Octanoyl-galactosylceramide
Description
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Properties
Molecular Formula |
C32H61NO8 |
|---|---|
Molecular Weight |
587.8 g/mol |
IUPAC Name |
N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide |
InChI |
InChI=1S/C32H61NO8/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-26(35)25(33-28(36)22-20-17-8-6-4-2)24-40-32-31(39)30(38)29(37)27(23-34)41-32/h19,21,25-27,29-32,34-35,37-39H,3-18,20,22-24H2,1-2H3,(H,33,36)/b21-19+ |
InChI Key |
LCEXEEHGNKGJES-XUTLUUPISA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the C8-Galactosylceramide Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core synthesis pathway for C8-galactosylceramide, a significant short-chain glycosphingolipid. The document outlines the enzymatic steps, cellular locations, and key regulatory features of the pathway. It also includes relevant quantitative data, detailed experimental protocols for pathway analysis, and logical diagrams to visualize the biochemical processes and workflows involved.
Introduction to C8-Galactosylceramide
Galactosylceramides are vital components of cellular membranes, particularly abundant in the myelin sheath of the nervous system where they play crucial roles in membrane stability and signal transduction.[1][2] C8-galactosylceramide is a specific isoform characterized by a ceramide backbone with an 8-carbon fatty acid (octanoyl) chain. While ceramides (B1148491) with longer acyl chains (C16-C24) are more common endogenously, synthetic short-chain derivatives like C8-galactosylceramide are invaluable tools in research.[3] They are used to investigate lipid metabolism, cell signaling pathways such as NF-κB activation, and lysosomal storage disorders due to their increased cell permeability and distinct metabolic handling.
The synthesis of C8-galactosylceramide is a two-part process that begins in the endoplasmic reticulum (ER):
-
De Novo Synthesis of C8-Ceramide: The formation of the C8-ceramide backbone.
-
Galactosylation: The attachment of a galactose sugar moiety to the C8-ceramide.
The Core Synthesis Pathway
Part 1: De Novo Synthesis of C8-Ceramide
The de novo synthesis pathway is the primary route for producing the ceramide backbone from basic precursors. This process occurs on the cytosolic face of the endoplasmic reticulum.[4]
The key enzymatic steps are:
-
Condensation: The pathway initiates with the condensation of L-serine and a fatty acyl-CoA. For C8-ceramide, this would be octanoyl-CoA. This rate-limiting step is catalyzed by Serine Palmitoyltransferase (SPT) .[5]
-
Reduction: The product, 3-ketosphinganine, is rapidly reduced to sphinganine (B43673) (dihydrosphingosine) by 3-ketosphinganine reductase .[4]
-
N-acylation: Sphinganine is acylated by a specific Ceramide Synthase (CerS) to form dihydroceramide (B1258172).[4][6] There are six mammalian CerS isoforms (CerS1-6), each exhibiting marked specificity for fatty acyl-CoAs of different chain lengths.[3]
-
CerS Specificity: CerS5 and CerS6 are responsible for synthesizing ceramides with short-to-medium chain fatty acids (C14-C16).[3][7] While the specific synthase for endogenous C8-ceramide is not definitively established, CerS5 and CerS6 are the most likely candidates to exhibit activity towards C8-CoA.
-
-
Desaturation: Finally, a double bond is introduced into dihydroceramide by dihydroceramide desaturase (DEGS1) to yield the final ceramide product.[5]
Part 2: Galactosylation of C8-Ceramide
Once C8-ceramide is synthesized, it is galactosylated in the lumen of the endoplasmic reticulum.[2][8]
-
Enzyme: UDP-galactose:ceramide galactosyltransferase (CGalT) , also known as UGT8.[1]
-
Reaction: CGalT catalyzes the transfer of a galactose unit from the sugar donor UDP-galactose to the C1 hydroxyl group of C8-ceramide.[8] This enzyme shows a preference for hydroxyceramides but acts on non-hydroxylated ceramides as well.[1]
-
Substrate Transport: The reaction requires the transport of UDP-galactose from the cytosol into the ER lumen by a UDP-galactose transporter.[2][8]
Quantitative Data
Quantitative kinetic data for sphingolipid enzymes are often determined in vitro using cell homogenates or purified enzymes. The parameters can vary based on the specific isoform, substrate, and assay conditions.
| Enzyme | Substrate(s) | Parameter | Value | Cell/Tissue Source | Citation |
| Ceramide Synthase 4 (CerS4) | Sphinganine | Km | 2 µM | HEK293 cells | [9] |
| C18-CoA | Km | ~15 µM | HEK293 cells | [10] | |
| Ceramide Synthase (general) | Sphinganine | Km | 0.625 - 40 µM (range tested) | HEK293 cells | [11] |
| Ceramide Galactosyltransferase (CGalT) | Ceramide | Km | 100 µM | Rat Brain Microsomes | [12] |
| UDP-Galactose | Km | 20 µM | Rat Brain Microsomes | [12] |
Experimental Protocols
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the specific and sensitive quantification of lipid species from complex biological samples.[13]
Detailed Methodology:
-
Lipid Extraction:
-
Homogenize tissue or cell pellets in a suitable buffer.
-
Perform a biphasic lipid extraction using the Bligh and Dyer method (chloroform:methanol:water).[13]
-
Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain galactosylceramide) prior to extraction to control for sample loss.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
-
Chromatographic Separation:
-
Reconstitute the dried lipid extract in the initial mobile phase.
-
Inject the sample onto a reverse-phase HPLC column, typically a C8 column, which provides excellent separation for ceramides and related species.[13][14]
-
Use a binary solvent gradient. For example:
-
Mobile Phase A: Water with 0.1-0.2% formic acid and 10 mM ammonium (B1175870) acetate.[13][15]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 5:2 or 60:40 v/v) with 0.1-0.2% formic acid and 10 mM ammonium acetate.[13][15]
-
-
Run a gradient from a lower to a higher percentage of Mobile Phase B to elute lipids based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Employ Multiple Reaction Monitoring (MRM) for high specificity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. For C8-galactosylceramide, the precursor ion would be the [M+H]⁺ adduct, and a common product ion results from the loss of the galactose headgroup.
-
Quantify the amount of C8-galactosylceramide by comparing the peak area of its MRM transition to that of the known concentration of the internal standard.
-
In Vitro Ceramide Galactosyltransferase (CGT) Activity Assay
This assay measures the activity of the CGT enzyme in a cell or tissue preparation by monitoring the conversion of C8-ceramide to C8-galactosylceramide.
Detailed Methodology:
-
Enzyme Source Preparation:
-
Prepare a crude cell or tissue homogenate by Dounce homogenization in a suitable lysis buffer without detergents.[11]
-
Alternatively, prepare microsomes (ER-enriched fractions) by differential centrifugation for a more purified enzyme source.
-
Determine the total protein concentration of the homogenate using a BCA or Bradford assay.
-
-
Reaction Setup:
-
In a microfuge tube, combine the following components:
-
Enzyme: 50-100 µg of homogenate protein.[16]
-
Buffer: A buffered solution at pH 7.2-7.4 (e.g., HEPES-based buffer).[16]
-
Substrate 1: C8-ceramide, delivered complexed to bovine serum albumin (BSA) or in a detergent like CHAPS to ensure solubility.
-
Substrate 2: Radiolabeled UDP-[³H]galactose or UDP-[¹⁴C]galactose.
-
-
Prepare a control reaction (blank) that contains all components except the ceramide substrate to measure background signal.[17]
-
-
Incubation:
-
Initiate the reaction by adding the enzyme source.
-
Incubate the mixture at 37°C for a set period (e.g., 60 minutes), ensuring the reaction is within the linear range for time and protein concentration.[16]
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding a volume of chloroform (B151607):methanol (e.g., 2:1 v/v).[11]
-
Vortex thoroughly to extract the lipids into the organic phase.
-
Separate the newly synthesized, radiolabeled C8-galactosylceramide from the unreacted, water-soluble UDP-[³H]galactose using one of two methods:
-
Liquid-Liquid Partitioning: Add water to induce phase separation. The lipid product will be in the lower chloroform phase, while the substrate remains in the upper aqueous phase.
-
Anion-Exchange Chromatography: Pass the reaction mixture over a small DEAE-Sephadex column. The negatively charged UDP-[³H]galactose will bind to the column, while the neutral C8-galactosylceramide will flow through.[17]
-
-
-
Detection and Quantification:
-
Collect the organic phase or the column eluate.
-
Measure the amount of radioactivity using a liquid scintillation counter.
-
Calculate the enzyme activity based on the specific activity of the radiolabeled substrate, typically expressed as pmol of product formed per hour per mg of protein.[17]
-
References
- 1. The UDP-galactose:ceramide galactosyltransferase: expression pattern in oligodendrocytes and Schwann cells during myelination and substrate preference for hydroxyceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 3. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CERAMIDE SYNTHASE 1 IS REGULATED BY PROTEASOMAL MEDIATED TURNOVER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl Chain Specificity of Ceramide Synthases Is Determined within a Region of 150 Residues in the Tram-Lag-CLN8 (TLC) Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UDP-galactose:ceramide galactosyltransferase is a class I integral membrane protein of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhea - reaction knowledgebase [rhea-db.org]
- 10. researchgate.net [researchgate.net]
- 11. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UDP-galactose:ceramide galactosyltransferase of rat central-nervous-system myelin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. Enzyme assay of cerebroside sulfotransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dual Identity of Short-Chain Galactosylceramides: Essential Research Tools and Modulators of Membrane Biophysics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Short-chain galactosylceramides, synthetic analogs of their naturally occurring long-chain counterparts, have emerged as indispensable tools in cell biology and drug discovery. While endogenous galactosylceramides are predominantly characterized by very-long-chain fatty acids (C18–C26) and play a crucial role in myelin sheath formation and stability, their short-chain versions are primarily used to probe the intricate dynamics of cellular membranes and signaling cascades.[1][2] This guide provides a comprehensive overview of the biological significance of galactosylceramide acyl chain length, with a particular focus on the applications and underlying principles of short-chain variants in research.
The Biological Landscape of Galactosylceramides: A Tale of Two Chains
Galactosylceramide (GalCer) is a glycosphingolipid vital for the integrity and function of the nervous system.[3] It is a major component of the myelin sheath, contributing to its stability and insulating properties.[4][5] The defining structural feature of naturally occurring GalCer in mammals is its enrichment with very-long-chain fatty acids.[1] This characteristic is not merely incidental; the length of the acyl chain profoundly influences the biophysical properties of the membrane, affecting lipid packing, membrane fluidity, and the formation of specialized microdomains known as lipid rafts.[6]
Disruptions in GalCer metabolism, often due to mutations in the GALC gene that encodes the lysosomal enzyme galactosylceramidase, lead to the accumulation of GalCer and its cytotoxic derivative, psychosine (B1678307).[3] This accumulation is the hallmark of Krabbe disease, a devastating neurodegenerative disorder characterized by demyelination.[1][3]
In contrast to these endogenous long-chain molecules, short-chain galactosylceramides (e.g., with C2, C6, or C8 acyl chains) are not typically found in significant quantities in mammalian cells. Instead, they are synthesized for research purposes. Their shorter acyl chains bestow them with distinct physical properties, such as increased water solubility and a tendency to disrupt the ordered lipid domains within cellular membranes.[7] This disruptive capability makes them powerful tools for investigating the role of lipid rafts in cellular processes, particularly in signal transduction.
Quantitative Insights into Galactosylceramide Function
The following tables summarize key quantitative data from studies on galactosylceramides, highlighting the impact of acyl chain length and providing reference values for experimental design.
| Parameter | Species | Value | Experimental Context | Reference |
| Quantification | ||||
| GalCer Concentration | Rat Dorsal Root Ganglia (Painful Diabetic Peripheral Neuropathy model) | Marked reduction in PDPN group vs. Control (p < 0.001) | Targeted Mass Spectrometry | [8] |
| GalCer Standard Curve | Synthetic Galactosylceramide | Linear Range: 0–3.5 x 10² ng/mL (R² = 1) | Targeted Mass Spectrometry | [8] |
| Enzymatic Hydrolysis | Glucosylceramide & Galactosylceramide (1 nmol) | Plateau of 75.1 ± 8.2% and 79.3 ± 2.7% hydrolysis, respectively, after 2-3h | Sphingolipid ceramide N-deacylase (SCDase) assay | [6] |
| Thermotropic Properties | ||||
| Main Endothermic Transition (Tm) | N-18:1Δ9 Galactosylsphingosine | 47.7°C | Differential Scanning Calorimetry (DSC) | [9] |
| Main Endothermic Transition (Tm) | N-20:1Δ11 Galactosylsphingosine | 61.4°C | Differential Scanning Calorimetry (DSC) | [9] |
| Main Endothermic Transition (Tm) | N-22:1 Galactosylsphingosine | ~59°C | Differential Scanning Calorimetry (DSC) | [9] |
| Main Endothermic Transition (Tm) | N-24:1 Galactosylsphingosine | ~67°C | Differential Scanning Calorimetry (DSC) | [9] |
| Cellular Responses | ||||
| IC50 (Growth Inhibition) | D-erythro-C6-ceramide in A549 cells | 11 µM at 24h | Cell viability assay | [9] |
| IC50 (Growth Inhibition) | L-erythro-C6-ceramide in A549 cells | 13 µM at 24h | Cell viability assay | [9] |
Signaling Pathways Influenced by Galactosylceramides and Their Analogs
The acyl chain length of sphingolipids is a critical determinant of their role in signaling. While long-chain ceramides (B1148491) are integral to the formation of signaling platforms, short-chain ceramides can disrupt these platforms, thereby inhibiting signaling.[7]
One illustrative example, though involving a downstream metabolite, is the activation of the Src family kinase Lyn by lactosylceramide, which is dependent on the presence of a very-long-chain (C24) fatty acid.[10] This highlights the principle that the lipid component's geometry is crucial for productive protein-lipid interactions in signaling.
Furthermore, synthetic analogs of α-galactosylceramide have been shown to be potent activators of immune cells through specific signaling pathways. A notable example is the activation of macrophages via the Toll-Like Receptor 4 (TLR4) pathway by the synthetic analog CCL-34.[11]
Below are diagrams illustrating a key metabolic pathway for GalCer and a signaling cascade initiated by a synthetic GalCer analog.
Experimental Protocols: A Methodological Toolkit
Detailed methodologies are crucial for the reproducible study of short-chain galactosylceramides. Below are summaries of key experimental protocols.
Synthesis of Spin-Labeled β-Galactosylceramides
This protocol describes a diversity-oriented strategy for synthesizing galactosylceramide derivatives suitable for electron paramagnetic resonance (EPR) studies.
-
Starting Materials: D-galactose, appropriate lipid precursors.
-
Key Steps:
-
Conversion of D-galactose into a 6-O-tosylated glycosyl donor.
-
Efficient glycosylation of a lipid precursor.
-
Late-stage assembly of the ceramide to allow for diversification of the lipid chain.
-
Substitution of the 6-C-(p-toluene)sulfonate group with an azido (B1232118) group using NaN₃.
-
Introduction of the radical label (e.g., a nitroxide radical) at the 6-C position.
-
-
Purification: The final products and intermediates are purified by silica (B1680970) gel column chromatography.
-
Characterization: Analytical Thin-Layer Chromatography (TLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and purity of the synthesized compounds.[12][13]
Quantification of Galactosylceramides by Targeted Mass Spectrometry
This method allows for the precise measurement of GalCer levels in biological samples.
-
Sample Preparation:
-
Extraction of total lipids from tissue homogenates (e.g., Dorsal Root Ganglia) using a suitable solvent system (e.g., chloroform/methanol).
-
Sample concentration and reconstitution in an appropriate solvent for analysis.
-
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Method:
-
Generation of a standard curve using external standards of known GalCer concentrations (e.g., 0 to 3.5 x 10² ng/mL).
-
Analysis is performed in Multiple Reaction Monitoring (MRM) mode. For GalCer, a specific ion transition (e.g., m/z = 826.60 > 646.60) is used for detection and quantification.
-
The concentration of GalCer in the samples is calculated based on the standard curve.[8]
-
Analysis of Galactosylceramide Hydrolysis using HPLC
This protocol is used to measure the enzymatic degradation of GalCer.
-
Enzymatic Reaction:
-
Incubate a known amount of GalCer (e.g., 1 nmol) with sphingolipid ceramide N-deacylase (SCDase) at 37°C.
-
The reaction produces galactosylsphingosine (psychosine).
-
-
Derivatization:
-
The resulting lyso-cerebrosides (psychosine) are derivatized with o-phthalaldehyde (B127526) (OPA) to make them fluorescent.
-
-
Quantification:
-
The OPA-derivatized products are separated and quantified using normal-phase HPLC with a fluorescence detector (excitation at 340 nm, emission at 455 nm).
-
The amount of released psychosine corresponds to the amount of hydrolyzed GalCer.[6]
-
Conclusion and Future Directions
The study of galactosylceramides is at a fascinating crossroads. While the structural and functional importance of endogenous, very-long-chain GalCer in the nervous system is well-established, the utility of synthetic short-chain analogs continues to grow. These chemical probes are instrumental in dissecting the complex interplay between lipid membrane organization and cellular signaling. Future research will likely focus on developing more sophisticated probes to visualize lipid dynamics in real-time within living cells. Moreover, the discovery of naturally occurring α-galactosylceramides from gut microbiota with immunomodulatory properties opens up an exciting new avenue of research, suggesting that the biological roles of galactosylceramides may extend far beyond the confines of the nervous system.[14] For drug development professionals, understanding the structure-activity relationship of GalCer analogs, particularly in the context of immune modulation, holds significant promise for the development of novel therapeutics for a range of diseases, from cancer to autoimmune disorders.
References
- 1. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myelin Biogenesis And Oligodendrocyte Development: Parsing Out The Roles Of Glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Sphingolipid - Wikipedia [en.wikipedia.org]
- 7. Short chain ceramides disrupt immunoreceptor signaling by inhibiting segregation of Lo from Ld Plasma membrane components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stork: Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse [storkapp.me]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Role of Intracellular Lipid Logistics in the Preferential Usage of Very Long Chain-Ceramides in Glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The structural and functional role of myelin fast-migrating cerebrosides: pathological importance in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myelination in the absence of UDP-galactose:ceramide galactosyl-transferase and fatty acid 2 -hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Spin-Labeled α-/β-Galactosylceramides and Glucosylceramides as Electron Paramagnetic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of α-Galactosylceramide by a Prominent Member of the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Octanoyl-Galactosylceramide in Cellular Membrane Composition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoyl-galactosylceramide is a short-chain glycosphingolipid that plays a multifaceted role in the composition and function of cellular membranes. As a derivative of galactosylceramide (GalCer), it consists of a galactose headgroup attached to a ceramide lipid anchor with an eight-carbon acyl chain (octanoyl). While much of the existing research focuses on its longer-chain counterparts, the study of this compound and other short-chain sphingolipids is crucial for understanding their unique biophysical properties and their roles in cellular signaling. This guide provides a comprehensive overview of the current knowledge on this compound, including its impact on membrane properties, its involvement in signaling pathways, and detailed experimental protocols for its study.
It is important to note that specific quantitative data for this compound is limited in the current body of scientific literature. Therefore, this guide will also draw upon data from studies on short-chain ceramides (B1148491) and other galactosylceramide analogs to provide a more complete picture, with clear indications of when such extrapolations are made.
The Role of this compound in Cellular Membranes
Galactosylceramides, including the octanoyl variant, are integral components of cellular membranes, particularly enriched in the myelin sheath of the nervous system and in lipid rafts. Lipid rafts are dynamic, ordered microdomains within the cell membrane that are enriched in sphingolipids and cholesterol. These domains serve as platforms for signal transduction and are involved in various cellular processes.
The acyl chain length of ceramides significantly influences their biophysical properties and their effects on the membrane.[1][2][3] Saturated ceramides, such as those with longer acyl chains, tend to increase the order of the fluid membrane and promote the formation of gel-like domains.[1][3] While specific data for this compound is not abundant, studies on short-chain ceramides suggest they can also impact membrane organization. C8-glycosphingolipids have been shown to preferentially insert into tumor cell membranes.
Quantitative Data on the Effects of Galactosylceramides on Membrane Properties
The following table summarizes quantitative data from molecular dynamics simulations and experimental studies on how galactosylceramides and related short-chain ceramides affect membrane biophysical properties. It is important to note that these values are primarily for longer-chain galactosylceramides, but provide a valuable reference for understanding the potential effects of the octanoyl variant.
| Property | Lipid Composition | Molar Percentage of GalCer/Ceramide | Observed Effect | Citation |
| Membrane Thickness | POPC/CHOL/PSM/GalCer | ~5 mol% GalCer | Noticeable increase in bilayer thickness | [4] |
| Area per Lipid | POPC/CHOL/PSM/GalCer | ~5 mol% GalCer | Virtually unchanged | [4] |
| Lateral Diffusion | POPC/CHOL/PSM/GalCer | 5-10 mol% GalCer | Decrease of almost an order of magnitude | [4] |
| Membrane Order (via Laurdan GP) | POPC with C16:0-Ceramide | Increasing concentrations | Increase in membrane order | [1] |
| Domain Formation | POPC with C16:0-Ceramide | Increasing concentrations | Segregation into highly ordered gel domains | [5] |
Note: POPC = 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, CHOL = Cholesterol, PSM = Palmitoyl-sphingomyelin, GalCer = Galactosylceramide, Cer = Ceramide.
Signaling Pathways Involving Galactosylceramide Analogs
Galactosylceramides and their analogs are not merely structural components; they are also active participants in cellular signaling.
TLR4 Signaling Pathway Activation
A synthetic analog of alpha-galactosylceramide, CCL-34, has been shown to activate macrophages through the Toll-like receptor 4 (TLR4) signaling pathway. This activation leads to the production of pro-inflammatory cytokines. The pathway is initiated by the binding of the glycolipid to the TLR4/MD-2 complex, triggering a downstream cascade involving MyD88, IRAK, TRAF6, and ultimately leading to the activation of NF-κB and MAP kinases (ERK, JNK, p38).
Intrinsic Apoptosis Signaling Pathway
Galactosylceramides have been implicated in the regulation of apoptosis, or programmed cell death. The intrinsic apoptosis pathway is centered around the mitochondria and is tightly regulated by the Bcl-2 family of proteins. While the precise mechanism of action for galactosylceramides in this pathway is still under investigation, it is hypothesized that they may influence the activity of Bcl-2 family members by altering the biophysical properties of the mitochondrial membrane.
Experimental Protocols
Lipid Extraction and Analysis by HPLC-MS/MS
This protocol describes a general method for the extraction and quantitative analysis of sphingolipids, including this compound, from cultured cells using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[6][7][8][9][10][11][12]
Materials:
-
Cell pellet (from ~1x10^6 cells)
-
Internal standards (e.g., C17-sphingosine, C12-ceramide)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (HPLC grade)
-
1-Butanol (B46404) (HPLC grade)
-
Citrate/phosphate buffer (pH 4.0)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Procedure:
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube containing the cell pellet, add a known amount of the internal standard mixture.
-
Add 60 µL of citrate/phosphate buffer (pH 4.0) and briefly vortex.
-
-
Lipid Extraction:
-
Add 500 µL of 1-butanol and vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper butanolic phase to a new tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent (e.g., Methanol with 1 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid).
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto the HILIC column.
-
Use a gradient elution with mobile phase A (e.g., Water with 0.2% formic acid and 2 mM ammonium formate) and mobile phase B (e.g., Acetonitrile with 0.2% formic acid).
-
Perform detection using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standards should be determined empirically.
-
Measurement of Membrane Fluidity using Laurdan GP
Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. Its emission spectrum shifts depending on the degree of water penetration into the lipid bilayer, which is related to membrane fluidity. The Generalized Polarization (GP) value is calculated from the fluorescence intensities at two different emission wavelengths and provides a quantitative measure of membrane order.[13][14][15][16]
Materials:
-
Cells or liposomes
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Fluorometer or fluorescence microscope equipped with appropriate filters (Excitation: ~350 nm, Emission: ~440 nm and ~490 nm)
Procedure:
-
Labeling:
-
Incubate cells or liposomes with a final concentration of 5-10 µM Laurdan for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Wash the cells or liposomes twice with PBS to remove excess probe.
-
-
Measurement:
-
For spectrofluorometer measurements, resuspend the labeled sample in buffer in a cuvette.
-
For microscopy, mount the labeled cells on a slide.
-
Acquire fluorescence intensity at emission wavelengths of 440 nm (I440) and 490 nm (I490) with an excitation wavelength of 350 nm.
-
-
Calculation:
-
Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)
-
Higher GP values indicate a more ordered (less fluid) membrane, while lower GP values indicate a more disordered (more fluid) membrane.
-
Conclusion
This compound, as a short-chain glycosphingolipid, represents an important area of study for understanding the intricate relationship between lipid structure and membrane function. While more research is needed to fully elucidate its specific roles, the available data on related molecules provide a strong foundation for future investigations. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers, scientists, and drug development professionals with the tools and knowledge necessary to explore the impact of this compound on cellular membrane composition and signaling, ultimately contributing to a deeper understanding of cellular biology and the development of novel therapeutic strategies.
References
- 1. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.ist.utl.pt [web.ist.utl.pt]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of glucosylceramide on the biophysical properties of fluid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingolipid analysis [bio-protocol.org]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
The Enigmatic Glycolipids of the Sea: A Technical Guide to Galactosylceramides from Marine Sponges
A Note to the Reader: Initial investigations to provide a comprehensive guide on Octanoyl-galactosylceramide from marine sponges did not yield evidence of its natural occurrence in the current scientific literature. Therefore, this document focuses on a well-characterized and biologically significant class of related compounds: the α-galactosylceramides, specifically the agelasphins isolated from the marine sponge Agelas mauritiana. These compounds have garnered considerable interest in the scientific community for their potent immunomodulatory activities.
Introduction
Marine sponges are a prolific source of unique and biologically active secondary metabolites. Among these, glycolipids, particularly galactosylceramides, have emerged as compounds of significant interest for their potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological activity of α-galactosylceramides from the marine sponge Agelas mauritiana, known as agelasphins. These molecules have been shown to be potent activators of invariant Natural Killer T (iNKT) cells, a specialized T cell population that bridges the innate and adaptive immune systems. This activation triggers a cascade of immune responses with potential applications in cancer immunotherapy and as antiviral agents. This guide is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, immunology, and oncology.
Quantitative Data on Biological Activity
The biological activities of agelasphins and their synthetic analogue KRN7000 (a synthetic α-galactosylceramide) have been evaluated in various in vitro and in vivo models. The following tables summarize some of the available quantitative data.
| Compound/Extract | Target | Assay | Result | Reference |
| Agelasphins | B16 mouse melanoma cells | In vivo lifespan prolongation | Active | [1] |
| Agelasine B | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 16.7 µg/mL | [1] |
| Agelasine B | Cryptococcus neoformans | Minimum Inhibitory Concentration (MIC) | 8.35 µg/mL | [1] |
| (+)-agelasine B | PC9 cancer cell line | IC50 | 4.49 µM | [2] |
| (+)-agelasine B | A549 cancer cell line | IC50 | 14.07 µM | [2] |
| (+)-agelasine B | Methicillin-resistant S. aureus (MRSA) | MIC90 | 1–8 µg/mL | [2] |
Experimental Protocols
Extraction of Total Lipids
-
Sample Preparation: The wet sponge material (Agelas mauritiana) is first chopped into smaller pieces to increase the surface area for extraction.
-
Solvent Extraction: The sponge material is then exhaustively extracted with 95% ethanol (B145695) at room temperature.[3] The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is subjected to solvent partitioning to separate compounds based on their polarity. A common method involves dissolving the extract in a mixture of chloroform (B151607) and methanol.
Isolation and Purification of Agelasphins
-
Silica (B1680970) Gel Column Chromatography: The lipid-rich fraction obtained from solvent partitioning is subjected to silica gel column chromatography. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with solvents such as ethyl acetate (B1210297) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Octadecylsilanized (ODS) Silica Gel Chromatography: Fractions containing the desired glycolipids are further purified using ODS column chromatography. This reverse-phase chromatography separates compounds based on their hydrophobicity.
-
Sephadex LH-20 Chromatography: Size-exclusion chromatography using Sephadex LH-20 can be employed to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): The final purification of individual agelasphins is typically achieved by preparative HPLC, often using a reverse-phase column.
Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the isolated compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is used to elucidate the detailed chemical structure, including the stereochemistry of the sugar linkage and the structure of the fatty acid and sphingoid base components.
Signaling Pathways and Experimental Workflows
Signaling Pathway of iNKT Cell Activation
The primary mechanism of action of α-galactosylceramides is the activation of invariant Natural Killer T (iNKT) cells. The following diagram illustrates this signaling pathway.
Caption: Activation of iNKT cells by α-galactosylceramide presented on CD1d.
Experimental Workflow for Agelasphin Discovery
The following diagram outlines the general workflow from sponge collection to the identification of bioactive galactosylceramides.
Caption: General workflow for the discovery of agelasphins.
Conclusion
The α-galactosylceramides isolated from the marine sponge Agelas mauritiana represent a fascinating class of marine natural products with significant potential for therapeutic development. Their ability to potently activate the immune system through the iNKT cell pathway has opened new avenues for cancer immunotherapy and the development of novel antiviral agents. While the specific compound this compound has not been identified from marine sponges, the study of related compounds like the agelasphins continues to provide valuable insights into the chemical diversity of marine organisms and their potential to yield novel drug leads. Further research is warranted to fully explore the therapeutic potential of these unique marine-derived glycolipids.
References
- 1. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]
- 2. New diterpene alkaloids from the marine sponge Agelas mauritiana - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Antimicrobial Metabolites from the Paracel Islands Sponge Agelas mauritiana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Extraction of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Enzymatic Synthesis of C8-Galactosylceramide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of C8-galactosylceramide, a key bioactive sphingolipid. This document details the core principles, experimental methodologies, and relevant biological pathways, offering a valuable resource for researchers in sphingolipid biology, drug discovery, and neuroscience.
Introduction
C8-galactosylceramide is a synthetic short-chain derivative of galactosylceramide, a major component of the myelin sheath in the nervous system and a modulator of various cellular processes.[1] The enzymatic synthesis of C8-galactosylceramide offers a highly specific and efficient method to produce this valuable research tool. The core of this process lies in the catalytic activity of UDP-galactose:ceramide galactosyltransferase (CGalT), also known as UGT8.[2][3] This enzyme facilitates the transfer of a galactose moiety from a donor substrate, UDP-galactose, to the C1 hydroxyl group of C8-ceramide.[2][4] Understanding and optimizing this enzymatic reaction is crucial for obtaining high-purity C8-galactosylceramide for downstream applications in studying its role in cell signaling and as a potential therapeutic agent.
Enzymatic Synthesis Pathway
The enzymatic synthesis of C8-galactosylceramide is a single-step reaction catalyzed by UDP-galactose:ceramide galactosyltransferase (UGT8). The enzyme utilizes C8-ceramide and UDP-galactose as substrates to yield C8-galactosylceramide and UDP.
Experimental Protocols
This section provides a detailed methodology for the enzymatic synthesis and purification of C8-galactosylceramide.
Materials
-
Enzyme: Recombinant human UDP-galactose:ceramide galactosyltransferase (UGT8)
-
Substrates:
-
N-octanoyl-D-erythro-sphingosine (C8-ceramide)
-
Uridine diphosphate (B83284) galactose (UDP-galactose)
-
-
Buffers and Reagents:
-
HEPES buffer (pH 7.4)
-
Manganese Chloride (MnCl₂)
-
Triton X-100
-
Water (HPLC grade)
-
C18 Solid Phase Extraction (SPE) cartridges
-
Enzymatic Reaction Setup
-
Reaction Buffer Preparation: Prepare a reaction buffer containing 100 mM HEPES (pH 7.4), 10 mM MnCl₂, and 0.5% (w/v) Triton X-100.
-
Substrate Preparation:
-
Dissolve C8-ceramide in a small volume of chloroform:methanol (2:1, v/v) and then evaporate the solvent under a stream of nitrogen.
-
Resuspend the dried C8-ceramide in the reaction buffer by vortexing and sonication to form micelles.
-
Prepare a stock solution of UDP-galactose in water.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the C8-ceramide suspension, UDP-galactose solution, and the UGT8 enzyme.
-
The final concentrations in the reaction mixture should be:
-
C8-ceramide: 50-100 µM
-
UDP-galactose: 200-500 µM
-
UGT8: 1-5 µg/mL
-
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
Purification of C8-Galactosylceramide
-
Reaction Quenching: Stop the enzymatic reaction by adding 4 volumes of chloroform:methanol (2:1, v/v).
-
Lipid Extraction:
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Wash the organic phase with 0.2 volumes of water to remove water-soluble contaminants.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Solid Phase Extraction (SPE):
-
Resuspend the dried lipid extract in a minimal volume of chloroform:methanol (95:5, v/v).
-
Condition a C18 SPE cartridge by washing with methanol followed by chloroform.
-
Load the lipid extract onto the cartridge.
-
Wash the cartridge with chloroform to elute unreacted C8-ceramide.
-
Elute the C8-galactosylceramide with increasing concentrations of methanol in chloroform (e.g., 10%, 20%, 50% methanol).
-
Collect the fractions and analyze by thin-layer chromatography (TLC) or mass spectrometry to identify the fractions containing pure C8-galactosylceramide.
-
-
Final Product: Evaporate the solvent from the purified fractions to obtain C8-galactosylceramide as a white solid.
Analytical Methods
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress and purity of the final product using TLC plates developed in a chloroform:methanol:water (65:25:4, v/v/v) solvent system. Lipids can be visualized using primuline (B81338) spray or iodine vapor.
-
Mass Spectrometry (MS): Confirm the identity and purity of the C8-galactosylceramide by electrospray ionization mass spectrometry (ESI-MS).
Quantitative Data
| Parameter | Value | Substrate/Enzyme | Reference |
| Km for Ceramide | 1.1 x 10⁻⁴ M | Ceramide (with α-hydroxy fatty acids) and embryonic chicken brain galactosyltransferase | [5] |
| Km for UDP-galactose | 0.4 x 10⁻⁴ M | Embryonic chicken brain galactosyltransferase | [5] |
| Optimal pH | 7.4 | UGT8 | [6] |
| Optimal Temperature | 37°C | UGT8 | [6] |
| Cofactor | Mn²⁺ | UGT8 | [5] |
Biological Signaling Pathways
C8-galactosylceramide, as a member of the sphingolipid family, is implicated in various cellular signaling pathways.
Sphingolipid Metabolism
C8-galactosylceramide is part of the complex network of sphingolipid metabolism. This pathway illustrates the central role of ceramide as a precursor for various bioactive sphingolipids.
NF-κB Signaling Pathway
C8-galactosylceramide has been shown to activate the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. The canonical NF-κB pathway is initiated by various stimuli, leading to the activation of the IKK complex, which in turn phosphorylates IκBα, targeting it for degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and activate gene transcription.
Conclusion
This technical guide provides a foundational understanding of the enzymatic synthesis of C8-galactosylceramide and its biological context. The detailed protocols and pathway diagrams serve as a practical resource for researchers aiming to produce and utilize this important sphingolipid in their studies. Further research into the specific kinetic properties of UGT8 with C8-ceramide and the detailed molecular mechanisms of C8-galactosylceramide-mediated signaling will continue to advance our knowledge in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of Synthetic Galactosylceramides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of synthetic galactosylceramides (GalCers). Galactosylceramides are a class of glycosphingolipids that are integral components of cell membranes, particularly abundant in the myelin sheath of the nervous system.[1][2][3] Their unique structure, consisting of a galactose headgroup linked to a ceramide lipid anchor, dictates their physical behavior and biological function, including membrane organization, cell signaling, and antigen presentation.[4][5] Understanding the physical properties of well-defined, synthetic GalCers is crucial for elucidating their roles in biological processes and for the development of novel therapeutics, such as immunomodulatory agents and drug delivery systems.[6]
Chemical Structure and Synthesis
A galactosylceramide molecule is composed of a sphingoid base (e.g., sphingosine), an N-linked fatty acyl chain, and a galactose sugar moiety. Synthetic routes allow for the precise control over the stereochemistry of the glycosidic linkage (α or β) and the composition of the acyl chain, which are critical determinants of the molecule's physical properties.[2] The synthesis of these complex molecules often involves a multi-step process, including the preparation of a lipid precursor, efficient glycosylation, and late-stage ceramide assembly to enable diversification of the lipid structure.[2]
Thermal Properties and Phase Behavior
The thermal behavior of hydrated galactosylceramides is complex, often exhibiting multiple phase transitions.[7] These transitions are critical for understanding the fluidity and organization of membranes containing GalCers. Differential Scanning Calorimetry (DSC) is the primary technique used to study these thermal events.[7][8][9]
Key Observations:
-
Acyl Chain Influence: The length and degree of unsaturation of the acyl chain significantly impact the phase transition temperature (Tm).
-
Polymorphism: Hydrated GalCers can form various metastable and stable gel phases, influenced by factors like incubation time and temperature cycling.[7][8][9] For instance, N-palmitoyl-galactosyl-C18-sphingosine (C16:0-GalCer) shows complex polymorphic behavior, forming different bilayer crystal forms upon heating and cooling.[7]
-
Headgroup Influence: Altering the sugar headgroup from galactose to glucose does not produce a significant change in the transition temperature.[1] However, the presence of a disaccharide headgroup can lower the transition temperature.[1]
Table 1: Phase Transition Temperatures of Selected Synthetic Galactosylceramides
| Galactosylceramide Species | Main Phase Transition Temperature (Tm) | Notes | Reference |
| N-18:1Δ9-Galactosylsphingosine | 47.7°C (metastable), 55.5°C (stable) | Investigated by DSC. | [8] |
| N-20:1Δ11-Galactosylsphingosine | 61.4°C | Investigated by DSC. | [8] |
| N-palmitoyl-galactosyl-C18-sphingosine (C16:0-GalCer) | 85°C (chain-melting transition) | Exhibits an exothermic bilayer-bilayer transition at 59°C before the main chain-melting. | [7] |
| α-Galactosylceramide (KRN7000) | Tc = 54.0 °C | Critical temperature above which the monolayer cannot be compressed into a condensed state. | [6] |
Interfacial Properties and Monolayer Behavior
The behavior of galactosylceramides at interfaces, such as an air-water interface, provides insight into their packing and interactions within a cell membrane leaflet. Langmuir film balance studies are instrumental in characterizing these properties.[10][11][12]
Key Findings:
-
Acyl Chain Packing: GalCers with long, saturated acyl chains (e.g., N-palmitoyl, N-stearoyl) form highly condensed films.[10][11]
-
Effect of Unsaturation: The introduction of cis double bonds or the use of short, saturated acyl chains leads to more expanded, fluid-like films.[10][11]
-
Interaction with Cholesterol: Cholesterol has a significant condensing effect on GalCers that are in a liquid-expanded state.[13][14] This interaction is crucial for the formation of ordered lipid domains (lipid rafts). However, cholesterol has only a slight condensing effect on GalCers that are already in a condensed state.[13][14]
Aggregation Behavior: Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules, like GalCers, self-assemble into micelles in an aqueous solution.[15][16] The CMC is a key parameter for applications involving the formulation of these lipids for drug delivery or in vitro assays. For complex glycolipids like gangliosides (which are structurally related to GalCers), the CMC can be extremely low, in the range of 10-8 to 10-10 M.[17][18] This indicates a high propensity for self-assembly in aqueous environments.
Supramolecular Structures
In aqueous dispersions, synthetic galactosylceramides can form a variety of supramolecular structures beyond simple bilayers. Notably, certain GalCer species are known to form bilayer nanotubes and helical ribbons.[19] The formation of these non-lamellar structures is highly dependent on the molecular geometry, including the acyl chain composition and headgroup interactions.[19]
Experimental Protocols
Protocol 1: Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)
This protocol outlines the general steps for analyzing the thermotropic behavior of synthetic galactosylceramides.
Methodology:
-
Sample Preparation:
-
A known amount of the synthetic galactosylceramide is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.
-
The film is further dried under high vacuum for several hours to remove any residual solvent.
-
The lipid film is hydrated with a specific volume of buffer (e.g., phosphate-buffered saline) to achieve the desired lipid concentration (e.g., 70 wt%).[7]
-
The hydrated sample is subjected to several cycles of heating (above the main phase transition temperature) and freeze-thawing to ensure homogeneity.[8][9]
-
-
DSC Analysis:
-
A small aliquot of the hydrated lipid dispersion is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled heating and cooling program. A typical heating scan rate is 5-10°C/min.[7]
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
-
Data Interpretation:
-
Endothermic peaks in the heating scan represent phase transitions, such as the transition from a gel phase to a liquid-crystalline phase (Lβ to Lα).[20]
-
The temperature at the peak maximum is taken as the transition temperature (Tm).
-
The area under the peak is integrated to determine the enthalpy of the transition (ΔH).
-
Protocol 2: Characterization of Interfacial Properties using a Langmuir Film Balance
This protocol describes the methodology for studying the behavior of GalCer monolayers at an air-water interface.
Methodology:
-
Subphase Preparation:
-
A Langmuir trough is filled with an aqueous subphase (e.g., pure water or buffer). The surface is cleaned by aspiration until the surface pressure remains stable and close to zero upon compression.
-
-
Monolayer Formation:
-
The synthetic galactosylceramide is dissolved in a volatile, water-immiscible solvent (e.g., chloroform).
-
A specific volume of the lipid solution is carefully deposited onto the subphase surface using a microsyringe.
-
The solvent is allowed to evaporate for a sufficient period (e.g., 15-20 minutes), leaving a lipid monolayer at the air-water interface.
-
-
Isotherm Measurement:
-
The monolayer is compressed by one or more movable barriers at a constant rate.
-
The surface pressure (the reduction in surface tension caused by the monolayer) is measured using a Wilhelmy plate or a similar sensor as a function of the area per molecule.
-
The resulting surface pressure-area (π-A) isotherm provides information about the phase state (gas, liquid-expanded, liquid-condensed, solid) and compressibility of the monolayer.
-
Visualizations
Experimental Workflow and Signaling
The following diagrams illustrate a typical experimental workflow for DSC analysis and a simplified representation of a signaling context for galactosylceramides.
Caption: Workflow for DSC analysis of galactosylceramides.
Caption: GalCer role in modulating signaling pathways.
References
- 1. Galactosyl ceramides of the myelin sheath: thermal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Spin-Labeled α-/β-Galactosylceramides and Glucosylceramides as Electron Paramagnetic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The paradox of immune molecular recognition of alpha-galactosylceramide: low affinity, low specificity for CD1d, high affinity for alpha beta TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamic and Structural Behavior of α‐Galactosylceramide and C6‐Functionalized α‐GalCer in 2D Layers at the Air–Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermotropic behavior of galactosylceramides with cis-monoenoic fatty acyl chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermotropic behavior of galactosylceramides with cis-monoenoic fatty acyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl Structure Regulates Galactosylceramide's Interfacial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyl structure regulates galactosylceramide's interfacial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The properties of brain galactocerebroside monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholesterol’s Interfacial Interactions with Galactosylceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cholesterol's interfacial interactions with galactosylceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 16. nanoscience.com [nanoscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Critical micelle concentrations of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bilayer nanotubes and helical ribbons formed by hydrated galactosylceramides: acyl chain and headgroup effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential scanning calorimetry and X-ray diffraction studies of a series of synthetic beta-D-galactosyl diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
Octanoyl-Galactosylceramide: A Technical Guide to a Bioactive Sphingolipid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoyl-galactosylceramide (C8-GalCer) is a synthetic, short-chain derivative of galactosylceramide, a class of bioactive sphingolipids. Sphingolipids are essential components of eukaryotic cell membranes and play crucial roles in signal transduction and cell recognition. While extensive research has focused on long-chain galactosylceramides, such as the potent immunostimulant α-galactosylceramide (KRN7000), the biological activities of their short-chain counterparts are an emerging area of investigation. This technical guide provides a comprehensive overview of this compound, including its structure, potential biological roles, relevant experimental protocols, and hypothesized signaling pathways.
Due to its cell-permeable nature, this compound serves as a valuable tool for studying the cellular functions of galactosylceramides, bypassing the complexities of endogenous synthesis. Its effects are likely to be context-dependent, potentially influencing pathways related to apoptosis, cell proliferation, and lipid metabolism. This guide aims to equip researchers with the foundational knowledge required to explore the therapeutic and research applications of this intriguing molecule.
Chemical Structure and Synthesis
This compound consists of a sphingosine (B13886) backbone, an eight-carbon fatty acid (octanoic acid) attached via an amide linkage, and a galactose sugar moiety linked to the primary hydroxyl group of the sphingosine. The short N-acyl chain enhances its water solubility and cell permeability compared to its long-chain endogenous counterparts.
-
Systematic Name: N-octanoyl-1-β-D-galactosyl-D-erythro-sphingosine
-
Abbreviation: C8-Galactosylceramide (C8-GalCer)
-
Molecular Formula: C₃₂H₆₁NO₈
-
Molecular Weight: 587.83 g/mol
The synthesis of α- and β-anomers of galactosylceramides and their analogs is a well-established field of organic chemistry. Synthetic routes often involve the glycosylation of a protected sphingosine derivative with a galactose donor. The stereochemistry of the glycosidic bond is a critical aspect of the synthesis, as α- and β-anomers can exhibit distinct biological activities. Several methods have been developed to achieve stereoselective glycosylation, often employing specific protecting groups and catalysts[1][2].
Biological Activities and Signaling Pathways
Direct experimental evidence detailing the specific signaling pathways and biological activities of this compound is currently limited. However, based on studies of related short-chain ceramides (B1148491) and general galactosylceramides, we can hypothesize its potential roles.
Potential Role in Apoptosis
Short-chain ceramides, such as C2, C6, and C8-ceramide, are widely recognized as cell-permeable inducers of apoptosis[3][4]. They can mimic the effects of endogenous ceramide, a key second messenger in cellular stress responses that can trigger programmed cell death. C8-ceramide has been shown to induce apoptosis in various cancer cell lines through the activation of caspase cascades and stress-activated protein kinases[4][5][6].
Conversely, the addition of a galactose moiety to the ceramide backbone can alter its biological function. In some contexts, galactosylceramide has demonstrated anti-apoptotic properties. For instance, in breast cancer cells, galactosylceramide can upregulate the anti-apoptotic protein Bcl-2 and downregulate pro-apoptotic TNF receptor superfamily members[7][8].
Therefore, this compound may act as a modulator of apoptosis, with its precise effect likely dependent on the cell type, its concentration, and the specific stereochemistry (α or β anomer). It could potentially compete with endogenous ceramides for binding sites on downstream effector proteins or be metabolized to other bioactive sphingolipids.
Hypothesized Signaling Pathways
Based on the known signaling of related sphingolipids, the following pathways are potential targets of this compound:
-
Intrinsic Apoptosis Pathway: C8-ceramide has been shown to induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3[6]. It is plausible that C8-galactosylceramide could either promote or inhibit this process.
-
Extrinsic Apoptosis Pathway: This pathway is initiated by the binding of death ligands to their receptors, leading to the activation of caspase-8. C6-ceramide has been shown to activate caspase-8[6]. The influence of C8-galactosylceramide on this pathway is yet to be determined.
-
Sphingolipid Metabolism: Exogenously supplied this compound can be metabolized by cellular enzymes. It can be a substrate for galactosylceramidase, which would release C8-ceramide and galactose. The resulting C8-ceramide could then enter the apoptosis-inducing pathways. Alternatively, it could be further metabolized, influencing the cellular balance of other bioactive sphingolipids like sphingosine and sphingosine-1-phosphate.
Quantitative Data for the Related Compound N-octanoyl-sphingosine (C8-Ceramide)
| Cell Line | Cell Type | IC50 (µM) | Apoptosis (%) | Time (hours) | Reference |
| H1299 | Human Non-Small Cell Lung Cancer | ~30 | >50 | 24 | [5] |
| K562 | Human Chronic Myelogenous Leukemia | ~25 | Significant | 48 | [6] |
| NCI/ADR-RES | Human Breast Cancer (Doxorubicin Resistant) | 86.9 | Not specified | Not specified | [4] |
| AECII | Mouse Alveolar Type II Epithelial Cells | Not specified | Up to 91.33 | 24 (at 80 µM) | [4] |
| CCD-18Co | Human Normal Colon Fibroblasts | 56.91 (in DMSO), 0.33 (in Ethanol) | Not specified | Not specified | [4] |
Note: The solvent used for solubilizing C8-ceramide can significantly impact its IC50 value[4].
Experimental Protocols
Preparation and Cellular Treatment with this compound
Short-chain sphingolipids like this compound are more water-soluble than their long-chain counterparts but still require careful preparation for cell culture experiments.
Materials:
-
This compound (powder)
-
Ethanol (B145695) (EtOH) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Fatty acid-free bovine serum albumin (BSA)
-
Cell culture medium
Protocol:
-
Stock Solution Preparation: Dissolve this compound in 100% ethanol to prepare a concentrated stock solution (e.g., 20 mM)[9]. Store the stock solution at -20°C in a dark glass vial.
-
Working Solution Preparation: For cell treatment, the stock solution can be diluted directly into the cell culture medium. To improve solubility and delivery, it can be complexed with BSA. To do this, slowly add the ethanolic stock solution to a sterile PBS solution containing fatty acid-free BSA (e.g., 0.4%) while vortexing to create a final desired concentration[9].
-
Cell Treatment: Add the working solution of this compound to the cell culture medium to achieve the desired final concentration. Include a vehicle control (medium with the same concentration of ethanol or ethanol/BSA) in all experiments.
Analysis of Cellular Uptake and Metabolism
To understand the fate of exogenous this compound, its uptake and metabolism can be tracked using radiolabeled or fluorescently tagged analogs.
Protocol using Radiolabeled Precursors:
-
Seed cells in 6-well plates.
-
Treat cells with unlabeled this compound in a medium containing a radiolabeled precursor, such as [³H]palmitic acid, for a specified time (e.g., 24 hours)[10].
-
Harvest the cells and extract the total lipids using a chloroform/methanol mixture[10][11].
-
Separate the different lipid species using thin-layer chromatography (TLC)[10].
-
Quantify the radiolabeled lipids by liquid scintillation counting[10].
Quantification of Intracellular Galactosylceramides by HPLC
This method allows for the simultaneous quantification of glucosylceramide and galactosylceramide.
Materials:
-
Sphingolipid ceramide N-deacylase (SCDase)
-
O-phthalaldehyde (OPA)
-
Internal standard (e.g., α-mannosylceramide)
-
HPLC system with a normal-phase column and a fluorescence detector
Protocol:
-
Lipid Extraction: Lyse the cells and extract the total lipids[11].
-
Enzymatic Hydrolysis: Treat the lipid extract with SCDase to hydrolyze the N-acyl linkage of galactosylceramide, generating galactosylsphingosine (which has a free amino group)[11][12].
-
Fluorescent Labeling: Label the free amino group of galactosylsphingosine with OPA[11][12].
-
HPLC Analysis: Separate the OPA-labeled galactosylsphingosine from other labeled sphingolipids using normal-phase HPLC and quantify it using a fluorescence detector[11][12].
Apoptosis Assays
Several methods can be used to assess the induction of apoptosis following treatment with this compound.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Caspase Activity Assays: Commercial kits are available to measure the activity of key caspases, such as caspase-3, -8, and -9, using colorimetric or fluorometric substrates.
-
Western Blotting for Apoptosis-Related Proteins: Analyze the expression and cleavage of proteins involved in apoptosis, such as PARP, caspases, and members of the Bcl-2 family.
-
DAPI Staining: Nuclear staining with DAPI can reveal characteristic apoptotic morphology, such as chromatin condensation and nuclear fragmentation[9].
Visualizations
Sphingolipid Metabolism Pathway
Caption: Simplified overview of sphingolipid metabolism, indicating the central role of ceramide and the potential metabolic fate of exogenous this compound.
Experimental Workflow for Apoptosis Induction Study
Caption: A typical experimental workflow for investigating the pro- or anti-apoptotic effects of this compound in a cell-based model.
Hypothesized Apoptosis Signaling Pathways
Caption: A diagram illustrating the hypothesized signaling pathways through which this compound might influence apoptosis, based on data from related molecules.
Conclusion
This compound is a valuable research tool for dissecting the complex roles of sphingolipids in cellular signaling. While direct evidence for its specific biological activities is still emerging, its structural similarity to pro-apoptotic short-chain ceramides and potentially anti-apoptotic galactosylceramides suggests it may be a key modulator of cell fate decisions. The experimental protocols and hypothesized signaling pathways presented in this guide provide a solid framework for future investigations into the precise mechanisms of action of this bioactive sphingolipid. Further research is warranted to elucidate its therapeutic potential in diseases characterized by dysregulated apoptosis and sphingolipid metabolism, such as cancer and neurodegenerative disorders.
References
- 1. Novel synthesis of alpha-galactosyl-ceramides and confirmation of their powerful NKT cell agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a novel α-galactosyl ceramide haptenated-lipid antigen, a useful tool in demonstrating the involvement of iNKT cells in the production of antilipid antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galactosylceramide Upregulates the Expression of the BCL2 Gene and Downregulates the Expression of TNFRSF1B and TNFRSF9 Genes, Acting as an Anti-Apoptotic Molecule in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stratech.co.uk [stratech.co.uk]
- 9. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
The Linchpin of the Sheath: A Technical Guide to the Multifaceted Functions of Galactosylceramides in Myelin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functions of galactosylceramides (GalCer) within the myelin sheath, providing a comprehensive overview for researchers, scientists, and professionals involved in drug development. Galactosylceramides, major glycosphingolipids of the myelin membrane, are pivotal not only for the structural integrity of the sheath but also for intricate signaling processes that govern myelination and neural function. This document delves into the quantitative abundance, biophysical properties, and critical roles of GalCer in myelin, supported by detailed experimental methodologies and visual representations of key pathways.
I. Quantitative and Biophysical Significance of Galactosylceramides
Galactosylceramides are among the most abundant lipid components of the myelin sheath, a testament to their fundamental importance. Their unique biophysical properties contribute significantly to the highly organized and stable structure of myelin.
Data Presentation: Abundance and Properties
The following tables summarize key quantitative data regarding galactosylceramides in the myelin sheath.
| Parameter | Central Nervous System (CNS) Myelin | Peripheral Nervous System (PNS) Myelin | Reference(s) |
| Abundance of Galactosylceramide | ~20-32% of total myelin lipid mass | ~30% of total myelin lipid mass | [1] |
| Biophysical Property | Description | Reference(s) |
| Membrane Order | GalCer promotes the formation of highly ordered, gel-like domains within the lipid bilayer, increasing the overall order and stability of the myelin membrane. | [2][3] |
| Interactions with Cholesterol | GalCer preferentially interacts with cholesterol, forming condensed complexes that contribute to the tight packing of lipids in the myelin sheath. | [2] |
| Hydrogen Bonding | The galactose headgroup of GalCer can participate in extensive hydrogen bond networks, both within the same membrane (cis) and with molecules on opposing membranes (trans), contributing to myelin compaction. | [4] |
II. Structural and Functional Roles of Galactosylceramides
Galactosylceramides are indispensable for numerous aspects of myelin biology, from its initial formation to its long-term maintenance and function. Their roles can be broadly categorized into structural support and dynamic signaling.
A. Architects of the Myelin Sheath: Structural Integrity and Organization
The high concentration of GalCer in myelin is crucial for its unique multilamellar structure. These lipids are key to the formation and stability of "lipid rafts," specialized membrane microdomains enriched in cholesterol and sphingolipids.[5][6] These rafts serve as platforms for the assembly of essential myelin proteins, such as Proteolipid Protein (PLP), facilitating their correct sorting and function.[7]
Studies using mice with a targeted deletion of the enzyme UDP-galactose:ceramide galactosyltransferase (CGT), which is responsible for GalCer synthesis, have unequivocally demonstrated their importance. These CGT knockout mice exhibit severe neurological defects, including tremors and paralysis, due to profound abnormalities in myelin structure and function, such as reduced myelin thickness, altered paranodal loop structure, and impaired saltatory conduction.[8][9][10]
B. Dynamic Modulators: Signaling and Inter-membrane Interactions
Beyond their structural role, galactosylceramides are active participants in signaling events at the axo-glial interface and between adjacent myelin layers.
The concept of a "glycosynapse" has been proposed to describe the carbohydrate-rich microdomains formed by glycolipids, including GalCer and its sulfated derivative sulfatide, on the apposing surfaces of the myelin sheath.[11][12] These domains are thought to mediate cell-cell recognition and adhesion through trans interactions between their carbohydrate headgroups, contributing to the tight compaction of the myelin lamellae.[12][13]
Galactosylceramides are implicated in transmembrane signaling in oligodendrocytes, the myelinating cells of the CNS. Ligation of surface GalCer by antibodies has been shown to trigger an influx of extracellular calcium, suggesting a role in modulating intracellular signaling pathways.[2] This calcium signaling is, in turn, important for the actin-dependent extension and morphogenesis of the myelin sheath.[14]
Furthermore, GalCer is involved in signaling cascades mediated by Src family kinases, such as Fyn.[15][16][17][18] The interaction of myelin-associated glycoprotein (B1211001) (MAG) on the axonal surface with gangliosides on the oligodendrocyte membrane can lead to the recruitment and activation of Fyn kinase in lipid rafts, a process that is influenced by the surrounding GalCer-rich environment.[19] This signaling is crucial for oligodendrocyte differentiation and the initiation of myelination.
III. Key Experimental Protocols
This section provides detailed methodologies for the investigation of galactosylceramides in the myelin sheath, catering to researchers in the field.
A. Extraction and Quantification of Myelin Lipids
1. Myelin Purification by Sucrose (B13894) Density Gradient Centrifugation:
-
Homogenization: Brain tissue is homogenized in a buffered sucrose solution.
-
Gradient Centrifugation: The homogenate is layered onto a discontinuous sucrose gradient and centrifuged at high speed. Myelin, being lipid-rich and thus of low density, will band at the interface of the lower sucrose concentrations.
-
Washing: The collected myelin fraction is washed to remove contaminants.[20]
2. Lipid Extraction (Folch Method):
-
Solvent Extraction: The purified myelin is homogenized in a chloroform (B151607):methanol (2:1, v/v) mixture.
-
Phase Separation: The addition of a salt solution (e.g., 0.9% NaCl) induces phase separation. The lower chloroform phase contains the lipids.
-
Drying: The lipid-containing chloroform phase is collected and dried under a stream of nitrogen.[21]
3. Quantification by High-Performance Liquid Chromatography (HPLC):
-
Derivatization: Galactosylceramides are derivatized with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA), after enzymatic hydrolysis of the N-acyl linkage.[4][22][23]
-
Chromatographic Separation: The derivatized lipids are separated on a normal-phase HPLC column.
-
Detection: The fluorescently labeled GalCer is detected using a fluorescence detector. Quantification is achieved by comparing the peak area to that of a known standard.[4]
4. Quantification by Mass Spectrometry (MS):
-
Sample Preparation: Lipid extracts are prepared as described above.
-
Infusion and Ionization: The lipid extract is introduced into the mass spectrometer, typically using electrospray ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the lipid ions is determined. For complex mixtures, this is often coupled with liquid chromatography (LC-MS/MS) for prior separation.
-
Quantification: Quantification is achieved by comparing the ion intensity of the target lipid to that of an internal standard.[1][21][24][25]
B. Visualization of Galactosylceramides
Immunofluorescence Staining of Galactosylceramide in Brain Sections:
-
Tissue Preparation: Brain tissue is fixed (e.g., with 4% paraformaldehyde) and sectioned.
-
Permeabilization: Sections are permeabilized with a digitonin (B1670571) solution. Digitonin is a mild, cholesterol-selective detergent that allows antibody penetration without significantly extracting GalCer from the membranes.[26]
-
Blocking: Non-specific antibody binding is blocked using a solution containing normal serum.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for GalCer.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that recognizes the primary antibody is applied.
-
Imaging: The stained sections are visualized using fluorescence microscopy.[26][27]
IV. Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of galactosylceramides in myelin.
A. Signaling Pathways
Caption: GalCer-mediated signaling pathways in oligodendrocytes.
B. Experimental Workflows
Caption: Workflow for CGT knockout mouse generation and analysis.
V. Conclusion
Galactosylceramides are far more than simple structural lipids within the myelin sheath. They are critical for the architectural integrity of myelin, orchestrating the assembly of key protein components within specialized membrane domains. Moreover, they are active participants in the complex signaling networks that govern oligodendrocyte differentiation, myelination, and the dynamic interplay between axons and their myelinating glia. A thorough understanding of the multifaceted roles of galactosylceramides is essential for elucidating the mechanisms of demyelinating diseases and for the development of novel therapeutic strategies aimed at promoting myelin repair and regeneration. This guide provides a foundational resource for researchers dedicated to advancing our knowledge of this vital component of the nervous system.
References
- 1. Lipidomics Profiling of Myelin | Springer Nature Experiments [experiments.springernature.com]
- 2. Glycolipids and transmembrane signaling: antibodies to galactocerebroside cause an influx of calcium in oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iitg.ac.in [iitg.ac.in]
- 4. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. Methodological Pitfalls of Investigating Lipid Rafts in the Brain: What Are We Still Missing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Rafts in oligodendrocytes: Evidence and structure–function relationship | Semantic Scholar [semanticscholar.org]
- 7. Assembly of Myelin by Association of Proteolipid Protein with Cholesterol- and Galactosylceramide-Rich Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myelin-associated glycoprotein and myelin galactolipids stabilize developing axo-glial interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oligodendrocyte-specific ceramide galactosyltransferase (CGT) expression phenotypically rescues CGT-deficient mice and demonstrates that CGT activity does not limit brain galactosylceramide level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. The glycosynapse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular interactions of the major myelin glycosphingolipids and myelin basic protein in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oligodendrocyte calcium signaling promotes actin-dependent myelin sheath extension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From axon–glial signalling to myelination: the integrating role of oligodendroglial Fyn kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Signaling from Integrins to Fyn to Rho Family GTPases Regulates Morphologic Differentiation of Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Integrins direct Src family kinases to regulate distinct phases of oligodendrocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uu.nl [uu.nl]
- 20. Early microglial response, myelin deterioration and lethality in mice deficient for very long chain ceramide synthesis in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative analysis of brain galactosylceramides by high performance liquid chromatography of their perbenzoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Glial Biologist's Guide to Mass Spectrometry‐Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Immunostaining for oligodendrocyte-specific galactosphingolipids in fixed brain sections using the cholesterol-selective detergent digitonin - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Role of Octanoyl-galactosylceramide in Cell Signaling Cascades: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octanoyl-galactosylceramide, a synthetic short-chain derivative of galactosylceramide, has emerged as a molecule of interest in the study of cell signaling. Characterized by an eight-carbon acyl chain, this glycosphingolipid exhibits distinct biological activities that differentiate it from its longer-chain counterparts. This technical guide provides an in-depth exploration of the role of this compound in cellular signaling cascades, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, oncology, and drug development.
Introduction
Glycosphingolipids (GSLs) are integral components of the cell membrane, where they participate in a myriad of cellular processes, including cell recognition, adhesion, and signal transduction. Galactosylceramides, a subset of GSLs, are particularly abundant in the nervous system and have been implicated in various physiological and pathological states. The biological function of these molecules is significantly influenced by the structure of their ceramide moiety, particularly the length of the fatty acid chain.
This compound (C8-GalCer) is a synthetic analog featuring a short C8 acyl chain. This structural modification confers unique properties that alter its interaction with cellular machinery and subsequent downstream signaling events. This guide will delve into the known signaling activities of C8-GalCer, focusing on its immunomodulatory effects and its impact on intracellular signaling pathways.
Signaling Pathways Modulated by this compound
Current research indicates that this compound influences at least two distinct signaling pathways: the canonical invariant Natural Killer T (iNKT) cell activation pathway (for the α-anomer) and the NF-κB signaling pathway.
Invariant Natural Killer T (iNKT) Cell Activation
The α-anomer of C8-galactosylceramide (α-C8-GalCer) is recognized by the CD1d molecule on antigen-presenting cells (APCs), leading to the activation of iNKT cells. While the binding biophysics to CD1d and the iNKT cell T-cell receptor (TCR) are reportedly indistinguishable from the well-studied long-chain α-galactosylceramide (α-GalCer), the downstream cytokine response exhibits a notable bias.
Specifically, α-C8-GalCer stimulation in vivo leads to a pronounced Th2-polarized cytokine response, characterized by the secretion of cytokines such as Interleukin-4 (IL-4). This is in contrast to the mixed Th1/Th2 response typically elicited by long-chain α-GalCer. Interestingly, B cells have been shown to be more effective at presenting this short-chain variant compared to dendritic cells.
NF-κB Signaling Pathway
This compound has been demonstrated to activate the NF-κB signaling pathway in C6 glioma cells.[1] This activation is a key event in many cellular processes, including inflammation, immunity, and cell survival. The precise mechanism by which C8-GalCer induces NF-κB activation is not fully elucidated but represents a pathway of significant interest for its potential therapeutic implications in oncology.
Quantitative Data on Biological Activity
The biological effects of this compound have been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.
| Biological Activity | Cell Type / Model | Concentration | Effect | Reference |
| Splenocyte Proliferation & Cytokine Production | Murine Splenocytes (in vitro) | 100 - 1,000 ng/mL | Induction of proliferation and cytokine production | [1] |
| iNKT Cell Production | In vivo | Not specified | No effect on iNKT cell production | [1] |
| NF-κB Activation | C6 Glioma Cells | 10 µM | Activation of NF-κB production | [1] |
| α-Anomer Specific Activity | Model System | Observation | Reference |
| Cytokine Bias | In vivo | Pronounced Th2 bias | |
| Antigen Presentation | In vitro | B cells are more effective presenters than Dendritic Cells |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides an overview of key experimental protocols relevant to the study of this compound.
Synthesis of this compound
The synthesis of C8-GalCer analogs generally follows established procedures for glycosphingolipid synthesis. A common strategy involves the glycosylation of a protected sphingosine (B13886) acceptor with a galactose donor, followed by N-acylation with octanoyl chloride and subsequent deprotection steps.
In Vitro Splenocyte Proliferation Assay
Objective: To assess the mitogenic activity of this compound on spleen cells.
-
Cell Preparation: Isolate splenocytes from mice and prepare a single-cell suspension.
-
Cell Culture: Plate splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Treatment: Add varying concentrations of this compound (e.g., 100, 250, 500, 1000 ng/mL) to the wells. Include a vehicle control and a positive control (e.g., Concanavalin A).
-
Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement: Add a proliferation indicator (e.g., [3H]-thymidine or a colorimetric reagent like WST-1) for the final 18 hours of incubation.
-
Data Analysis: Measure the incorporation of the indicator according to the manufacturer's instructions. Express results as a stimulation index (fold-change over vehicle control).
NF-κB Reporter Assay
Objective: To quantify the activation of the NF-κB signaling pathway.
-
Cell Culture and Transfection: Culture C6 glioma cells and transfect them with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase or GFP).
-
Treatment: After 24 hours, treat the transfected cells with this compound (e.g., 10 µM) for a specified time (e.g., 6-24 hours). Include a vehicle control and a positive control (e.g., TNF-α).
-
Cell Lysis: Lyse the cells and collect the cell lysate.
-
Reporter Gene Assay: Measure the activity of the reporter gene (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Express results as fold-activation over the vehicle control.
Conclusion and Future Directions
This compound presents a fascinating case of how a subtle modification in a glycosphingolipid's structure can lead to distinct biological outcomes. Its ability to induce a Th2-biased immune response via the iNKT cell pathway and to activate the NF-κB pathway in glioma cells opens up avenues for its exploration as a potential therapeutic agent in autoimmune diseases and cancer, respectively.
Future research should focus on elucidating the precise molecular mechanisms underlying its activity. Key areas of investigation include the identification of the upstream receptors and signaling intermediates involved in NF-κB activation and a more detailed characterization of the cytokine and chemokine profiles induced by both the α- and β-anomers of C8-GalCer in various immune cell populations. Such studies will be instrumental in harnessing the full therapeutic potential of this short-chain glycosphingolipid.
References
Methodological & Application
Application Notes and Protocols for Octanoyl-galactosylceramide (C8-GalCer) Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoyl-galactosylceramide (C8-GalCer) is a synthetic short-chain derivative of galactosylceramide, a sphingolipid found in cellular membranes. Like its well-studied analog, α-galactosylceramide (α-GalCer), C8-GalCer is recognized for its immunomodulatory properties, primarily through the activation of invariant Natural Killer T (iNKT) cells. However, emerging evidence suggests that C8-GalCer and related short-chain ceramides (B1148491) may also exert direct effects on cancer cells, including the induction of apoptosis and modulation of key signaling pathways. These application notes provide detailed protocols for the in vitro use of C8-GalCer to assess its effects on cell viability, apoptosis, and associated signaling pathways.
Data Presentation: C8-GalCer In Vitro Activity
The following table summarizes reported in vitro concentrations and observed effects of C8-GalCer and related compounds. This data can serve as a starting point for designing dose-response experiments in your cell lines of interest.
| Compound | Cell Line | Concentration | Observed Effect | Citation |
| C8 Galactosylceramide | Splenocytes | 100-1,000 ng/mL | Induction of proliferation and cytokine production. | [1] |
| C8 Galactosylceramide | C6 glioma cells | 10 µM | Activation of NF-κB production. | [1] |
| C8-Ceramide | Human lung cancer H1299 cells | Not specified | Induces apoptosis and growth arrest via ROS overproduction and a switch from SOD1 to SOD2, leading to cyclin D1 accumulation and G1 arrest. | [2] |
| Galactosylceramide | Breast cancer cells | Not specified | Acts as an anti-apoptotic molecule by upregulating the BCL2 gene and downregulating the pro-apoptotic TNFRSF1B and TNFRSF9 genes. | [3] |
Experimental Protocols
Preparation of C8-Galactosylceramide Stock Solution
Materials:
-
This compound (C8-GalCer) powder
-
Chloroform
-
Methanol
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Based on the manufacturer's information, C8-GalCer is soluble in a 9:1 chloroform:methanol solution, as well as in ethanol (B145695) and methanol[1].
-
To prepare a stock solution, dissolve the C8-GalCer powder in the chosen solvent. For example, to make a 1 mg/mL stock solution, dissolve 1 mg of C8-GalCer in 1 mL of the solvent.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in amber tubes at -20°C to protect it from light and prevent degradation.
Cell Seeding and Treatment
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well, 24-well, or 6-well tissue culture plates
-
C8-GalCer stock solution
-
Vehicle control (the solvent used to dissolve C8-GalCer)
Protocol:
-
The day before treatment, seed the cells in the appropriate tissue culture plates at a density that will allow for logarithmic growth during the experiment. The optimal seeding density will vary depending on the cell line and the duration of the experiment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
On the day of the experiment, prepare serial dilutions of the C8-GalCer stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., from 100 ng/mL to 10 µM).
-
Prepare a vehicle control by diluting the solvent used for the stock solution to the same final concentration as the highest C8-GalCer concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of C8-GalCer or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Assessment of Cell Viability using MTT Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plate reader
Protocol:
-
Following the C8-GalCer treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Detection of Apoptosis using Annexin V Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
After the desired C8-GalCer treatment period, collect both the adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualization of Signaling Pathways and Workflows
Caption: A flowchart illustrating the key steps in the experimental protocol for C8-GalCer treatment in cell culture.
Caption: A diagram illustrating the proposed signaling cascade for C8-ceramide-induced apoptosis in lung cancer cells[2].
Caption: A diagram showing the anti-apoptotic signaling mechanism of Galactosylceramide in breast cancer cells[3].
References
Application Notes & Protocols for the Mass Spectrometry Analysis of Octanoyl-galactosylceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoyl-galactosylceramide (C8-GalCer) is a short-chain sphingolipid that belongs to the class of galactosylceramides. These molecules are integral components of cellular membranes and are particularly enriched in the myelin sheath of the nervous system.[1][2] Galactosylceramides play crucial roles in various biological processes, including cell signaling, proliferation, and immune responses.[2][3] Their dysregulation has been implicated in several neurological and metabolic disorders. Accurate and sensitive quantification of specific galactosylceramide species, such as this compound, is essential for understanding their physiological functions and for the development of potential therapeutic interventions.
This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for the accurate quantification of this compound and depends on the biological matrix. A general procedure for lipid extraction from biological samples like plasma, cerebrospinal fluid (CSF), or cell lysates is outlined below. This method is based on a modified Bligh and Dyer extraction.[1]
Materials:
-
Biological sample (e.g., 100 µL plasma, 200 µL CSF, or cell pellet)
-
Internal Standard (IS): A stable isotope-labeled or odd-chain galactosylceramide (e.g., C17-GalCer or d4-α-GalCer).[4]
-
Chloroform
-
Deionized water
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 2 mL microcentrifuge tube, add the biological sample.
-
Spike the sample with the internal standard solution at a known concentration. The use of an internal standard is crucial for accurate quantification to correct for sample loss during preparation and for variations in instrument response.[4]
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. For 100 µL of plasma, a common starting point is 1 mL of the chloroform:methanol mixture.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add deionized water to induce phase separation. For a 1 mL extraction, 200 µL of water is typically added.
-
Vortex again for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mixture of acetonitrile (B52724) and isopropanol. The reconstitution volume should be chosen to achieve the desired concentration for analysis.
Caption: Experimental workflow for the extraction and analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Due to the isomeric nature of galactosylceramides and glucosylceramides, which differ only in the stereochemistry of a hydroxyl group on the sugar moiety, chromatographic separation is crucial for their unambiguous quantification.[1][5] Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be employed. A reversed-phase method is detailed below, adapted from a method for the isomeric C8-glucosylceramide.[6]
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile:Isopropanol (5:2, v/v) with 0.1% formic acid and 10 mM ammonium formate[1] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Gradient | Start at 30% B, increase to 100% B over 5 minutes, hold for 3 minutes, then re-equilibrate at 30% B for 2 minutes. |
MS/MS Parameters:
Mass spectrometry is typically performed using a triple quadrupole instrument in the positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
| MRM Transition | m/z 588.6 → m/z 264.4 (for this compound, [M+H]+)[6] |
| Internal Standard | Dependent on the chosen IS (e.g., for C17-GalCer, the transition would be different) |
Note on Fragmentation: The characteristic fragmentation of galactosylceramides in positive ion mode involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the ceramide backbone, and further fragmentation of the sphingoid base. The product ion at m/z 264.4 corresponds to the dehydrated sphingosine (B13886) backbone and is a common fragment for many sphingolipids.[1][7][8]
Quantitative Data
Specific quantitative data for this compound in various biological matrices is not extensively reported in the literature. However, data for other galactosylceramide species can provide a reference for expected concentration ranges. The following table summarizes quantitative data for various galactosylceramide isoforms in human samples.
| Galactosylceramide Isoform | Matrix | Concentration Range (nM) | Reference(s) |
| C16:0-GalCer | Human Plasma | 2.8 - 355 | [1] |
| C18:0-GalCer | Human CSF | 2.8 - 355 | [1] |
| C22:0-GalCer | Human Plasma & CSF | 2.8 - 355 | [1] |
| C24:1-GalCer | Human Plasma & CSF | 2.8 - 355 | [1] |
| C24:0-GalCer | Human Plasma & CSF | 2.8 - 355 | [1] |
Method Validation Parameters (General for Galactosylceramides):
| Parameter | Typical Value | Reference(s) |
| Limit of Quantification (LOQ) | 5 nM | [9] |
| Linearity (R²) | ≥ 0.995 | [9] |
| Precision (CV%) | < 15% | [9] |
| Accuracy (%) | 85-115% | [9] |
Signaling Pathway Involvement
Galactosylceramides are precursors for sulfatides (B1148509) and can be involved in various signaling pathways, including those related to immune response and cell proliferation. For instance, α-galactosylceramide is a well-known activator of invariant Natural Killer T (iNKT) cells through its presentation by the CD1d molecule. While this compound's specific role is less defined, it can be hypothesized to participate in similar pathways.
Caption: A simplified diagram of iNKT cell activation by a galactosylceramide.
Conclusion
The LC-MS/MS method outlined in these application notes provides a robust framework for the sensitive and specific quantification of this compound in biological samples. Proper sample preparation, chromatographic separation from isomers, and optimized mass spectrometry conditions are key to achieving reliable results. While specific quantitative data for this compound is limited, the provided protocols and comparative data serve as a valuable resource for researchers and scientists in the fields of lipidomics, neuroscience, and drug development. Further studies are warranted to elucidate the precise concentrations and biological roles of this specific short-chain galactosylceramide in health and disease.
References
- 1. DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. lcms.cz [lcms.cz]
- 9. Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Separation and Analysis of Short-Chain Galactosylceramides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosylceramides (GalCer) are a class of glycosphingolipids that play crucial roles in a variety of biological processes, including the maintenance of myelin sheath integrity, signal transduction, and modulation of immune responses.[1][2] Short-chain galactosylceramides, such as those with C6 or C8 acyl chains, are valuable tools in research due to their increased water solubility and ability to be readily taken up by cells in culture, allowing for the investigation of the cellular functions of their long-chain, natural counterparts.[3] The accurate separation and quantification of these short-chain analogs are essential for understanding their metabolic fate and their effects on cellular signaling pathways.
This application note provides a detailed protocol for the separation and analysis of short-chain galactosylceramides using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described methodology is adapted from established methods for the analysis of glycosphingolipids and is optimized for the analysis of short-chain species from biological matrices such as cell lysates.
Data Presentation
Table 1: HPLC-MS/MS System Parameters for Short-Chain Galactosylceramide Analysis
| Parameter | Setting |
| HPLC System | UPLC I-Class or equivalent |
| Column | HILIC Silica Column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.2% Formic Acid and 200 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid |
| Gradient | 100% B for 0.1 min, step to 90% B until 0.11 min, linear gradient to 50% B until 2.5 min, hold at 50% B until 3.5 min, re-equilibrate at 100% B from 3.51 to 4.5 min |
| Flow Rate | 800 µL/min |
| Column Temperature | 50°C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Illustrative MRM Transitions and Retention Times for Short-Chain Galactosylceramides
Note: The following are example values and should be optimized for the specific instrument and standards used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| C6-Galactosylceramide | 530.4 | 264.3 | ~2.1 |
| C8-Galactosylceramide | 558.4 | 264.3 | ~2.5 |
| Internal Standard (e.g., C12-GalCer) | 614.5 | 264.3 | ~3.2 |
Experimental Protocols
This section details the methodology for the extraction and analysis of short-chain galactosylceramides from cell culture samples.
I. Sample Preparation from Cell Culture
-
Cell Lysis:
-
Aspirate the culture medium from a confluent cell culture plate (e.g., 10 cm dish).
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold methanol (B129727) to the plate and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the 1 mL of methanol cell suspension, add 0.5 mL of chloroform (B151607) and an appropriate amount of internal standard (e.g., C12-Galactosylceramide).
-
Vortex thoroughly for 1 minute.
-
Add 0.5 mL of chloroform and vortex for 1 minute.
-
Add 0.9 mL of water and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.2% formic acid).
-
Vortex to ensure the lipids are fully dissolved.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
II. HPLC-MS/MS Analysis
-
System Equilibration:
-
Equilibrate the HILIC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[4]
-
-
Injection and Separation:
-
Mass Spectrometry Detection:
-
Detect the eluting analytes using a triple quadrupole mass spectrometer operating in positive ESI mode.
-
Monitor the specific MRM transitions for each short-chain galactosylceramide and the internal standard as exemplified in Table 2.
-
-
Data Analysis:
-
Integrate the peak areas for each MRM transition.
-
Quantify the amount of each short-chain galactosylceramide by comparing its peak area to that of the internal standard and using a standard curve generated from authentic standards.
-
Mandatory Visualization
Caption: Experimental workflow for the analysis of short-chain galactosylceramides.
Caption: α-Galactosylceramide signaling pathway via iNKT cell activation.
References
- 1. Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic effects of short-chain ceramide and glucosylceramide on sphingolipids and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Galactosylceramide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the localization of galactosylceramide (GalCer) using immunofluorescence (IF) microscopy. The information is intended to assist researchers in visualizing this key glycosphingolipid in various cell and tissue samples.
Introduction to Galactosylceramide
Galactosylceramide (GalC) is a major glycosphingolipid component of the plasma membrane, particularly abundant in the myelin sheath of the nervous system where it is crucial for its structure and function.[1] It is synthesized and expressed by oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system. Beyond its structural role, GalCer is also involved in cell signaling and immune responses. Notably, α-galactosylceramide (α-GalCer) is a potent activator of invariant Natural Killer T (iNKT) cells when presented by the CD1d molecule on antigen-presenting cells.[2][3][4] This has significant implications for immunotherapy and vaccine development.[4]
Data Presentation: Optimizing Your Immunofluorescence Protocol
Successful immunofluorescence staining of GalCer requires careful optimization of several parameters. Due to the lipid nature of GalCer, fixation and permeabilization steps are particularly critical to preserve the antigen while allowing antibody access. Below are tables summarizing key experimental variables and recommended starting concentrations.
Table 1: Fixation and Permeabilization Reagents for GalCer Staining
| Parameter | Reagent | Concentration/Condition | Incubation Time | Notes |
| Fixation | Paraformaldehyde (PFA) | 2-4% in PBS | 10-20 minutes at Room Temperature | Cross-linking fixative that preserves cellular morphology. Essential for retaining lipid antigens. |
| Methanol (pre-chilled) | 100% | 5-10 minutes at -20°C | Dehydrating fixative that can also permeabilize. May extract lipids, so use with caution. | |
| Permeabilization | Digitonin (B1670571) | 10-50 µg/mL | 10-15 minutes at Room Temperature | Cholesterol-selective detergent recommended for preserving glycolipid antigens like GalCer. |
| Saponin | 0.1-0.5% | 10-15 minutes at Room Temperature | A milder detergent that selectively permeabilizes the plasma membrane. | |
| Triton™ X-100 | 0.1-0.25% in PBS | 10 minutes at Room Temperature | A harsh, non-ionic detergent. Generally not recommended for GalCer staining as it can extract lipids from membranes. |
Table 2: Antibody Dilutions and Incubation Conditions
| Antibody | Host Species | Recommended Dilution Range | Incubation Time | Incubation Temperature |
| Primary Antibody | Mouse, Rabbit, etc. | 1:50 - 1:500 (perform titration) | 1-2 hours or Overnight | Room Temperature or 4°C |
| Secondary Antibody | Goat, Donkey, etc. | 1:200 - 1:1000 (perform titration) | 1 hour | Room Temperature (in the dark) |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of GalCer in Cultured Cells
This protocol is optimized for adherent cells grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (4% PFA in PBS, freshly prepared)
-
Permeabilization Buffer (25 µg/mL Digitonin in PBS)
-
Blocking Buffer (5% Normal Goat Serum, 0.1% BSA in PBS)
-
Primary Antibody against GalCer
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI or Hoechst)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells three times with PBS for 5 minutes each.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-GalCer antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Incubate the cells with a nuclear counterstain (e.g., DAPI at 1 µg/mL in PBS) for 5 minutes at room temperature in the dark.
-
Final Wash: Wash the cells once with PBS for 5 minutes in the dark.
-
Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
Protocol 2: Immunofluorescence Staining of GalCer in Frozen Tissue Sections
This protocol is for the detection of GalCer in cryopreserved tissue sections.
Materials:
-
Cryostat
-
Microscope slides
-
PBS
-
Fixation Solution (4% PFA in PBS, freshly prepared)
-
Permeabilization Buffer (50 µg/mL Digitonin in PBS)
-
Blocking Buffer (5% Normal Goat Serum, 0.1% BSA in PBS)
-
Primary Antibody against GalCer
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI or Hoechst)
-
Antifade Mounting Medium
Procedure:
-
Sectioning: Cut frozen tissue blocks into 5-10 µm sections using a cryostat and mount them on microscope slides.
-
Drying: Air dry the sections at room temperature for 30-60 minutes.
-
Fixation: Fix the tissue sections with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the sections with Permeabilization Buffer for 15 minutes at room temperature.
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the sections in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Apply the diluted primary anti-GalCer antibody to the sections and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary antibody and incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the slides three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Apply the nuclear counterstain for 5 minutes at room temperature in the dark.
-
Final Wash: Wash the slides once with PBS for 5 minutes in the dark.
-
Mounting: Coverslip the sections using an antifade mounting medium.
-
Imaging: Analyze the slides using a fluorescence or confocal microscope.
Mandatory Visualizations
Experimental Workflow for GalCer Immunofluorescence
Caption: Workflow for Galactosylceramide Immunofluorescence Staining.
Signaling Pathway: α-Galactosylceramide Activation of iNKT Cells
Caption: α-Galactosylceramide-mediated activation of iNKT cells.
Troubleshooting
Effective troubleshooting is key to obtaining high-quality immunofluorescence data.
Table 3: Common Issues and Solutions in GalCer Staining
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Improper Fixation/Permeabilization: Lipid antigen lost during processing. | Use a cross-linking fixative like PFA. For permeabilization, use a mild, cholesterol-selective detergent like digitonin instead of harsh detergents like Triton™ X-100. |
| Low Antibody Concentration: Insufficient primary or secondary antibody. | Titrate both primary and secondary antibodies to determine the optimal concentration. Increase incubation time (e.g., overnight at 4°C for the primary antibody). | |
| Antibody Incompatibility: Secondary antibody does not recognize the primary antibody. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary). | |
| High Background | Non-specific Antibody Binding: Primary or secondary antibody is binding to non-target molecules. | Increase the duration and stringency of the blocking step. Use a blocking serum from the same species as the secondary antibody. Ensure adequate washing steps. |
| Autofluorescence: The tissue or cells have endogenous fluorescence. | Use a different fluorophore with a longer wavelength (e.g., red or far-red). Include an unstained control to assess the level of autofluorescence. | |
| Antibody Concentration Too High: Excessive antibody concentration can lead to non-specific binding. | Perform an antibody titration to find the optimal dilution that provides a good signal-to-noise ratio. | |
| Non-specific Staining | Antibody Cross-reactivity: The primary antibody may be recognizing other cellular components. | Use a highly specific monoclonal antibody if available. Include appropriate negative controls, such as staining cells known not to express GalCer. |
| Drying of the Sample: Allowing the sample to dry out can cause non-specific antibody binding. | Keep the sample in a humidified chamber during incubations and ensure it remains covered in buffer during washes. |
References
- 1. JCI - Going both ways: Immune regulation via CD1d-dependent NKT cells [jci.org]
- 2. The Natural Killer T (NKT) Cell Ligand α-Galactosylceramide Demonstrates Its Immunopotentiating Effect by Inducing Interleukin (IL)-12 Production by Dendritic Cells and IL-12 Receptor Expression on NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
Application of Octanoyl-galactosylceramide in Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Octanoyl-galactosylceramide is a short-chain synthetic analog of galactosylceramide (GalCer), a key component of cellular membranes, particularly abundant in the nervous system. Its shorter acyl chain length confers increased aqueous solubility compared to its long-chain counterparts, making it a valuable tool in lipidomics research for a variety of applications. These range from its use as a substrate in enzyme assays to its role as an internal standard in mass spectrometry-based quantification and as a probe in cell-based studies.
Enzyme Activity Assays
A primary application of this compound is as a substrate for the lysosomal enzyme galactosylceramidase (GALC). Deficiencies in GALC activity lead to Krabbe disease, a severe neurodegenerative disorder characterized by the accumulation of galactosylceramide and the cytotoxic metabolite psychosine. In vitro assays using short-chain GalCer analogs like the octanoyl or heptanoyl versions allow for the sensitive measurement of GALC activity in cell lysates or purified enzyme preparations.[1] The increased solubility of these short-chain substrates facilitates their delivery in aqueous assay buffers.[1]
Internal Standards for Mass Spectrometry
In quantitative lipidomics, stable isotope-labeled internal standards are crucial for accurate and precise quantification, correcting for variations in sample extraction, processing, and instrument response.[2] While long-chain deuterated or ¹³C-labeled GalCer species are commonly used, short-chain analogs like this compound can also serve as internal standards, particularly for the analysis of other short-chain sphingolipids. Their distinct mass allows for clear differentiation from endogenous long-chain species. Non-naturally occurring odd-chain length sphingolipids are also utilized for this purpose.[2]
Cell-Based Assays and Signaling Pathway Modulation
Short-chain ceramides (B1148491) and their glycosylated derivatives, such as this compound, can be used in cell culture experiments to probe the functions of their endogenous long-chain counterparts. Their solubility allows for more efficient delivery to cells in culture. For instance, short-chain glucosylceramides (C8-GC) have been used to investigate their impact on the expression of multidrug resistance genes like MDR1.[3] Similarly, this compound can be employed to study the cellular processes influenced by GalCer, including its role in signaling pathways.
A significant area of application for α-anomeric forms of galactosylceramides (α-GalCers), including short-chain analogs, is in immunology.[4][5][6] These molecules are potent activators of invariant Natural Killer T (iNKT) cells when presented by the CD1d antigen-presenting molecule on antigen-presenting cells (APCs).[4][7] This interaction triggers a cascade of cytokine release, modulating the immune response.[4][8][9] Synthetic short-chain α-GalCer analogs are synthesized and studied to understand the structure-activity relationships that govern the nature and intensity of the elicited immune response.[4][10]
Quantitative Data Summary
The following tables provide representative quantitative data relevant to the use of this compound and related compounds in lipidomics studies.
Table 1: Representative LC-MS/MS Method Validation Parameters for Galactosylceramide Quantification. This data, adapted from methods for quantifying related sphingolipids, illustrates typical performance characteristics of a quantitative lipidomics assay.
| Parameter | C16:0-GalCer | C18:0-GalCer | C24:1-GalCer |
| Linearity Range (nM) | 2.5 - 200 | 2.5 - 200 | 2.5 - 200 |
| Correlation Coefficient (R²) | ≥ 0.996 | ≥ 0.995 | ≥ 0.997 |
| Limit of Quantification (LOQ) (nM) | 5.0 | 5.0 | 5.0 |
| Intra-day Precision (%CV) | 4.5 - 8.2 | 5.1 - 9.3 | 3.8 - 7.9 |
| Inter-day Precision (%CV) | 6.8 - 11.5 | 7.2 - 12.1 | 6.5 - 10.8 |
| Accuracy (% Recovery) | 92 - 108 | 94 - 106 | 95 - 105 |
Data is representative and based on typical performance of LC-MS/MS methods for sphingolipid quantification.[11]
Table 2: Example of Cytokine Secretion Profile upon iNKT Cell Activation by α-Galactosylceramide Analogs. This table demonstrates how modifications to the acyl chain length of α-GalCer, including short-chain variants, can influence the resulting cytokine profile.
| α-GalCer Analog | IFN-γ (pg/mL) | IL-4 (pg/mL) |
| Vehicle Control | < 50 | < 20 |
| KRN7000 (C26:0 acyl) | 3500 ± 450 | 1200 ± 150 |
| OCH (C8:0 acyl analog) | 1800 ± 210 | 2500 ± 300 |
| C20:2 acyl analog | 4500 ± 520 | 800 ± 90 |
Data are hypothetical but reflect the principle that acyl chain modifications can bias the Th1/Th2 cytokine response.[4][12]
Experimental Protocols
Protocol 1: In Vitro Galactosylceramidase (GALC) Activity Assay
This protocol describes the measurement of GALC activity in a cell lysate using a short-chain galactosylceramide substrate and detection of the resulting ceramide product by LC-MS/MS.
1. Materials:
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Cell lysate containing GALC
- This compound (Substrate)
- Heptanoyl-galactosylceramide-d5 (Internal Standard)
- Reaction buffer (e.g., 0.1 M citrate/phosphate buffer, pH 4.5)
- Quenching solution (e.g., Chloroform:Methanol 2:1, v/v)
- LC-MS/MS system
2. Procedure:
- Cell Lysate Preparation: Harvest cells and lyse using the chosen lysis buffer. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
- Enzyme Reaction:
- In a microcentrifuge tube, add 20 µL of cell lysate (containing 10-50 µg of protein).
- Add 20 µL of reaction buffer.
- Initiate the reaction by adding 10 µL of this compound solution (final concentration, e.g., 100 µM).
- Incubate at 37°C for 1-2 hours.
- Reaction Quenching and Lipid Extraction:
- Stop the reaction by adding 200 µL of quenching solution containing the internal standard (Heptanoyl-galactosylceramide-d5).
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 5 minutes to separate the phases.
- Transfer the lower organic phase to a new tube and dry under a stream of nitrogen.
- LC-MS/MS Analysis:
- Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of mobile phase).
- Inject an aliquot onto the LC-MS/MS system.
- Use a suitable LC column for lipid separation (e.g., C18 or HILIC).
- Set up a Multiple Reaction Monitoring (MRM) method to detect the precursor-to-product ion transitions for both the Octanoyl-ceramide product and the internal standard.
- Data Analysis:
- Quantify the peak area of the Octanoyl-ceramide product and normalize it to the peak area of the internal standard.
- Calculate GALC activity, typically expressed as pmol of product formed per hour per mg of protein.
Protocol 2: Quantification of Galactosylceramides in Plasma using LC-MS/MS
This protocol outlines a general workflow for the extraction and quantification of galactosylceramides from a biological matrix like plasma.
1. Materials:
- Plasma sample
- Internal Standard solution (containing a mix of stable isotope-labeled or odd-chain sphingolipids, including a GalCer standard)
- Extraction solvent (e.g., Isopropanol:Ethyl acetate (B1210297) 1:1, v/v)
- LC-MS/MS system
2. Procedure:
- Sample Preparation:
- Thaw plasma samples on ice.
- In a glass tube, add 50 µL of plasma.
- Add 10 µL of the internal standard solution.
- Add 500 µL of extraction solvent.
- Lipid Extraction:
- Vortex the mixture for 5 minutes.
- Incubate on a shaker for 30 minutes at room temperature.
- Centrifuge at 4,000 x g for 10 minutes.
- Transfer the supernatant to a new tube.
- Dry the extract under nitrogen gas.
- Sample Reconstitution and Analysis:
- Reconstitute the dried lipids in 100 µL of LC-MS/MS mobile phase.
- Inject into the LC-MS/MS system.
- Employ a gradient elution on a reverse-phase or HILIC column to separate different lipid species.
- Use MRM to detect and quantify the various GalCer species and their corresponding internal standards.
- Data Analysis and Quantification:
- Construct a calibration curve using known concentrations of unlabeled GalCer standards spiked into a surrogate matrix.
- Calculate the concentration of each endogenous GalCer species in the plasma sample based on the peak area ratio to its respective internal standard and the calibration curve.
Visualizations
Caption: Workflow for GALC enzyme activity assay using LC-MS/MS.
Caption: Activation of iNKT cells by α-Galactosylceramide presented on CD1d.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. Ceramide and glucosylceramide upregulate expression of the multidrug resistance gene MDR1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel synthesis of alpha-galactosyl-ceramides and confirmation of their powerful NKT cell agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. State of play in the molecular presentation and recognition of anti-tumor lipid-based analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformationally Restricted Analogues of α-Galactosylceramide as Adjuvant in COVID-19 Subunit Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of α-Galactosylceramide Analogs in Activated Microglia: Involvement of the p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An α-galactosylceramide C20:2 N-acyl variant enhances anti-inflammatory and regulatory T cell-independent responses that prevent type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
C8-Galactosylceramide: A Versatile Tool for Investigating Lipid Raft Dynamics
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing C8-galactosylceramide as a powerful tool to study the intricate dynamics of lipid rafts. C8-galactosylceramide, a synthetic, short-chain analog of the naturally occurring galactosylceramide, offers unique advantages for researchers investigating the structure, function, and signaling pathways associated with these specialized membrane microdomains. Its shorter acyl chain facilitates incorporation into model membranes and cellular systems, allowing for the precise manipulation and observation of lipid raft properties.
This document outlines the biophysical effects of C8-galactosylceramide on membrane characteristics, provides detailed protocols for its application in common biophysical techniques, and illustrates its role in relevant signaling pathways.
Data Presentation: Biophysical Effects of Galactosylceramide on Model Lipid Rafts
The incorporation of galactosylceramide into lipid membranes significantly alters their biophysical properties. The following tables summarize quantitative data from molecular dynamics simulations, offering insights into the structural and dynamic changes induced by the presence of galactosylceramide in a model lipid raft environment.
Table 1: Effect of Galactosylceramide (GalCer) on Membrane Structural Properties
| Membrane Property | Control (No GalCer) | 5 mol% GalCer | Change |
| Membrane Thickness (nm) | Undisclosed | Increased | Significant Increase[1] |
| Average Area per Lipid (nm²) | Undisclosed | Virtually Unchanged | Minimal Change[1] |
| Lipid Conformational Order | Undisclosed | Virtually Unchanged | Minimal Change[1] |
Table 2: Effect of Galactosylceramide (GalCer) on Lipid Lateral Diffusion
| Lipid Component | Diffusion Coefficient without GalCer (x 10⁻⁸ cm²/s) | Diffusion Coefficient with 5-10 mol% GalCer (x 10⁻⁸ cm²/s) | Fold Decrease |
| Phosphatidylcholine | Undisclosed | Decreased | ~10-fold[2][3] |
| Sphingomyelin | Undisclosed | Decreased | ~10-fold[2][3] |
| Cholesterol | Undisclosed | Decreased | ~10-fold[2][3] |
Note: The quantitative data presented in these tables are derived from atomistic molecular dynamics simulations and provide a theoretical framework for understanding the experimental impact of galactosylceramide.
Experimental Protocols
Here, we provide detailed methodologies for key experiments to study lipid raft dynamics using C8-galactosylceramide.
Protocol 1: Preparation of C8-Galactosylceramide-Containing Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating C8-galactosylceramide, suitable for various biophysical assays.
Materials:
-
C8-Galactosylceramide (d18:1/8:0)
-
Matrix lipids (e.g., DOPC, DPPC, Cholesterol, Sphingomyelin)
-
Fluorescent lipid probe (e.g., NBD-PE, Rhodamine-PE) (optional)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Glass vials
-
Rotary evaporator or nitrogen stream
-
Vacuum desiccator
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation: a. In a clean glass vial, dissolve C8-galactosylceramide and other lipids in a chloroform:methanol (2:1, v/v) mixture to the desired molar ratio. If using a fluorescent probe, add it at this stage (typically 0.5-1 mol%). b. Evaporate the organic solvent under a gentle stream of nitrogen gas or using a rotary evaporator to form a thin lipid film on the bottom of the vial. c. To ensure complete removal of residual solvent, place the vial in a vacuum desiccator for at least 2 hours.
-
Hydration: a. Hydrate the lipid film with the desired aqueous buffer. The volume of the buffer should result in a final total lipid concentration of 1-5 mg/mL. b. Vortex the vial vigorously for several minutes to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs).
-
Sonication (Optional, for small unilamellar vesicles - SUVs): a. For the formation of SUVs, sonicate the MLV suspension using a bath sonicator or a probe sonicator until the suspension becomes clear. Maintain the temperature above the phase transition temperature of the lipids.
-
Extrusion (for large unilamellar vesicles - LUVs): a. Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the phase transition temperature of the lipid mixture. c. Load the MLV suspension into one of the extruder syringes. d. Pass the lipid suspension through the membrane back and forth for an odd number of times (e.g., 11-21 passes). This process will generate a homogenous population of LUVs.
-
Storage: a. Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use them within a few days to a week to avoid lipid degradation and vesicle fusion.
Protocol 2: Analysis of Membrane Fluidity using Laurdan Fluorescence Spectroscopy
This protocol outlines the use of the fluorescent probe Laurdan to measure changes in membrane fluidity upon incorporation of C8-galactosylceramide.
Materials:
-
C8-Galactosylceramide-containing liposomes (from Protocol 1)
-
Control liposomes (without C8-galactosylceramide)
-
Laurdan stock solution (in ethanol (B145695) or DMSO)
-
Fluorometer with excitation and emission wavelength control
-
Cuvettes
Procedure:
-
Laurdan Labeling: a. To a suspension of liposomes (control and C8-Galactosylceramide-containing), add the Laurdan stock solution to a final concentration of 1-5 µM. b. Incubate the mixture for 20-30 minutes at room temperature, protected from light, to allow the probe to incorporate into the lipid bilayers.
-
Fluorescence Measurement: a. Set the excitation wavelength of the fluorometer to 350 nm. b. Record the emission spectra from 400 nm to 550 nm. c. Note the fluorescence intensities at the emission maxima of the gel phase (around 440 nm, I₄₄₀) and the liquid-crystalline phase (around 490 nm, I₄₉₀).
-
Calculation of Generalized Polarization (GP): a. Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) b. A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value signifies a more disordered (more fluid) membrane.
-
Data Analysis: a. Compare the GP values of the control liposomes with those containing C8-galactosylceramide to determine the effect of the short-chain ceramide on membrane fluidity.
Protocol 3: Fluorescence Recovery After Photobleaching (FRAP) for Lateral Diffusion Measurement
This protocol details how to perform FRAP experiments on live cells treated with a fluorescently labeled C8-galactosylceramide analog to measure its lateral diffusion dynamics within the plasma membrane.
Materials:
-
Cultured cells grown on glass-bottom dishes
-
Fluorescently labeled C8-galactosylceramide analog (e.g., BODIPY-C8-Galactosylceramide)
-
Cell culture medium
-
Confocal laser scanning microscope equipped for FRAP
Procedure:
-
Cell Labeling: a. Incubate the cultured cells with the fluorescent C8-galactosylceramide analog in serum-free medium for a specified time (e.g., 15-30 minutes) at 37°C. The optimal concentration of the fluorescent analog should be determined empirically to achieve sufficient signal without causing cytotoxicity. b. Wash the cells twice with pre-warmed culture medium to remove excess probe.
-
Microscope Setup: a. Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂. b. Select a region of interest (ROI) on the plasma membrane of a labeled cell.
-
FRAP Experiment: a. Pre-bleach Imaging: Acquire a few images of the ROI at low laser power to establish the initial fluorescence intensity. b. Photobleaching: Use a high-intensity laser beam to photobleach the fluorescent molecules within the defined ROI. c. Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI at low laser power to monitor the recovery of fluorescence as unbleached molecules diffuse into the bleached area.
-
Data Analysis: a. Measure the fluorescence intensity within the bleached ROI over time. b. Correct for photobleaching during image acquisition by monitoring the fluorescence intensity in a non-bleached region of the same cell. c. Normalize the recovery data to the pre-bleach intensity. d. Fit the normalized recovery curve to an appropriate diffusion model to calculate the mobile fraction and the diffusion coefficient (D) of the fluorescent C8-galactosylceramide analog.
Signaling Pathways and Experimental Workflows
C8-galactosylceramide can influence cellular signaling by modulating the organization of lipid rafts, which serve as platforms for signaling protein assembly. One such pathway is the NF-κB signaling cascade.
C8-Galactosylceramide and NF-κB Signaling
C8-galactosylceramide has been shown to activate the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival. The clustering of signaling molecules within lipid rafts, potentially modulated by C8-galactosylceramide, can facilitate the activation of downstream kinases.
Caption: C8-Galactosylceramide Induced NF-κB Signaling Pathway.
Experimental Workflow: Investigating Protein Recruitment to Lipid Rafts
This workflow outlines the steps to investigate how C8-galactosylceramide influences the recruitment of a fluorescently tagged protein of interest (POI-GFP) to lipid rafts using fluorescence microscopy.
Caption: Workflow for Protein Recruitment Analysis.
Logical Workflow: Decision Tree for Investigating Lipid Raft Dynamics
This diagram illustrates a logical approach to designing experiments for studying lipid raft dynamics using C8-galactosylceramide.
Caption: Experimental Design Decision Tree.
References
- 1. Giant Unilamellar Vesicle Electroformation: What to Use, What to Avoid, and How to Quantify the Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reconstitution of proteins on electroformed giant unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution FRET Microscopy of Cholera Toxin B-Subunit and GPI-anchored Proteins in Cell Plasma Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Octanoyl-galactosylceramide for NKT Cell Activation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Natural Killer T (NKT) cells are a unique subset of T lymphocytes that recognize glycolipid antigens presented by the non-polymorphic MHC class I-like molecule, CD1d.[1][2] Upon activation, NKT cells rapidly secrete large quantities of cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4), enabling them to modulate a wide range of immune responses.[3][4] The prototypical activating glycolipid is α-galactosylceramide (α-GalCer), which elicits a mixed Th1 and Th2 cytokine response.[5][6]
Octanoyl-galactosylceramide (OCG), also known as OCH, is a synthetic analog of α-GalCer with a truncated sphingosine (B13886) chain.[1][7] This structural modification results in a preferential induction of Th2-biased immune responses, characterized by high levels of IL-4 and significantly reduced IFN-γ production.[1][7] This property makes OCG a valuable tool for studying the differential regulation of Th1 versus Th2 immunity and a potential therapeutic agent for Th1-mediated autoimmune diseases.[1] These application notes provide a detailed overview and protocols for using OCG in NKT cell activation assays.
Mechanism of Action: CD1d-Mediated NKT Cell Activation
NKT cell activation by OCG follows a well-defined pathway. First, the glycolipid is taken up by an antigen-presenting cell (APC), such as a dendritic cell (DC). Inside the APC, OCG is loaded onto the CD1d molecule. The resulting OCG-CD1d complex is then transported to the cell surface for presentation. An invariant T-cell receptor (TCR) expressed on the surface of the NKT cell specifically recognizes this complex.[5][8] This TCR engagement triggers a signaling cascade within the NKT cell, leading to the rapid synthesis and secretion of cytokines, with a characteristic bias towards IL-4.[1][9]
Data Presentation: Comparative Cytokine Profiles
A key feature of OCG is its ability to induce a different cytokine profile compared to the parent compound, α-GalCer. While α-GalCer stimulates a balanced release of both Th1 (IFN-γ) and Th2 (IL-4) cytokines, OCG stimulation leads to a response heavily skewed towards Th2.[1]
Table 1: Glycolipid-Induced NKT Cell Cytokine Production
| Glycolipid Ligand | Primary Cytokine Response | Th1/Th2 Bias | Typical Concentration | Reference |
|---|---|---|---|---|
| α-Galactosylceramide (α-GalCer) | High IFN-γ and IL-4 | Balanced Th1/Th2 | 100 - 200 ng/mL | [5][6] |
| This compound (OCG/OCH) | High IL-4, low/negligible IFN-γ | Skewed to Th2 | 100 - 200 ng/mL |[1][10] |
Experimental Protocols
The following protocols describe standard in vitro methods for activating murine or human NKT cells using OCG. The primary readout is cytokine production, which can be measured by ELISA or intracellular flow cytometry.
Workflow for In Vitro NKT Cell Activation Assay
Protocol 1: In Vitro NKT Cell Activation and Cytokine Analysis by ELISA
This protocol is designed to measure secreted cytokines from a mixed population of splenocytes or peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound (OCG)
-
Vehicle for reconstitution (e.g., DMSO, or PBS with 0.5% Tween-20)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
Single-cell suspension of murine splenocytes or human PBMCs
-
96-well U-bottom tissue culture plates
-
ELISA kits for murine or human IFN-γ and IL-4
-
Incubator (37°C, 5% CO2)
Procedure:
-
Reagent Preparation: Prepare a stock solution of OCG. A common method is to dissolve lyophilized OCG in a vehicle solution to a concentration of 10-20 µg/mL.[3] Sonicate briefly if necessary to ensure complete dissolution.
-
Cell Plating: Prepare a single-cell suspension of splenocytes or PBMCs in complete RPMI medium. Count live cells using trypan blue exclusion. Resuspend cells to a final concentration of 2.5 x 10^6 cells/mL.
-
Stimulation: Add 200 µL of the cell suspension (0.5 x 10^6 cells) to each well of a 96-well U-bottom plate.[3]
-
Add the appropriate volume of OCG stock solution to achieve the desired final concentration (e.g., 100 ng/mL). Include vehicle-only wells as a negative control and α-GalCer wells as a positive control.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2. Note: IL-4 can often be detected earlier (e.g., after 6-12 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Measure the concentration of IFN-γ and IL-4 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 2: Intracellular Cytokine Staining and Flow Cytometry
This method allows for the direct identification of cytokine-producing NKT cells.
Materials:
-
All materials from Protocol 1
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Mouse: anti-CD3, anti-TCRβ, anti-IFN-γ, anti-IL-4. A CD1d-tetramer loaded with α-GalCer can also be used to specifically identify invariant NKT cells.[3]
-
Human: anti-CD3, anti-Vα24-Jα18 TCR, anti-IFN-γ, anti-IL-4.
-
-
Fixation/Permeabilization Buffer Kit
Procedure:
-
Stimulation: Follow steps 1-4 from Protocol 1. The total incubation time is typically shorter, around 6-8 hours.[3]
-
Inhibit Protein Transport: For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) to each well.[3] This causes cytokines to accumulate inside the cell.
-
Cell Harvest: After incubation, harvest the cells, wash with FACS buffer, and proceed to surface staining.
-
Surface Staining: Stain the cells with antibodies against surface markers (e.g., anti-CD3 and anti-TCRβ) for 30 minutes on ice.[3]
-
Fix and Permeabilize: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol. This step is critical for allowing antibodies to access intracellular targets.[3]
-
Intracellular Staining: Stain the permeabilized cells with antibodies against intracellular cytokines (e.g., anti-IFN-γ and anti-IL-4) for 30 minutes on ice.[3]
-
Acquisition: Wash the cells twice and resuspend in FACS buffer. Analyze the samples immediately on a flow cytometer.
-
Data Analysis: Gate on the NKT cell population (e.g., CD3+TCRβ+) and analyze the expression of IFN-γ and IL-4 to determine the frequency of cytokine-producing cells.
Key Considerations and Troubleshooting
-
Solubility: Glycolipids like OCG are hydrophobic. Ensure complete solubilization in the vehicle before diluting in aqueous culture medium to avoid precipitation.[3]
-
APCs are Required: NKT cell activation by OCG is CD1d-dependent, meaning antigen-presenting cells are essential for presenting the glycolipid.[5] Assays using purified NKT cells alone will not work without the addition of APCs (like DCs or CD1d-expressing cell lines).[5]
-
Kinetics: The production kinetics for IL-4 and IFN-γ differ. IL-4 is often produced very rapidly (peaking within hours), while IFN-γ responses can be more sustained.[10] Time-course experiments may be necessary to capture the peak response for each cytokine.
-
NKT Cell Anergy: Repeated or high-dose stimulation with glycolipid antigens in vivo can lead to a state of NKT cell unresponsiveness or anergy.[2] This is less of a concern for single-endpoint in vitro assays but is an important consideration for experimental design in whole-animal studies.
References
- 1. The clinical implication and molecular mechanism of preferential IL-4 production by modified glycolipid-stimulated NKT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation or anergy: NKT cells are stunned by α-galactosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 4. scispace.com [scispace.com]
- 5. The Natural Killer T (NKT) Cell Ligand α-Galactosylceramide Demonstrates Its Immunopotentiating Effect by Inducing Interleukin (IL)-12 Production by Dendritic Cells and IL-12 Receptor Expression on NKT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Vα14+ Natural Killer T Cells by α-Galactosylceramide Results in Development of Th1 Response and Local Host Resistance in Mice Infected with Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tailored design of NKT-stimulatory glycolipids for polarization of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Killer T-cell receptor recognition of CD1d-C-galactosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Going both ways: Immune regulation via CD1d-dependent NKT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of CD1d-restricted NKT cell responses by using N-acyl variants of α-galactosylceramides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Delivery of Octanoyl-galactosylceramide to Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octanoyl-galactosylceramide (O-GalCer) is a synthetic glycolipid analogue of the potent immunostimulatory agent α-galactosylceramide (α-GalCer). Like its well-studied counterpart, O-GalCer is recognized by invariant Natural Killer T (iNKT) cells when presented by dendritic cells (DCs) via the CD1d molecule. This interaction triggers a cascade of immune responses, including the activation of DCs, secretion of cytokines, and subsequent engagement of both innate and adaptive immunity. These properties make O-GalCer and related glycolipids promising candidates for vaccine adjuvants and cancer immunotherapies.[1][2][3]
These application notes provide detailed protocols for the delivery of O-GalCer to dendritic cells, focusing on methodologies adapted from the extensive research on α-GalCer. The protocols cover the in vitro generation of bone marrow-derived dendritic cells (BMDCs), ex vivo pulsing of DCs with O-GalCer, and in vivo delivery strategies. Additionally, methods for assessing the efficacy of delivery through dendritic cell maturation analysis and cytokine profiling are described.
Data Presentation
The following tables summarize quantitative data related to the delivery of α-GalCer to dendritic cells and the subsequent immunological outcomes. This data, primarily derived from studies on α-GalCer, serves as a benchmark for evaluating the efficacy of O-GalCer delivery.
Table 1: In Vitro Dendritic Cell Maturation Markers Following Glycolipid Pulsing
| Marker | Untreated DCs (MFI) | α-GalCer Pulsed DCs (MFI) | LPS-Stimulated DCs (MFI) | Reference |
| MHC Class II | Baseline | ↑↑ | ↑↑↑ | [4][5] |
| CD80 | Baseline | ↑ | ↑↑ | [4][5] |
| CD86 | Baseline | ↑↑ | ↑↑↑ | [4][5] |
| CD40 | Baseline | ↑ | ↑↑ | [5] |
MFI: Mean Fluorescence Intensity. Arrow indicators (↑) represent an increase relative to the untreated baseline.
Table 2: Cytokine Secretion from Dendritic Cells Co-cultured with iNKT cells
| Cytokine | Vehicle Control (pg/mL) | α-GalCer (pg/mL) | α-C-GalCer (pg/mL) | Reference |
| IFN-γ | <50 | 1000 - 5000 | 5000 - 15000 | [6] |
| IL-12 | <100 | 500 - 2000 | 1000 - 4000 | [7][8] |
| IL-4 | <20 | 200 - 1000 | <100 | [6] |
| IL-2 | <50 | 100 - 500 | 200 - 800 | [7][8] |
α-C-GalCer is another potent analogue of α-GalCer.
Experimental Protocols
Protocol 1: Generation of Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature dendritic cells from mouse bone marrow progenitors, a prerequisite for ex vivo pulsing experiments.[9][10][11][12][13]
Materials:
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF; 20 ng/mL)
-
Recombinant murine Interleukin-4 (IL-4; 10 ng/mL) (optional, but commonly used)
-
70 µm cell strainer
-
Non-treated cell culture plates (100 mm)
Procedure:
-
Euthanize a 6- to 8-week-old mouse and sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femur and tibia. Remove all muscle and connective tissue.
-
Cut the ends of the bones and flush the marrow with complete RPMI-1640 medium using a 25-gauge needle and syringe.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium containing 20 ng/mL of GM-CSF (and 10 ng/mL IL-4, if used).
-
Plate the cells at a density of 2 x 10^6 cells per 10 mL in a 100 mm non-treated culture dish.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add 10 mL of fresh complete RPMI-1640 medium with GM-CSF.
-
On day 6, gently swirl the plate and remove 10 mL of the medium (containing granulocytes and other non-adherent cells) and replace it with 10 mL of fresh medium with GM-CSF.
-
On day 8, the non-adherent and loosely adherent cells are immature dendritic cells and are ready for use. Harvest by gentle pipetting. The purity of the CD11c+ population should be >80-90%.
Protocol 2: Ex Vivo Pulsing of BMDCs with this compound
This protocol details the loading of immature BMDCs with O-GalCer for subsequent in vitro or in vivo applications.
Materials:
-
Generated immature BMDCs (from Protocol 1)
-
This compound (O-GalCer) stock solution (e.g., 1 mg/mL in DMSO)
-
Complete RPMI-1640 medium
Procedure:
-
Harvest the immature BMDCs on day 8 of culture.
-
Count the cells and assess viability using trypan blue exclusion.
-
Resuspend the BMDCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add O-GalCer to the cell suspension at a final concentration of 100 ng/mL. The optimal concentration may need to be determined empirically.
-
Incubate the cells for 18-40 hours at 37°C in a 5% CO2 incubator.[14]
-
After incubation, wash the cells three times with sterile PBS to remove any unloaded O-GalCer.
-
The O-GalCer-pulsed DCs are now ready for use in co-culture assays or for in vivo administration.
Protocol 3: In Vivo Delivery of O-GalCer using Nanoparticles
This protocol provides a general framework for the in vivo delivery of O-GalCer to dendritic cells using a nanoparticle-based system.[15]
Materials:
-
Biodegradable nanoparticles (e.g., PLGA-based)
-
This compound (O-GalCer)
-
Appropriate solvents for nanoparticle formulation
-
Sterile PBS
Procedure:
-
Formulation of O-GalCer Loaded Nanoparticles:
-
Prepare O-GalCer-loaded nanoparticles using a suitable method such as emulsion-solvent evaporation. The specific parameters will depend on the nanoparticle composition and desired characteristics.
-
Characterize the nanoparticles for size, zeta potential, and O-GalCer loading efficiency.
-
-
In Vivo Administration:
-
Resuspend the O-GalCer-loaded nanoparticles in sterile PBS at the desired concentration.
-
Administer the nanoparticle suspension to mice via intravenous (i.v.) or subcutaneous (s.c.) injection. A typical dose of α-GalCer for in vivo studies is in the range of 1-5 µg per mouse.[15]
-
-
Analysis of Dendritic Cell Activation:
-
At various time points post-injection (e.g., 24, 48, 72 hours), harvest spleens or lymph nodes.
-
Prepare single-cell suspensions.
-
Analyze dendritic cell maturation and activation by flow cytometry (see Protocol 4).
-
Protocol 4: Flow Cytometry Analysis of Dendritic Cell Maturation
This protocol describes the staining of dendritic cells to assess their maturation status by flow cytometry.[4][5][16][17]
Materials:
-
Single-cell suspension of dendritic cells
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against:
-
CD11c (DC marker)
-
MHC Class II (I-A/I-E)
-
CD80
-
CD86
-
CD40
-
-
Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)
Procedure:
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate.
-
Add Fc block to each well and incubate for 10 minutes at 4°C.
-
Without washing, add the antibody cocktail containing anti-CD11c, anti-MHC Class II, anti-CD80, anti-CD86, and anti-CD40 at pre-titrated optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer, centrifuging at 300 x g for 3 minutes between washes.
-
Resuspend the cells in 200 µL of FACS buffer containing a viability dye.
-
Acquire the samples on a flow cytometer.
-
Gate on the live, single CD11c+ population and analyze the expression levels of MHC Class II, CD80, CD86, and CD40.
Protocol 5: ELISA for Cytokine Quantification
This protocol outlines the measurement of key cytokines (IFN-γ and IL-12) in cell culture supernatants using a sandwich ELISA.[18][19][20][21]
Materials:
-
Cell culture supernatants from DC/iNKT cell co-cultures
-
ELISA kit for mouse IFN-γ and IL-12p70 (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit)
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add 100 µL of streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm on a plate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Visualizations
Caption: Signaling pathway of dendritic cell and iNKT cell interaction.
Caption: Experimental workflows for O-GalCer delivery to dendritic cells.
References
- 1. α-GalCer and iNKT Cell-Based Cancer Immunotherapy: Realizing the Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | α-GalCer and iNKT Cell-Based Cancer Immunotherapy: Realizing the Therapeutic Potentials [frontiersin.org]
- 3. α-GalCer and iNKT Cell-Based Cancer Immunotherapy: Realizing the Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycolipid α-C-galactosylceramide is a distinct inducer of dendritic cell function during innate and adaptive immune responses of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Codelivery of mRNA with α-Galactosylceramide Using a New Lipopolyplex Formulation Induces a Strong Antitumor Response upon Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of mouse bone marrow-derived dendritic cells (BM-DCs) [protocols.io]
- 10. In Vitro Bone Marrow–Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BMDC isolation protocol - mouse [abcam.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. media.tghn.org [media.tghn.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 18. cdn.stemcell.com [cdn.stemcell.com]
- 19. bioworlde.com [bioworlde.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Studying Ceramide-Mediated Signaling with C8-Galactosylceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ceramide, Glycosphingolipids, and C8-Galactosylceramide
Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular signaling pathways. They are implicated in regulating fundamental cellular processes including apoptosis, cell cycle arrest, and cellular senescence. The balance between ceramide and its metabolic products, such as sphingosine-1-phosphate (S1P) or glycosylated ceramides, often determines a cell's fate.
Galactosylceramides (GalCer) are glycosphingolipids where a galactose molecule is attached to the ceramide backbone.[1] These molecules are not merely structural components of membranes, particularly the myelin sheath, but are also involved in complex signaling events.[1][2] The biological activity of galactosylceramide can be profoundly different from that of ceramide. For instance, while ceramide accumulation is often pro-apoptotic, the synthesis of galactosylceramide from ceramide can be an anti-apoptotic mechanism in certain cancer cells.[3][4][5]
C8-Galactosylceramide is a synthetic, cell-permeable analog of endogenous galactosylceramide. Its short N-octanoyl (C8) fatty acid chain enhances its solubility and allows it to be directly administered to cells in culture, bypassing the complexities of cellular synthesis pathways. This makes it an invaluable tool for directly investigating the downstream effects of increased galactosylceramide levels.
It is critical to distinguish between the anomers of galactosylceramide:
-
α-Galactosylceramide (α-GalCer): A potent immunostimulatory glycolipid that specifically activates Natural Killer T (NKT) cells when presented by the CD1d molecule.[6][7] Its signaling often involves cytokine production and can modulate pathways like NF-κB and p38 MAPK.[8]
-
β-Galactosylceramide (β-GalCer): The more common anomer in mammals, primarily known as a major structural component of myelin.
This document provides protocols for using C8-galactosylceramide to study its influence on cell fate and signaling, with a focus on apoptosis, cell cycle, and senescence assays.
Data Presentation: Properties and Experimental Parameters
Table 1: Physicochemical Properties of C8-Galactosylceramide
| Property | Value | Source |
| Synonyms | GalCer(d18:1/8:0), N-octanoyl-β-D-Galactosylceramide | N/A |
| Molecular Formula | C₃₂H₆₁NO₈ | N/A |
| Molecular Weight | 587.8 g/mol | N/A |
| Solubility | DMSO, Ethanol, Chloroform:Methanol mixtures | [9] |
| Storage | Store stock solutions at -20°C in small aliquots. | [10] |
Table 2: Example Experimental Conditions for Sphingolipid Treatment
| Compound | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| C8-Ceramide | BV-2 Microglia | 30 µM | 6 hours | Inhibition of BrdU incorporation (Cell cycle arrest) | [11] |
| C2-Ceramide | MCF-7 (Breast Cancer) | 20 µM | 6 days | Induction of senescence-like phenotype | [12] |
| α-Galactosylceramide | Human/Macaque NKT Cells | 1 µg/mL | 6 hours | Optimal cytokine production | [13] |
| α-Galactosylceramide | Mouse CD3+ T Cells | 400 ng/mL | 12 hours | Decreased apoptosis rate | [14] |
| Doxorubicin | MDA-MB-231 (UGT8 expression) | N/A | N/A | Increased resistance to apoptosis | [5] |
Note: Data for C2 and C8-ceramide are included to provide context for concentrations and timelines often used in studies of exogenous short-chain sphingolipids.
Signaling Pathways and Visualizations
The signaling effects of C8-galactosylceramide can be complex and context-dependent. While exogenous ceramide typically induces stress pathways, its glycosylated form, galactosylceramide, can have opposing, pro-survival effects in some cell types.
References
- 1. Activation of Natural Killer T Cells by α-Galactosylceramide Rapidly Induces the Full Maturation of Dendritic Cells In Vivo and Thereby Acts as an Adjuvant for Combined CD4 and CD8 T Cell Immunity to a Coadministered Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galactosylceramide Upregulates the Expression of the BCL2 Gene and Downregulates the Expression of TNFRSF1B and TNFRSF9 Genes, Acting as an Anti-Apoptotic Molecule in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Galactosylceramide affects tumorigenic and metastatic properties of breast cancer cells as an anti-apoptotic molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytoprotective effects of high dose of α-galactosylceramide against activation-induced CD4+ T and CD8+ T cell death as an adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Anti-Inflammatory Effects of α-Galactosylceramide Analogs in Activated Microglia: Involvement of the p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (D609) involve ceramide and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 14. e-century.us [e-century.us]
Troubleshooting & Optimization
Technical Support Center: Octanoyl-galactosylceramide in Cell Assays
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Octanoyl-galactosylceramide for cell culture experiments?
A1: For cell culture applications, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are the most commonly used and effective solvents for creating high-concentration stock solutions of this compound.[1][2] It is also soluble in methanol (B129727) and a 9:1 solution of chloroform:methanol, though these are less common for direct use in cell culture.[3]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid C8-GalCer in sterile-filtered DMSO or 100% ethanol to achieve a high concentration, for example, 10-20 mM.[1] Vortex the solution thoroughly to ensure it is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can assist with dissolution.[1] Always visually inspect the solution to confirm the absence of any particulate matter before storage. Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[1]
Q3: What is the correct procedure for treating cells with this compound?
A3: Directly before treating your cells, the high-concentration stock solution must be diluted to the desired final concentration in pre-warmed (37°C) cell culture medium.[1] It is critical to add the stock solution to the medium and mix immediately and vigorously to prevent the compound from precipitating.[1] The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium should be kept to a minimum, ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[1] A vehicle control, which consists of the medium with the same final concentration of the solvent, should be included in all experiments.[1]
Q4: What are the known cellular effects of this compound?
A4: this compound is a synthetic, cell-permeable analog of endogenous ceramides (B1148491) and can influence various cellular processes. It has been shown to induce apoptosis and cell cycle arrest.[4] In some contexts, galactosylceramide can act as an anti-apoptotic molecule by upregulating the expression of the BCL2 gene and downregulating pro-apoptotic genes like TNFRSF1B and TNFRSF9.[5] As a component of sphingolipid metabolism, it can play a role in a wide range of cellular signaling pathways.[6][7][8]
Troubleshooting Guide: Precipitation in Cell Culture Media
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to identifying and resolving this problem.
Step 1: Initial Checks
-
Rule out contamination: Before assuming the precipitate is your compound, inspect the culture for signs of bacterial or fungal contamination under a microscope. If contamination is present, the media will often appear cloudy.
-
Examine the control: Compare the problematic well or flask with a vehicle control (media with the same concentration of solvent but without C8-GalCer). If the precipitate is also in the control, the issue may be with the media or serum.
-
Consider media components: High concentrations of certain media components, like calcium salts, can be prone to precipitation, especially with temperature shifts or changes in pH.[9]
Step 2: Optimizing the Solubilization and Dilution Process
If the initial checks suggest the precipitate is indeed this compound, the following steps can help to resolve the issue.
Quantitative Data Summary
The solubility of this compound is a critical factor for successful cell-based assays. The following table summarizes its approximate solubility in commonly used solvents.
| Solvent | Approximate Solubility (mg/mL) | Molar Equivalent (mM) (MW = 587.8 g/mol ) | Notes |
| Dimethyl Sulfoxide (DMSO) | >20 | >34 | A common and effective solvent for creating high-concentration stock solutions.[1] |
| Ethanol | >33 | >56.1 | Another widely used solvent, often preferred for its lower cytotoxicity compared to DMSO at similar final concentrations.[1] |
| Methanol | Soluble | - | A viable solvent for stock preparation.[3] |
| Chloroform:Methanol (9:1) | Soluble | - | Primarily used for extraction and purification, less common for direct cell culture use.[3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | <0.05 | <0.085 | C8-GalCer is poorly soluble in aqueous solutions.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Carefully weigh the desired amount of solid this compound in a sterile tube or vial.
-
Add the appropriate volume of sterile-filtered DMSO or 100% ethanol to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the solid is completely dissolved.[1]
-
If necessary, gently warm the solution in a 37°C water bath or briefly sonicate to aid dissolution.[1]
-
Visually inspect the solution to ensure no particulate matter remains.
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[1]
Protocol 2: Treatment of Cultured Cells
Materials:
-
10 mM this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Cultured cells in appropriate vessels (e.g., multi-well plates, flasks)
Procedure:
-
Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment and allow them to adhere and recover for at least 24 hours.[1]
-
Immediately before treatment, thaw an aliquot of the 10 mM C8-GalCer stock solution at room temperature.
-
Dilute the stock solution into pre-warmed complete cell culture medium to the desired final working concentration.
-
Crucial Step: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and thorough mixing to prevent precipitation.[4]
-
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control by treating a parallel set of cells with medium containing the same final concentration of the solvent (e.g., DMSO or ethanol).[1]
-
Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO2).[1]
-
Proceed with downstream assays to assess the cellular response.
Visualizing a Troubleshooting Workflow and a Potential Signaling Pathway
To further assist researchers, the following diagrams illustrate a logical workflow for troubleshooting precipitation issues and a potential signaling pathway influenced by galactosylceramide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Sphingolipid metabolism and signaling in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
optimizing C8-galactosylceramide concentration for apoptosis induction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to working with C8-galactosylceramide (C8-GalCer). The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments, particularly those investigating its role in apoptosis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Solubility and Handling
Question: My C8-galactosylceramide is difficult to dissolve for cell culture experiments. What is the recommended solvent?
Answer: C8-galactosylceramide, like other short-chain ceramides (B1148491), can be challenging to dissolve in aqueous solutions. For cell culture applications, it is recommended to first dissolve C8-GalCer in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution.[1] When preparing your final working concentration, it is crucial to dilute the stock solution in pre-warmed (37°C) culture medium to minimize precipitation. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.[2]
Question: I'm observing precipitation of C8-galactosylceramide in my culture medium after dilution. How can I prevent this?
Answer: Precipitation is a common issue due to the hydrophobic nature of C8-GalCer. Here are a few troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, ideally ≤ 0.1%, to avoid both precipitation and solvent-induced cytotoxicity.[2]
-
Pre-warming: Always use pre-warmed (37°C) cell culture medium when diluting your C8-GalCer stock solution. This can improve solubility.[2]
-
Vortexing: Vortex the diluted solution vigorously to ensure it is well-mixed before adding it to your cells.
-
Lower Concentration: If precipitation persists, consider using a lower final concentration of C8-GalCer.
Experimental Design and Interpretation
Question: I treated my cancer cell line with C8-galactosylceramide expecting to see an increase in apoptosis, but cell death did not increase. Why is this?
Answer: This is a critical point to understand when working with C8-galactosylceramide. Contrary to many short-chain ceramides like C8-ceramide which are pro-apoptotic, galactosylceramide (GalCer) has been identified as an anti-apoptotic molecule, particularly in breast cancer cells.[3][4][5] The accumulation of GalCer is associated with increased resistance to apoptosis induced by anti-cancer drugs like doxorubicin.[3] Therefore, you should not expect to see an induction of apoptosis with C8-GalCer treatment alone. Instead, it is more likely to protect cells from apoptosis induced by other stimuli.
Question: How does the anti-apoptotic activity of C8-galactosylceramide differ from the pro-apoptotic activity of C8-ceramide?
Answer: The difference lies in their downstream signaling effects. Pro-apoptotic C8-ceramide often works by generating reactive oxygen species (ROS), activating the caspase cascade, and modulating stress-activated protein kinase pathways.[6] In contrast, anti-apoptotic galactosylceramide has been shown to upregulate the expression of the anti-apoptotic gene BCL2 and downregulate the expression of the pro-apoptotic genes TNFRSF1B and TNFRSF9.[4][5] The conversion of pro-apoptotic ceramide to galactosylceramide by the enzyme UGT8 is thought to be a mechanism by which cancer cells can evade apoptosis.[3]
Question: How can I design an experiment to measure the anti-apoptotic effect of C8-galactosylceramide?
Answer: To observe and quantify the anti-apoptotic properties of C8-GalCer, you should perform a co-treatment experiment. This involves treating your cells with a known apoptosis-inducing agent (e.g., staurosporine, doxorubicin, or TNF-α) in the presence and absence of C8-GalCer. A successful experiment will show a statistically significant decrease in apoptosis in the cells co-treated with C8-GalCer compared to those treated with the apoptosis inducer alone.
Question: I am seeing inconsistent results between experiments. What are the potential causes?
Answer: Inconsistent results with lipid-based compounds like C8-GalCer can arise from several factors:
-
Compound Stability: Ensure your C8-GalCer is stored correctly, typically at -20°C as a powder or in a suitable solvent, to prevent degradation. It is advisable to prepare fresh dilutions from your stock solution for each experiment.[2]
-
Cell Culture Conditions: The density of your cells can impact their response. Both overly confluent and sparse cultures may respond differently. Maintain consistent cell densities between experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of lipids. If you are observing variability, consider reducing the serum concentration during the treatment period, if appropriate for your cell line.
-
Cell Line Resistance: Different cell lines have varying levels of endogenous ceramide metabolism and expression of apoptotic proteins, which can lead to different responses to C8-GalCer.
Data Presentation
The following table summarizes the observed effects of galactosylceramide on apoptosis-related gene expression and cell viability in breast cancer cell lines.
| Cell Line | Treatment/Condition | Effect on Gene Expression | Outcome | Reference |
| MDA-MB-231 & MCF7 | High GalCer levels | Upregulation of BCL2 | Increased resistance to apoptosis | [4][5] |
| MDA-MB-231 & MCF7 | High GalCer levels | Downregulation of TNFRSF1B | Increased resistance to apoptosis | [4][5] |
| MDA-MB-231 & MCF7 | High GalCer levels | Downregulation of TNFRSF9 | Increased resistance to apoptosis | [4][5] |
| MDA-MB-231 | High GalCer & UGT8 expression | Increased resistance to doxorubicin-induced apoptosis | Enhanced cell survival | [3] |
Experimental Protocols
Protocol 1: Assessing the Anti-Apoptotic Effect of C8-Galactosylceramide via Annexin V/PI Staining
This protocol describes how to measure the ability of C8-GalCer to protect cells from an apoptosis-inducing agent using flow cytometry.
Materials:
-
C8-galactosylceramide stock solution (e.g., 10 mM in DMSO)
-
Apoptosis inducing agent (e.g., Doxorubicin, Staurosporine)
-
Cultured cells in 6-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of harvesting. Allow cells to adhere overnight.
-
Treatment:
-
Control Group: Treat cells with vehicle control (e.g., ≤ 0.1% DMSO).
-
Apoptosis Inducer Group: Treat cells with the chosen apoptosis-inducing agent at a predetermined effective concentration.
-
C8-GalCer Group: Treat cells with the desired concentration of C8-GalCer.
-
Co-treatment Group: Treat cells with both the apoptosis-inducing agent and C8-GalCer.
-
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis (e.g., 24-48 hours, this should be optimized for your cell line and apoptosis inducer).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, wash with cold PBS, and then resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V- and PI-positive.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. A significant decrease in the percentage of apoptotic cells in the co-treatment group compared to the apoptosis inducer group indicates an anti-apoptotic effect of C8-GalCer.
Protocol 2: Western Blot Analysis of BCL2 Expression
This protocol details how to measure changes in the protein levels of the anti-apoptotic marker BCL2 following C8-GalCer treatment.
Materials:
-
C8-galactosylceramide
-
Cultured cells in 6-cm or 10-cm dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BCL2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with C8-GalCer at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control group.
-
Protein Extraction: Wash cells with cold PBS and lyse them with RIPA buffer on ice. Scrape the cells and collect the lysate.
-
Lysate Preparation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BCL2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to determine the relative expression of BCL2 in treated versus control cells. An increase in BCL2 expression would be consistent with an anti-apoptotic effect.
Visualizations
Caption: Workflow for testing the anti-apoptotic effect of C8-GalCer.
Caption: Putative anti-apoptotic signaling pathway of Galactosylceramide.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Galactosylceramide Upregulates the Expression of the BCL2 Gene and Downregulates the Expression of TNFRSF1B and TNFRSF9 Genes, Acting as an Anti-Apoptotic Molecule in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Effects of Short-Chain Ceramides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and diagnose off-target effects of short-chain ceramides (B1148491) in experimental settings.
Troubleshooting Guide
Short-chain ceramides (e.g., C2, C6, C8-ceramide) are valuable tools for studying ceramide signaling due to their cell permeability. However, their use can be accompanied by off-target effects that can lead to misinterpretation of experimental results. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Effect Observed | 1. Compound Instability/Degradation: Short-chain ceramides are lipids and can degrade. 2. Ineffective Cellular Delivery: Due to their hydrophobic nature, ceramides can precipitate in aqueous media.[1][2] 3. Suboptimal Concentration or Incubation Time: The effective concentration is cell-type dependent.[1] | 1. Proper Storage and Handling: Store powdered ceramide at -20°C. Prepare fresh dilutions from a stock solution for each experiment to avoid degradation.[1] 2. Improve Solubility: Prepare a concentrated stock in DMSO or ethanol. The final solvent concentration in the culture medium should be ≤ 0.1% to prevent solvent-induced toxicity.[1] For enhanced delivery, consider using liposomal formulations.[2] 3. Optimization: Perform a dose-response experiment to identify the optimal concentration and an incubation time-course experiment for your specific cell line and experimental endpoint.[1] |
| Observed Effects are Not Specific to Ceramide Signaling | 1. Biophysical Membrane Perturbation: Short-chain ceramides can alter membrane fluidity and organization in a manner distinct from endogenous long-chain ceramides.[3][4] This can non-specifically affect membrane protein function. 2. Metabolic Conversion: Exogenous short-chain ceramides can be metabolized into other bioactive sphingolipids, such as ceramide-1-phosphate (C1P) by ceramide kinase (CerK), or sphingosine (B13886) by ceramidases.[5] These metabolites have their own signaling roles. | 1. Use Inactive Controls: Include a biologically inactive analog, such as dihydroceramide (B1258172) (e.g., C6-dihydroceramide), which lacks the 4,5-trans double bond and is often inactive in inducing apoptosis.[6][7] 2. Inhibit Metabolic Pathways: Co-incubate with inhibitors of ceramide-metabolizing enzymes. Use a CerK inhibitor (e.g., NVP-231) to prevent conversion to C1P.[8][9] Use a ceramidase inhibitor (e.g., Ceranib-2) to prevent conversion to sphingosine.[10][11] |
| High Cellular Toxicity or Apoptosis Not Related to the Pathway of Interest | 1. Solvent Toxicity: The vehicle (e.g., DMSO) may be present at a toxic concentration.[1] 2. Non-specific Membrane Disruption: High concentrations of short-chain ceramides can lead to generalized membrane destabilization and cytotoxicity.[3] 3. Off-Target Kinase/Phosphatase Activity: Ceramides can directly or indirectly modulate the activity of various kinases and phosphatases. | 1. Vehicle Control: Always include a vehicle control with the same final concentration of the solvent used to deliver the ceramide.[1] 2. Dose-Response Analysis: Determine the lowest effective concentration that elicits the desired biological response without causing excessive, non-specific cell death. 3. Pathway-Specific Inhibitors: Use inhibitors for signaling pathways known to be affected by ceramides off-target to confirm the specificity of your observations. |
Frequently Asked Questions (FAQs)
Q1: Why are short-chain ceramides used in experiments instead of long-chain ceramides?
A1: Endogenous ceramides typically have long acyl chains (C16-C24), making them highly insoluble in aqueous solutions and unable to readily cross cell membranes. Short-chain ceramides (e.g., C2, C6) are more water-soluble and cell-permeable, allowing researchers to exogenously manipulate intracellular ceramide levels and study their effects on cellular processes.[6]
Q2: What are the primary off-target effects of short-chain ceramides?
A2: The main off-target effects stem from two properties:
-
Altered Biophysical Properties: Their shorter acyl chains cause different effects on membrane organization and fluidity compared to their long-chain counterparts. This can lead to artifacts by non-specifically affecting membrane protein function and signaling platforms.[3][12]
-
Metabolic Conversion: Once inside the cell, short-chain ceramides can be metabolized by enzymes like ceramide kinase and ceramidases into other signaling molecules, such as ceramide-1-phosphate and sphingosine, which have their own distinct biological activities.[5]
Q3: How do I choose the right control for my short-chain ceramide experiment?
A3: A multi-faceted control strategy is recommended:
-
Vehicle Control: To control for the effects of the solvent (e.g., DMSO).[1]
-
Inactive Ceramide Analog: Dihydroceramides (e.g., C2- or C6-dihydroceramide) are often used as they lack the 4,5-trans double bond and are typically biologically inactive in many ceramide-mediated pathways, such as apoptosis.[6][7]
-
Metabolic Pathway Inhibitors: To confirm that the observed effect is due to the ceramide itself and not its metabolites. This includes using a ceramide kinase inhibitor like NVP-231[8][9] or a ceramidase inhibitor like Ceranib-2.[10][11]
Q4: What is the recommended concentration range for short-chain ceramides and their inhibitors?
A4: The optimal concentration is highly cell-type dependent and should be determined empirically through dose-response experiments. However, the following table provides a general starting point based on published literature.
| Compound | Type | Typical In Vitro Concentration Range | IC50 | Notes |
| C6-Ceramide | Short-Chain Ceramide | 10 - 50 µM[2][13][14] | N/A | Can induce apoptosis and affect cell viability. |
| C2-Ceramide | Short-Chain Ceramide | 10 - 50 µM[7][15] | N/A | Often used interchangeably with C6-ceramide. |
| NVP-231 | Ceramide Kinase (CerK) Inhibitor | 100 nM - 1 µM[8][16] | 12 nM (in vitro)[8][9] | Prevents conversion of ceramide to C1P. |
| Ceranib-2 | Ceramidase Inhibitor | 10 - 50 µM[10][11] | ~28 µM (cellular)[10] | Prevents breakdown of ceramide to sphingosine. |
Key Experimental Protocols
Protocol 1: Control Experiment Using an Inactive Dihydroceramide Analog
Objective: To determine if the observed cellular response is specific to the structure of ceramide and not a general lipid effect.
Materials:
-
Short-chain ceramide (e.g., C6-ceramide)
-
Short-chain dihydroceramide analog (e.g., C6-dihydroceramide)
-
Cell culture medium and supplements
-
DMSO
-
Cells of interest
Procedure:
-
Prepare 10 mM stock solutions of both C6-ceramide and C6-dihydroceramide in DMSO.
-
Seed cells at the desired density and allow them to adhere overnight.
-
On the day of the experiment, prepare working solutions of both compounds by diluting the stock solutions in pre-warmed cell culture medium to the final desired concentration (e.g., 20 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Include the following experimental groups:
-
Untreated cells
-
Vehicle control (medium with DMSO)
-
C6-ceramide treated
-
C6-dihydroceramide treated
-
-
Incubate the cells for the desired period.
-
Assess the cellular endpoint of interest (e.g., apoptosis, protein phosphorylation, gene expression).
Expected Outcome: If the biological effect is specific to ceramide, it will be observed in the C6-ceramide treated group but not in the C6-dihydroceramide or vehicle control groups.
Protocol 2: Inhibiting Metabolic Conversion of Short-Chain Ceramides
Objective: To verify that the observed effect is due to the short-chain ceramide itself and not its metabolic byproducts.
Materials:
-
Short-chain ceramide (e.g., C6-ceramide)
-
Ceramide kinase inhibitor (e.g., NVP-231)
-
Ceramidase inhibitor (e.g., Ceranib-2)
-
Cell culture medium and supplements
-
DMSO
-
Cells of interest
Procedure:
-
Prepare stock solutions of C6-ceramide (10 mM), NVP-231 (1 mM), and Ceranib-2 (10 mM) in DMSO.
-
Seed cells and allow them to adhere.
-
Pre-incubate the cells with the metabolic inhibitors (e.g., 1 µM NVP-231 or 25 µM Ceranib-2) for 1-2 hours before adding the short-chain ceramide.
-
Set up the following experimental groups:
-
Untreated cells
-
Vehicle control (DMSO)
-
C6-ceramide alone
-
NVP-231 alone
-
Ceranib-2 alone
-
C6-ceramide + NVP-231
-
C6-ceramide + Ceranib-2
-
-
Add C6-ceramide to the respective wells to the final desired concentration.
-
Incubate for the determined experimental duration.
-
Analyze the desired cellular outcome.
Expected Outcome: If the observed effect is due to a metabolite of C6-ceramide (e.g., C1P), then co-incubation with the corresponding inhibitor (e.g., NVP-231) should attenuate or block the effect seen with C6-ceramide alone. If the effect is due to C6-ceramide itself, the inhibitors should not significantly alter the outcome.
Visualizing Experimental Logic and Pathways
Experimental Workflow for Mitigating Off-Target Effects
Caption: Workflow for troubleshooting and controlling for off-target effects.
Ceramide Metabolism and Points of Inhibition
Caption: Metabolic pathways of short-chain ceramides and inhibitor targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of ceramide on lipid domain stability studied with small-angle neutron scattering: The role of acyl chain length and unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. C2-ceramide and C6-ceramide inhibited priming for enhanced release of superoxide in monocytes, but had no effect on the killing of leukaemic cells by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NVP-231 (Ceramide Kinase Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Comparison of a ceramidase inhibitor (ceranib-2) with C2 ceramide and cisplatin on cytotoxicity and apoptosis of glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Octanoyl-galactosylceramide Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octanoyl-galactosylceramide (C8-Galactosylceramide) mass spectrometry.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometry analysis of this compound.
1. Poor Signal Intensity or No Peak Detected
Question: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?
Answer:
Several factors can contribute to poor signal intensity.[1][2] A systematic check of your sample preparation, instrument settings, and system integrity is recommended.
Troubleshooting Steps:
-
Sample Concentration: Ensure your sample concentration is within the optimal range for your instrument.[1] If the concentration is too low, the signal may be indistinguishable from baseline noise. Conversely, excessively high concentrations can lead to ion suppression.[1]
-
Ionization Efficiency: The choice of ionization source and its settings are critical. For this compound, Electrospray Ionization (ESI) is commonly used. Optimize ESI parameters such as spray voltage, capillary temperature, and gas flows to maximize ionization.[1]
-
Instrument Calibration and Tuning: Regular calibration and tuning of the mass spectrometer are essential for optimal performance.[1] Verify that the instrument is calibrated correctly for the mass range of interest.
-
Sample Preparation and Extraction: Inefficient extraction can lead to low recovery of the analyte. Lipid extraction is a critical step, and losses can occur during this procedure.[3] Review your extraction protocol to ensure it is suitable for short-chain glycosphingolipids.
-
System Leaks: Leaks in the LC or MS system can lead to a loss of sensitivity.[2] Check for leaks in gas supplies, fittings, and column connections.[2]
2. Inaccurate Mass Measurement
Question: The measured mass of my analyte is different from the theoretical mass of this compound. How can I resolve this?
Answer:
Mass accuracy is crucial for confident compound identification. Discrepancies can arise from calibration issues or instrument drift.[1]
Troubleshooting Steps:
-
Mass Calibration: Perform a fresh mass calibration using a suitable calibration standard that brackets the m/z of this compound.[1] The theoretical monoisotopic mass of protonated this compound (C₃₂H₆₁NO₈ + H)⁺ is approximately 588.45 g/mol .
-
Instrument Maintenance: Ensure the mass spectrometer is well-maintained. Contamination or drift can negatively impact mass accuracy.[1]
-
Adduct Formation: Consider the possibility of adduct formation. Besides the protonated molecule [M+H]⁺, other common adducts in ESI include sodium [M+Na]⁺ and potassium [M+K]⁺. Calculate the theoretical masses for these adducts and check if they match your observed m/z.
3. Co-elution with Isomers (Glucosylceramide)
Question: I am having difficulty separating this compound from its isomer, Octanoyl-glucosylceramide. How can I improve their separation?
Answer:
The separation of galactosylceramide and glucosylceramide isomers is a known challenge in lipidomics due to their identical mass and similar physicochemical properties.[3][4] Since triple quadrupole mass analyzers in MRM mode cannot distinguish between these isomers, chromatographic separation is essential for accurate quantification.[3]
Troubleshooting Steps:
-
Chromatographic Optimization: Modify your liquid chromatography (LC) method to enhance separation. This can include:
-
Column Chemistry: Utilize a column with high selectivity for isomers, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase Composition: Adjust the mobile phase gradient and solvent composition to improve resolution.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature.
-
-
Differential Ion Mobility Spectrometry (DMS): DMS is a powerful technique that separates ions in the gas phase based on their different mobilities in an electric field. It can be used as an orthogonal separation technique to LC to resolve isomeric compounds.[5]
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion (m/z) for this compound in positive ion mode ESI-MS?
A1: this compound (d18:1/8:0) has a molecular formula of C₃₂H₆₁NO₈ and a molecular weight of approximately 587.8 g/mol .[1][5] In positive ion mode ESI-MS, you will primarily observe the protonated molecule, [M+H]⁺, at an m/z of approximately 588.45. You may also detect adducts such as [M+Na]⁺ and [M+K]⁺.
Q2: What are the characteristic fragment ions of this compound in MS/MS?
A2: A common fragmentation pathway for galactosylceramides involves the cleavage of the glycosidic bond and fragmentation of the ceramide backbone. For galactosylceramides with a d18:1 sphingosine (B13886) base, a highly abundant fragment ion is observed at m/z 264.3 , which corresponds to the didehydrated sphingosine backbone.[5] This is a key diagnostic ion for identifying the ceramide backbone. Other fragments may arise from the neutral loss of the galactose headgroup and water molecules.
Q3: How can I quantify this compound in my samples?
A3: For accurate quantification, it is recommended to use a stable isotope-labeled internal standard.[3] A calibration curve should be prepared using a certified reference standard of this compound. The concentration range of the calibration curve should encompass the expected concentration of the analyte in your samples.[3]
Experimental Protocols
Sample Extraction from Biological Matrices
This protocol is a general guideline for the extraction of galactosylceramides from biological samples such as cerebrospinal fluid (CSF).[3]
-
To 100 µL of sample, add an appropriate amount of internal standard.
-
Add 600 µL of a methanol/chloroform mixture (1:2, v/v) and vortex vigorously for 2 minutes.
-
Centrifuge the sample at 13,000 rpm for 15 minutes at 4°C.
-
Carefully collect the lower organic phase and transfer it to a clean glass tube.
-
Repeat the extraction of the remaining aqueous phase with another 600 µL of methanol/chloroform (1:2, v/v).
-
Pool the organic phases and dry the sample under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable volume of the mobile phase used for LC-MS analysis.[3]
HPLC-MS/MS Parameters
The following table summarizes typical parameters for the analysis of galactosylceramides. These should be optimized for your specific instrument and application.
| Parameter | Typical Value/Condition |
| HPLC Column | HILIC or Reversed-Phase C18 |
| Mobile Phase A | Acetonitrile/Water with additives (e.g., formic acid, ammonium (B1175870) formate) |
| Mobile Phase B | Water/Acetonitrile with additives (e.g., formic acid, ammonium formate) |
| Gradient | Optimized for separation of isomers |
| Flow Rate | 200 - 500 µL/min |
| Column Temperature | 30 - 50 °C |
| Ionization Mode | ESI Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | ~588.45 m/z |
| Product Ion | ~264.3 m/z (didehydrated sphingosine) |
| Collision Energy | To be optimized for the specific instrument |
Quantitative Data Summary
The following table presents a summary of performance characteristics from a validated LC-MS/MS method for the quantification of galactosylceramide isoforms.[3][6]
| Parameter | Value |
| Linearity Interval | 2.5 to 200 nM (R² ≥ 0.995) |
| Limit of Quantification (LOQ) | 5 nM |
| Between-run Precision (%CV) | up to 12.5% |
| Between-run Accuracy (%Bias) | up to 9% |
Visualizations
Signaling Pathway
Short-chain ceramides (B1148491), including this compound, can influence cellular signaling by modulating the properties of the plasma membrane. They have been shown to disrupt the order of lipid rafts, which can, in turn, affect the activity of membrane-associated enzymes like phospholipase D (PLD) and downstream signaling events such as NF-κB activation.[3][5]
Caption: C8-Galactosylceramide signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound using LC-MS/MS.
References
- 1. C8 Galactosyl(α) Ceramide (d18:1/8:0) - Creative Enzymes [creative-enzymes.com]
- 2. Identification of α-galactosylceramide as an endogenous mammalian antigen for iNKT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of lipid order by short-chain ceramides correlates with inhibition of phospholipase D and downstream signaling by FcepsilonRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Lipid metabolic changes caused by short-chain ceramides and the connection with apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of α-Galactosylceramide Analogs
Welcome to the technical support center for the synthesis of α-galactosylceramide (α-GalCer) and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these potent immunomodulatory glycolipids.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in synthesizing α-GalCer analogs?
A1: The most critical challenge is the stereoselective formation of the α-glycosidic linkage between the galactose moiety and the ceramide backbone.[1][2][3] This is a 1,2-cis glycosidic bond, which is synthetically difficult to form with high stereoselectivity, particularly with galactose donors that lack a participating group at the C-2 position.[1][2][4] Only the α-anomer of galactosylceramide is biologically active in stimulating invariant Natural Killer T (iNKT) cells.[2]
Q2: How do protecting groups influence the stereoselectivity of the glycosylation reaction?
A2: The choice of protecting groups on the galactosyl donor is paramount for directing the stereochemical outcome of the glycosylation.
-
Non-participating groups: To favor the formation of the α-anomer, non-participating protecting groups at the C-2 position of the galactose donor are commonly employed. Benzyl (B1604629) (Bn) ethers are a classic example of non-participating groups used for this purpose.[1][2]
-
Bulky protecting groups: The use of bulky protecting groups, such as a 4,6-O-di-tert-butylsilylene (DTBS) group on the galactosyl donor, has been shown to effectively promote the formation of the α-glycosidic bond.[2][3][5][6]
-
Orthogonal strategies: Employing an orthogonal protecting group strategy is crucial for the selective removal of protecting groups at different stages of the synthesis without affecting other functional groups in the molecule.[2]
Q3: What are the common difficulties encountered during the purification of α-GalCer analogs?
A3: The purification of α-GalCer analogs presents a significant challenge due to their amphiphilic nature, possessing both a polar carbohydrate head group and a nonpolar lipid tail. This can lead to difficulties in separation from reaction byproducts and starting materials. Common issues include:
-
Low recovery: Irreversible adsorption onto the stationary phase (e.g., silica (B1680970) gel) can result in low product yields.[7]
-
Complex mixtures: The presence of closely related isomers and byproducts can make purification difficult.[8][9]
-
Poor solubility: The low solubility of these compounds in common chromatographic solvents can hinder effective purification.[10]
Common purification techniques include silica gel column chromatography, Sephadex LH-20 chromatography, and preparative thin-layer chromatography (TLC).[7] The use of impure or poorly characterized glycolipids in biological assays is a significant concern as it can lead to inaccurate or misleading results.[8][9]
Q4: How can I improve the solubility of my synthesized α-GalCer analog for biological assays?
A4: α-GalCer and its analogs are notoriously hydrophobic and insoluble in aqueous solutions.[10] To prepare these compounds for in vitro or in vivo studies, specific solubilization protocols are required. Common methods include:
-
Detergent-based solutions: Dissolving the compound in a solution containing detergents like Tween 20 is a widely used approach. This often requires heating and sonication to form a uniform suspension or solution.[10]
-
DMSO stock solutions: A concentrated stock solution can be prepared in anhydrous DMSO with heating and sonication. This stock can then be diluted into an aqueous medium, preferably containing serum or BSA to aid in solubility.[10]
-
Solvent evaporation followed by reconstitution: The compound can be dissolved in a chloroform:methanol (B129727) mixture, the solvent evaporated to create a thin film, and then reconstituted in the desired aqueous buffer with heating and sonication.[10]
It is important to note that solutions may still appear cloudy, which is often acceptable for use.[10]
Troubleshooting Guides
Problem 1: Low α:β Anomer Ratio in Glycosylation Reaction
| Possible Cause | Suggested Solution |
| Use of a participating protecting group at C-2 of the galactosyl donor. | Replace the C-2 protecting group with a non-participating group, such as a benzyl (Bn) ether, to favor the formation of the α-anomer.[1][2] |
| Suboptimal reaction conditions (solvent, temperature, promoter). | Optimize reaction conditions. The choice of solvent can significantly influence the stereochemical outcome. Low temperatures often favor the formation of the kinetic α-product. Experiment with different glycosylation promoters. |
| Steric hindrance from the acceptor molecule. | Modify the protecting groups on the ceramide acceptor to reduce steric bulk around the hydroxyl group undergoing glycosylation. |
| Anomerization of the glycosyl donor. | Ensure the glycosyl donor is freshly prepared and handled under anhydrous conditions to prevent anomerization before coupling. |
Problem 2: Difficulty in Removing Benzyl (Bn) Protecting Groups
| Possible Cause | Suggested Solution |
| Catalyst poisoning. | Ensure all reagents and solvents are pure and free of catalyst poisons such as sulfur-containing compounds. Use a fresh, high-quality palladium catalyst (e.g., Pd/C). |
| Steric hindrance around the benzyl groups. | Increase the reaction temperature and/or pressure. Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C). |
| Incomplete reaction. | Extend the reaction time and monitor the reaction progress carefully by TLC or LC-MS. |
| Alternative deprotection strategy needed. | Consider using alternative protecting groups that can be removed under milder conditions, such as benzoyl (Bz) groups which can be removed with a base (e.g., NaOMe in MeOH).[2] This is particularly useful if other functional groups in the molecule are sensitive to hydrogenation. |
Problem 3: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Irreversible adsorption to silica gel. | Deactivate the silica gel by adding a small percentage of a polar solvent like methanol or triethylamine (B128534) to the eluent system. Consider using a different stationary phase, such as reversed-phase silica or Sephadex LH-20.[7] |
| Co-elution of product with impurities. | Optimize the chromatographic conditions by trying different solvent systems or using gradient elution. Consider using orthogonal purification methods, such as preparative HPLC. |
| Product degradation on the column. | Run the column quickly and avoid prolonged exposure of the compound to the stationary phase. If the compound is acid-sensitive, neutralize the silica gel before use. |
| Poor solubility in the loading solvent. | Ensure the crude product is fully dissolved before loading onto the column. A small amount of a more polar co-solvent may be needed. |
Quantitative Data Summary
The following table summarizes representative yields for key steps in the synthesis of α-GalCer analogs, compiled from various literature sources.
| Reaction Step | Protecting Groups/Reagents | Yield (%) | Reference |
| α-Glycosylation | 4,6-O-di-tert-butylsilylene (DTBS) on donor | 71 (α-anomer exclusively) | [5] |
| α-Glycosylation | N-phenyl donor | 62 | [2] |
| Azide Displacement | NaN₃, DMF, 80°C | 86 | [2] |
| Benzoyl Deprotection | NaOMe, MeOH/Pyridine | 54 | [2] |
| Amide Coupling | HATU, TEA | 93 | [2] |
| Silyl Group Removal | TBAF, THF | Quantitative | [5] |
| Azide Reduction | Pd/C, H₂ | 88 | [5] |
Experimental Protocols
Key Experiment: α-Selective Glycosylation using a DTBS-protected Donor
This protocol describes a typical α-selective glycosylation reaction using a galactosyl donor protected with a 4,6-O-di-tert-butylsilylene (DTBS) group.
Materials:
-
4,6-O-di-tert-butylsilylene protected galactosyl thioglycoside donor
-
Ceramide acceptor
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the galactosyl donor and ceramide acceptor in anhydrous CH₂Cl₂ containing activated 4 Å molecular sieves, add NIS at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the mixture for 10-15 minutes.
-
Add a catalytic amount of TfOH dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine (TEA) or a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-glycosylated product.
Note: This is a generalized protocol. Specific reaction times, temperatures, and stoichiometry of reagents should be optimized for each specific substrate.
Visualizations
Signaling Pathway of α-Galactosylceramide
Caption: Signaling pathway of α-Galactosylceramide (α-GalCer) activation of iNKT cells.
General Synthetic Workflow for α-Galactosylceramide Analogs
Caption: General synthetic workflow for α-Galactosylceramide analogs.
References
- 1. Frontiers | Efficient synthesis of α-galactosylceramide and its C-6 modified analogs [frontiersin.org]
- 2. Efficient synthesis of α-galactosylceramide and its C-6 modified analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecific Synthesis and Biological Evaluation of KRN7000 Analogues with Thio-modifications at the Acyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the stereoselective synthesis of a protected α-D-Gal-(1→2)-D-Glc fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of α-galactosyl ceramide KRN7000 and galactosyl (α1→2) galactosyl ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel synthesis of alpha-galactosyl-ceramides and confirmation of their powerful NKT cell agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. alpha-Galactosylceramide | killer T cell activator | Hello Bio [hellobio.com]
Technical Support Center: Optimizing α-Galactosylceramide Delivery for In Vivo Studies
Welcome to the technical support resource for researchers utilizing α-galactosylceramide (α-GalCer) in in vivo studies. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental hurdles, and detailed protocols to help optimize your research.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving α-GalCer. What is the best way to solubilize it for in vivo use?
A: α-Galactosylceramide is notoriously difficult to dissolve due to its inherent molecular properties; it is practically insoluble in water and most common organic solvents[1]. The choice of solvent is critical and depends on the final application. Here are the most common and effective methods:
-
For Direct In Vivo Injection (Aqueous Solution): The most widely used vehicle is a saline solution containing a surfactant. A common protocol involves dissolving α-GalCer in Phosphate-Buffered Saline (PBS) containing 0.5% Polysorbate-20 (Tween-20)[2][3]. This process requires heating and sonication to ensure a stable suspension. One detailed method is to dissolve α-GalCer in a solution of 5.6% sucrose, 0.75% L-histidine, and 0.5% Tween-20, followed by heating to 80°C and sonication[4].
-
For Stock Solutions: A common method is to first dissolve α-GalCer in a chloroform:methanol (2:1) mixture, create aliquots, and then evaporate the solvent under a stream of nitrogen to leave a thin lipid film. This film can then be resuspended in the desired vehicle (e.g., PBS with 0.5% Polysorbate-20) with heating and sonication immediately before use[2][4]. Anhydrous DMSO can also be used to create a stock solution (e.g., 1 mg/mL) with heating, but care must be taken when diluting into aqueous media to avoid precipitation[4].
Q2: What is the recommended dose of α-GalCer for in vivo mouse studies?
A: The optimal dose can vary significantly based on the research goal, mouse strain, and delivery route. However, a general range has been established in the literature.
-
For systemic activation of NKT cells, a single intraperitoneal (i.p.) or intravenous (i.v.) injection of 1-5 µg per mouse is commonly used[2][3][5].
-
Doses as low as 20 ng have been shown to be effective when using more potent analogues like α-C-GalCer or when targeting delivery to specific dendritic cells (DCs)[6].
-
When used as a vaccine adjuvant, doses around 0.5 µg have been shown to be effective when co-administered with an antigen[7].
It is always recommended to perform a dose-titration experiment to determine the optimal concentration for your specific experimental model.
Q3: Which route of administration is most effective?
A: The intravenous (i.v.) route is generally considered the most potent for systemic NKT cell activation, likely because it provides direct access to dendritic cells in the spleen where NKT cells are abundant[6]. However, other routes are viable and may be preferable depending on the experimental goal.
-
Intravenous (i.v.): Induces the most potent systemic response and DC maturation[6].
-
Intraperitoneal (i.p.): A very common and effective route for inducing systemic immune responses and is often used as an alternative to i.v. injection[3][5].
-
Subcutaneous (s.c.) & Intramuscular (i.m.): Generally less potent than the i.v. route for systemic DC activation[6].
-
Mucosal (Intranasal or Oral): Can be effective for priming antigen-specific immune responses in mucosal compartments and may avoid the NKT cell anergy seen with repeated parenteral dosing[8].
Q4: My experiment involves repeated injections of α-GalCer, but the response diminishes over time. Why is this happening?
A: This phenomenon is likely due to the induction of NKT cell anergy. A single injection of α-GalCer can cause iNKT cells to become unresponsive to subsequent stimulation for a significant period, potentially lasting for at least a month in mice[9]. Repeated parenteral dosing can compromise the development of adaptive immunity[8].
Troubleshooting Strategies:
-
Lengthen the Interval: Allow sufficient time between injections for the NKT cell population to recover.
-
Change Administration Route: Consider mucosal delivery (intranasal or oral), as studies have shown that repeated doses via these routes can be more efficient in priming immune responses without inducing the same level of anergy[8].
-
Use Pulsed Dendritic Cells: Administering DCs that have been loaded with α-GalCer ex vivo can induce a more prolonged NKT cell response compared to free α-GalCer[10].
Troubleshooting Guide
Problem: Low or no detectable cytokine (IFN-γ, IL-4) production after in vivo administration.
| Potential Cause | Troubleshooting Action |
| Improper Solubilization | Ensure α-GalCer is fully solubilized. Precipitates will not be bioavailable. Re-prepare the solution using vigorous sonication and heating as described in the protocols below. Always mix well immediately before injection[4]. |
| Suboptimal Dose | The dose may be too low for your specific model or mouse strain. Perform a dose-response study, testing a range from 0.5 µg to 5 µg per mouse. |
| Incorrect Administration Route | The chosen route (e.g., s.c.) may be less efficient. If a strong systemic response is desired, switch to the i.v. or i.p. route[6]. |
| NKT Cell Anergy | If the animals have been previously treated with α-GalCer, NKT cells may be in an anergic state[9]. Allow for a washout period of at least 4 weeks or use naïve animals. |
| Timing of Measurement | Cytokine production is transient. The peak for IFN-γ and IL-4 production typically occurs within hours of injection. Sample blood or tissues at earlier time points (e.g., 2, 6, 12 hours post-injection) to capture the peak response. |
| Reagent Stability | Ensure the α-GalCer has been stored correctly (typically at -20°C) and has not degraded[11]. |
Data Summary Tables
Table 1: Comparison of Administration Routes for α-GalCer
| Route | Typical Dose (Mouse) | Key Findings | Reference(s) |
| Intravenous (i.v.) | 1 - 5 µg | Most potent route for systemic DC maturation and NKT cell activation. | [6] |
| Intraperitoneal (i.p.) | 2 - 5 µg | Commonly used, effective for systemic activation and adjuvant effects. | [2][3][5] |
| Intranasal | 1 - 2 µg | Effective as a mucosal adjuvant; repeated dosing can be more efficient than parenteral routes for priming immune responses. | [8] |
| Oral | 8 µg | Can be used as a mucosal adjuvant, though may elicit a weaker response compared to intranasal delivery. Liposomal formulations improve uptake. | [6][8][12] |
| Subcutaneous (s.c.) | Not specified | Less potent for systemic DC activation compared to i.v. route. | [6] |
Table 2: In Vivo Dosage and Formulation Examples
| Formulation / Vehicle | Dose | Species / Model | Key Outcome | Reference(s) |
| PBS + 0.5% Polysorbate-20 | 5 µg | C57BL/6J Mice | Potent activation of iNKT cells. | [2] |
| PBS / 20% DMSO | 2 µg | WT Mice | Stimulation of lung iNKT cells. | [5] |
| Lipopolyplex (multi-LP) | 0.5 µg | C57BL/6 Mice | Co-delivery with mRNA induced a strong anti-tumor response. | [13][14] |
| Co-administered with RiVax Vaccine | 0.5 µg | Swiss Webster Mice | Enhanced humoral response and memory B cell formation. | [7] |
| Pulsed onto Dendritic Cells | 100 ng/mL (for pulsing) | C57BL/6 Mice | Induced prolonged IFN-γ production from NKT cells. | [6][10] |
Visualizations and Workflows
α-GalCer Signaling Pathway
Caption: α-GalCer is presented by APCs via CD1d to activate iNKT cells, triggering cytokine release.
Experimental Workflow: In Vivo Study
Caption: A typical workflow for an in vivo study investigating the immunological effects of α-GalCer.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting suboptimal NKT cell activation in vivo.
Detailed Experimental Protocols
Protocol 1: Solubilization of α-GalCer in Polysorbate-20 Vehicle
This protocol is adapted from methods used for direct in vivo injection.[2][3]
Materials:
-
α-Galactosylceramide (lyophilized powder)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
-
Polysorbate-20 (Tween-20)
-
Sterile microcentrifuge tubes
-
Water bath sonicator
-
Heating block or water bath set to 60-80°C
Procedure:
-
Prepare the vehicle solution: Sterile PBS containing 0.5% (v/v) Polysorbate-20. For example, add 50 µL of Polysorbate-20 to 9.95 mL of sterile PBS.
-
Weigh the desired amount of α-GalCer and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration (e.g., 20 µg/mL to inject 100 µL for a 2 µg dose).
-
Heat the suspension at 60-80°C for 2-5 minutes to aid dissolution.
-
Immediately transfer the tube to a water bath sonicator and sonicate for 60-90 minutes at 60°C[2]. The solution should become a clear, uniform suspension.
-
Visually inspect for any precipitate. If precipitate is visible, repeat heating and sonication steps.
-
Allow the solution to cool to room temperature before injection. Vortex vigorously immediately prior to drawing the solution into the syringe for each injection.
Protocol 2: Preparation of α-GalCer Loaded Liposomes
This is a general protocol based on the thin-film hydration method, which can be adapted for α-GalCer delivery.[13][15][16]
Materials:
-
α-Galactosylceramide
-
Lipids (e.g., EDOPC, DOPE, DSPE-PEG) dissolved in chloroform
-
Chloroform/methanol solvent
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., sterile PBS or Tris buffer)
-
Probe or bath sonicator
Procedure:
-
Lipid Film Preparation: a. In a round-bottom flask, dissolve the desired lipids and α-GalCer in a chloroform/methanol (2:1 v/v) mixture. A typical formulation might include the primary lipids and 0.5 µg of α-GalCer per 10 µg of mRNA for a lipopolyplex formulation[13][14]. b. Attach the flask to a rotary evaporator. Remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C). c. Continue evaporation until a thin, uniform, and dry lipid film is formed on the inner surface of the flask. Further dry the film under vacuum for at least 1 hour to remove residual solvent[15].
-
Hydration: a. Warm the hydration buffer (e.g., sterile PBS) to the same temperature used for evaporation. b. Add the warm buffer to the flask containing the dried lipid film. The final lipid concentration is typically around 1 mg/mL[15]. c. Agitate the flask by hand or on a vortex mixer to hydrate (B1144303) the film, which will cause it to swell and peel off the glass surface, forming multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): a. To form small unilamellar vesicles (SUVs), the MLV suspension must be sonicated. b. Submerge the flask in a bath sonicator or use a probe sonicator. Sonicate until the milky suspension becomes clear or translucent. This process can take several minutes and should be done in cycles to avoid overheating the lipids.
-
Characterization & Storage: a. The resulting liposome (B1194612) suspension can be characterized for size and encapsulation efficiency. b. Store the liposomes at 4°C and use within a few days for optimal stability.
Protocol 3: Ex Vivo Loading of Dendritic Cells (DCs) with α-GalCer
This protocol outlines the basic steps for pulsing bone marrow-derived or splenic DCs with α-GalCer before adoptive transfer.[6][17][18]
Materials:
-
Isolated dendritic cells (e.g., from bone marrow culture or spleen)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
α-GalCer stock solution (e.g., in DMSO)
-
Sterile PBS for washing
-
Cell culture plates
Procedure:
-
Isolate and prepare a single-cell suspension of DCs. Count the cells and assess viability.
-
Resuspend the DCs in complete culture medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Add α-GalCer to the cell suspension. A final concentration of 100 ng/mL is often effective[6]. Dilute the α-GalCer stock in a small volume of medium before adding it to the cells to ensure even distribution.
-
Incubate (pulse) the DCs with α-GalCer for a period ranging from 2 to 12 hours at 37°C in a CO2 incubator[6]. A 2-hour pulse can be sufficient for some potent analogues, while a 12-hour pulse is more standard for α-GalCer[6].
-
After incubation, wash the cells thoroughly to remove any unloaded α-GalCer. Centrifuge the cells (e.g., at 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in sterile PBS. Repeat this wash step 2-3 times.
-
After the final wash, resuspend the α-GalCer-loaded DCs in sterile PBS at the desired concentration for in vivo injection.
-
The loaded DCs are now ready for administration (e.g., via i.v. or intratumoral injection) into recipient animals[18].
References
- 1. lktlabs.com [lktlabs.com]
- 2. Administration of α-Galactosylceramide Improves Adenine-Induced Renal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NKT cell stimulation with glycolipid antigen in vivo: co-stimulation-dependent expansion, Bim-dependent contraction, and hypo-responsiveness to further antigenic challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha-Galactosylceramide | killer T cell activator | Hello Bio [hellobio.com]
- 5. α-Galactosylceramide treatment before allergen sensitization promotes iNKT cell–mediated induction of Treg cells, preventing Th2 cell responses in murine asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Alpha-galactosylceramide (αGalCer) enhances vaccine-induced protection in a model of ricin intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-Galactosylceramide is an effective mucosal adjuvant for repeated intranasal or oral delivery of HIV peptide antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation or anergy: NKT cells are stunned by α-galactosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Natural Killer T Cells by α-Galactosylceramide Rapidly Induces the Full Maturation of Dendritic Cells In Vivo and Thereby Acts as an Adjuvant for Combined CD4 and CD8 T Cell Immunity to a Coadministered Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Liposomal α-galactosylceramide is taken up by gut-associated lymphoid tissue and stimulates local and systemic immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Codelivery of mRNA with α-Galactosylceramide Using a New Lipopolyplex Formulation Induces a Strong Antitumor Response upon Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Immunization with dendritic cells loaded with alpha-galactosylceramide at priming phase, but not at boosting phase, enhances cytotoxic T lymphocyte activity against infection by intracellular bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dendritic cells pulsed with alpha-galactosylceramide induce anti-tumor immunity against pancreatic cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with non-vectorized delivery of α-galactosylceramide in therapy
Welcome to the technical support center for the use of non-vectorized α-galactosylceramide (α-GalCer). This resource provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My α-GalCer solution is cloudy after preparation. Is it still usable?
A1: Yes, a cloudy or opalescent solution is common and often acceptable for use. α-GalCer is an extremely hydrophobic molecule and is inherently insoluble in water, methanol, and ethanol.[1][2] Achieving a completely clear aqueous solution is challenging. Most protocols rely on detergents like Tween-20 and mechanical dispersion (heating and sonication) to create a fine suspension or micellar solution.[1][2] As long as the material is evenly suspended before use, it can be effective. However, for sensitive applications, filtering through a 2µm filter can remove larger particulates.[2]
Q2: I observed a strong initial response (cytokine release, NKT cell activation) after the first in vivo injection, but a second injection a week later produced a much weaker response. Why is this happening?
A2: This phenomenon is known as NKT cell anergy, a major issue with systemic (intravenous or intraperitoneal) administration of non-vectorized α-GalCer.[3][4] A single injection can induce a long-term state of unresponsiveness in invariant Natural Killer T (iNKT) cells.[5] Upon re-exposure to the antigen, these anergic cells fail to proliferate and produce key Th1 cytokines like IFN-γ.[5]
Q3: What is the mechanism of α-GalCer-induced anergy and how can it be avoided?
A3: Anergy from non-vectorized α-GalCer is primarily caused by its widespread and non-specific delivery. The glycolipid is taken up by various antigen-presenting cells (APCs), including B cells.[3] Presentation by B cells, which may provide suboptimal co-stimulation, has been shown to induce NKT cell anergy.[3][4] Mechanistically, this leads to the upregulation of inhibitory molecules like Programmed Death-1 (PD-1) on NKT cells.[6]
Strategies to avoid anergy include:
-
Vectorization: Encapsulating α-GalCer in nanoparticles or liposomes can target it specifically to professional APCs like dendritic cells (DCs) and macrophages, preventing uptake by B cells and avoiding anergy.[3]
-
Alternative Routes of Administration: Mucosal (e.g., intranasal) delivery has been shown to permit repeated stimulation of NKT cells without inducing the anergy seen with systemic routes.[4][6]
-
Ex-vivo Pulsing: Loading dendritic cells with α-GalCer ex vivo and then administering the cells is a proven method to bypass anergy induction.[4]
Q4: For my cancer immunotherapy model, I want a strong anti-tumor (Th1) response, but I'm detecting both IFN-γ (Th1) and IL-4 (Th2) cytokines. Is this normal?
A4: Yes, this is a characteristic feature of the prototypical α-GalCer (KRN7000). Upon activation, iNKT cells rapidly release a broad spectrum of both Th1 (IFN-γ) and Th2 (IL-4) cytokines.[7][8][9] This mixed cytokine profile can be a limitation for therapies where a polarized Th1 response is desired. The simultaneous induction of Th2 cytokines can counteract the pro-inflammatory, anti-tumor effects of the Th1 response.[9] Structural analogs of α-GalCer have been developed to preferentially drive a Th1-biased response.
Troubleshooting Guides
Problem: Low or No NKT Cell Activation
| Potential Cause | Troubleshooting Step |
| Poor α-GalCer Solubility/Dispersion | Ensure your solubilization protocol is followed precisely. Use a glass vial for sonication, as plastic can absorb the lipid.[1][2] Always vortex or sonicate the solution immediately before use to ensure a homogenous suspension. |
| Incorrect Cell Type/Model | Confirm that your target cells (e.g., splenocytes, PBMCs) contain a sufficient population of iNKT cells and CD1d-expressing APCs (dendritic cells, macrophages). The mouse strain C57BL/6 is commonly used and responds well. |
| Suboptimal Dose | The effective dose can vary. Perform a dose-response titration to find the optimal concentration for your specific in vitro or in vivo model. Antitumor activity in mice has been observed at doses from 0.01 to 100 µg/kg. |
| NKT Cell Anergy | If performing repeated injections, the lack of response is likely due to anergy. See FAQ Q2 & Q3 for details. Consider alternative delivery routes or vectorized formulations for multi-dose studies. |
| Assay Timing | Cytokine release after α-GalCer administration is rapid and transient. For in vivo studies, serum IFN-γ and IL-12 levels often peak between 8-24 hours post-injection.[1][3] Optimize your sample collection time points accordingly. |
Quantitative Data Summary
Table 1: Pharmacokinetic Principles of Non-Vectorized vs. Vectorized Delivery
Direct pharmacokinetic comparisons for α-GalCer are limited. However, data from other lipophilic drugs vectorized in liposomes illustrate the universal principles. Vectorization dramatically improves circulation time and exposure.
| Pharmacokinetic Parameter | Non-Vectorized (Free Drug) | Vectorized (e.g., Liposomal) | Implication for α-GalCer |
| Elimination Half-life (T½) | Short (e.g., ~5 hours) | Long (e.g., ~18 hours) | Free α-GalCer is cleared rapidly, limiting the duration of NKT cell stimulation. |
| Area Under the Curve (AUC) | Low (e.g., 0.67 µg·hr/mL) | Very High (e.g., 783 µg·hr/mL) | Vectorization leads to vastly greater overall drug exposure. |
| Total Body Clearance (CL) | Very High | Very Low | Free α-GalCer is quickly removed from circulation by various tissues. |
| Volume of Distribution (Vd) | High | Low | Free α-GalCer distributes broadly and non-specifically, while vectorized forms are more confined to the bloodstream, enhancing delivery to immune organs like the spleen and liver. |
Note: The numerical values are representative examples derived from studies on doxorubicin (B1662922) to illustrate the magnitude of difference and do not represent actual α-GalCer data.[10][11][12]
Table 2: In Vivo Splenic iNKT Cell Population Dynamics After a Single Injection in Mice
This table shows the change in the absolute number of iNKT cells in the spleen of C57BL/6 mice following a single intraperitoneal injection of 1 µg of α-GalCer or a C-glycoside analog (α-C-GalCer). The data illustrates the typical phases of activation: initial (slight) downregulation, expansion (proliferation), and subsequent contraction of the NKT cell pool.
| Time Post-Injection (Hours) | Absolute Number of Splenic iNKT Cells (x 10⁵) with α-GalCer |
| 0 | ~1.2 |
| 5 | ~0.8 |
| 24 | ~1.0 |
| 48 | ~2.5 |
| 72 | ~4.0 |
| 120 | ~2.0 |
| 168 | ~1.5 |
Data adapted from a study comparing α-GalCer and α-C-GalCer to illustrate the general kinetic profile.[13]
Key Experimental Protocols
Protocol 1: Solubilization of α-GalCer using Tween-20/Saline
This protocol is suitable for both in vivo and in vitro applications.
Materials:
-
α-Galactosylceramide (lyophilized powder)
-
0.5% Tween-20 in 0.9% NaCl solution (or PBS)
-
Glass vial (do not use plastic tubes)
-
Water bath sonicator
-
Heating block or water bath capable of 85°C
Methodology:
-
Add the appropriate volume of 0.5% Tween-20/saline solution to the glass vial containing the α-GalCer powder to achieve the desired stock concentration (e.g., 0.2 mg/mL).[1][2]
-
Heat the solution at 80-85°C for several minutes until it becomes cloudy. This indicates the lipid is transitioning.[1][2]
-
Remove the vial from the heat and allow it to cool to room temperature. The solution should become clearer.
-
If particulates remain, sonicate the vial in a water bath sonicator for 2 hours at 37°C or until the solution is homogenous.[1][2]
-
This stock solution can be stored in the glass vial at -20°C for up to 3 months.[1]
-
Crucially, before each use, warm and sonicate the solution again immediately prior to dilution or injection to ensure a uniform dispersion. [2]
Protocol 2: Solubilization of α-GalCer using DMSO
This protocol is primarily for preparing a high-concentration stock for subsequent dilution in aqueous buffers for in vitro assays. Note that high final concentrations of DMSO can be toxic to cells.
Materials:
-
α-Galactosylceramide (lyophilized powder)
-
High-purity DMSO
-
Glass vial
-
Heating block or water bath (80°C)
Methodology:
-
Add DMSO to the vial of α-GalCer to a concentration of 1 mg/mL.[1][14]
-
Heat the solution at 80°C for several minutes until the powder is completely dissolved, resulting in a clear solution.[1][14]
-
This DMSO stock can be stored at -20°C.
-
For use, dilute the stock solution into your cell culture medium or PBS. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
Visualizations: Workflows and Pathways
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Analyses of Liposomal and Non-Liposomal Multivitamin/Mineral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Galactosylceramide Promotes Killing of Listeria monocytogenes within the Macrophage Phagosome through Invariant NKT-Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycolipid alpha-C-galactosylceramide is a distinct inducer of dendritic cell function during innate and adaptive immune responses of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Protection Provided by a Synthetic New Alpha-Galactosyl Ceramide Analog against Bacterial and Viral Infections in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of α-Galactosylceramide by a Prominent Member of the Human Gut Microbiota | PLOS Biology [journals.plos.org]
- 9. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 10. Comparative pharmacokinetics of free doxorubicin and a liposomal formulation in cats following intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative pharmacokinetics of free doxorubicin and a liposomal formulation in cats following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ex-vivo α-galactosylceramide activation of NKT cells in humans and macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor solubility of KRN7000 (α-galactosylceramide)
Welcome to the technical support center for KRN7000 (α-galactosylceramide). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of KRN7000. Here you will find troubleshooting guides and frequently asked questions to ensure the successful implementation of your experiments.
Troubleshooting Guide: KRN7000 Solubility and Preparation
Issue: Precipitate formation or cloudy solution after dissolving KRN7000.
Possible Cause: KRN7000 is inherently hydrophobic and practically insoluble in aqueous solutions, as well as in methanol (B129727) and ethanol.[1][2][3][4] Improper dissolution techniques can lead to the formation of precipitates or a suspension rather than a clear solution.
Solution: Employing the correct solvent system and methodology is critical. Below are validated protocols for dissolving KRN7000 for both in vitro and in vivo applications. It is important to note that even with these methods, the final solution may sometimes appear slightly cloudy, which is generally acceptable for use.[2][3]
Experimental Protocols:
-
For In Vitro Assays:
-
DMSO Stock Solution: Dissolve KRN7000 in anhydrous DMSO at a concentration of 1 mg/mL.[1][5]
-
Heating is Essential: Heat the solution at 80°C for several minutes to ensure complete dissolution.[1][4]
-
Sonication (Optional but Recommended): Sonicate the solution for up to 2 hours to aid dissolution.[4]
-
Further Dilutions: The DMSO stock solution can be further diluted in PBS or culture medium. Be aware that the compound may precipitate out when added to aqueous media, so immediate use is recommended.[3][4]
-
-
For In Vivo Administration:
-
Vehicle Preparation: Prepare a vehicle solution consisting of 5.6% sucrose, 0.75% L-histidine, and 0.5% Tween 20 in pyrogen-free water.[1][2][6] Adjust the pH to 7.2.[6]
-
Dissolving KRN7000: Add the KRN7000 to the vehicle.
-
Heating and Sonication: Heat the mixture at 80°C for several minutes and sonicate until the KRN7000 is completely dissolved.[1][2][4]
-
Lyophilization (Optional): The resulting solution can be lyophilized for storage. The lyophilized powder can be easily reconstituted with pure water.[1]
-
Data Presentation: Solubility and Recommended Concentrations
| Application | Solvent/Vehicle | Concentration | Methodology Highlights |
| In Vitro | DMSO | 1 mg/mL | Heating at 80°C is required.[1] Sonication can improve solubility.[4] |
| In Vitro | PBS with 0.5% Tween 20 | 0.2 mg/mL | Warm and sonicate for 2 hours at 37°C.[2][4] The solution may appear as a suspension.[2][4] |
| In Vivo | 5.6% sucrose, 0.75% L-histidine, 0.5% Tween 20 | Protocol dependent | Heat at 80°C and sonicate.[1][2][4] |
| In Vivo | PBS with 0.5% Tween 20 (after initial DMSO dissolution) | 200 µM | Dissolve in DMSO first (to 20 mM), then dilute in PBS with Tween 20.[7] |
Workflow for KRN7000 Solubilization
A flowchart illustrating the key steps for dissolving KRN7000 for in vitro and in vivo use.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of KRN7000's biological activity?
A1: KRN7000 is a potent immunostimulant that specifically activates invariant Natural Killer T (iNKT) cells.[8][9] The process begins with KRN7000 binding to the CD1d molecule, a non-polymorphic antigen-presenting molecule found on antigen-presenting cells (APCs) such as dendritic cells.[5][8] This KRN7000-CD1d complex is then recognized by the invariant T-cell receptor (TCR) on iNKT cells.[8] This recognition event triggers the activation of iNKT cells, leading to the rapid secretion of a variety of cytokines, including both Th1-type (e.g., IFN-γ) and Th2-type (e.g., IL-4) cytokines.[9][10][11] These cytokines, in turn, can activate other immune cells like NK cells, T cells, and B cells, orchestrating a broader immune response with anti-tumor and immunomodulatory effects.[9][10]
Signaling Pathway of KRN7000-Mediated iNKT Cell Activation
Diagram of the signaling cascade initiated by KRN7000, leading to iNKT cell activation.
Q2: For how long is KRN7000 stable in solution?
A2: When stored properly in glass vials at 4°C or -20°C, KRN7000 solutions are reported to be stable for approximately 3 months.[4] For long-term storage, it is recommended to store KRN7000 as a solid at -20°C, where it can be stable for at least 4 years.[5]
Q3: Why is it important to use glass vials for dissolving and storing KRN7000?
A3: Several protocols explicitly state that sonication and storage should be performed in glass vials rather than plastic tubes (e.g., Eppendorf tubes).[2][3][4][12] This is because the hydrophobic nature of KRN7000 may lead to its adsorption onto the surface of certain plastics, which would reduce its effective concentration in solution. Glass provides a more inert surface, minimizing potential loss of the compound.
Q4: Can I use a solvent other than DMSO for my in vitro experiments?
A4: While DMSO is the most commonly recommended organic solvent for creating a stock solution, other options exist, though they may be less ideal. KRN7000 is slightly soluble in pyridine (B92270) and very slightly soluble in tetrahydrofuran (B95107) (THF).[1][2][3][4] However, pyridine is generally not suitable for cell culture applications.[2][4] A mixture of chloroform (B151607) and methanol (2:1) can also be used to dissolve KRN7000, followed by evaporation of the solvent to create a thin film that can then be reconstituted in an appropriate buffer.[4] For direct use in cell culture, preparing a suspension in PBS containing a surfactant like Tween 20 is a viable alternative to using a DMSO stock.[2][3][4]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. alpha-Galactosylceramide | killer T cell activator | Hello Bio [hellobio.com]
- 3. hellobio.com [hellobio.com]
- 4. lktlabs.com [lktlabs.com]
- 5. caymanchem.com [caymanchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Amide-Linked C4”-Saccharide Modification of KRN7000 Provides Potent Stimulation of Human Invariant NKT Cells and Anti-Tumor Immunity in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-Galactosylceramide (KRN7000) | NKT Cell Ligand [benchchem.com]
- 9. α-Galactosylceramide (KRN7000) suppression of chemical- and oncogene-dependent carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Refining Targeted Delivery of α-Galactosylceramide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-galactosylceramide (α-GalCer). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using α-GalCer for immunotherapy?
A1: The primary challenges associated with α-GalCer therapy include:
-
Induction of NKT Cell Anergy: Systemic administration of free α-GalCer can lead to a state of profound and long-lasting unresponsiveness (anergy) in invariant Natural Killer T (iNKT) cells after the initial activation.[1][2][3][4] This hyporesponsiveness is a major drawback for therapies requiring multiple immunological stimuli.[2][5]
-
Uncontrolled Cellular Uptake: When administered in a soluble form, α-GalCer is taken up by various antigen-presenting cells (APCs), including B cells, which can contribute to NKT cell anergy.[2][4][6] The lack of specific targeting leads to an uncontrolled and sometimes suboptimal immune response.[2]
-
Suboptimal Clinical Results: Despite promising preclinical data, clinical trials using soluble α-GalCer have shown only modest antitumor effects.[1][2] This may be due to the low frequency of iNKT cells in cancer patients and the induction of anergy.[1][2]
-
Poor Solubility: α-GalCer is inherently difficult to dissolve in aqueous solutions, complicating formulation and administration.[7]
Q2: Why is targeted delivery of α-GalCer to specific immune cells, like dendritic cells (DCs), beneficial?
A2: Targeting α-GalCer to specific APCs, particularly dendritic cells (DCs), offers several advantages:
-
Avoidance of NKT Cell Anergy: Presentation of α-GalCer by DCs is crucial for limiting iNKT cell anergy and maintaining their ability to respond to subsequent challenges.[2][4][8] Nanoparticle formulations that are preferentially taken up by DCs and macrophages, but poorly by B cells, can prevent the induction of anergy.[6][9][10]
-
Enhanced Antitumor Responses: Administering α-GalCer-loaded DCs is more potent than using free α-GalCer in both preclinical and clinical studies.[2][8] Targeting α-GalCer to CD8α+ DCs, in particular, enhances the activation of NK cells and promotes potent antigen-specific CD8+ T cell responses against tumors.[2]
-
Improved Cytokine Profile: Targeted delivery can shift the cytokine response towards a more desirable Th1-biased profile (higher IFN-γ), which is often correlated with optimal anti-tumor immunity.[1][11]
Troubleshooting Guides
Problem 1: Poor Solubility and Inconsistent Formulation of α-GalCer
-
Question: My α-GalCer is not dissolving properly for my in vitro or in vivo experiments. What can I do?
-
Answer: α-GalCer has very poor solubility in common laboratory solvents. Using an appropriate solubilization protocol is critical for experimental consistency.
Troubleshooting Steps & Protocols:
-
Select an Appropriate Solvent System: Standard aqueous buffers are ineffective. Common successful methods involve using a surfactant like Tween20 or a solvent like DMSO, often combined with heat and sonication.
-
Follow a Validated Protocol: Do not simply add α-GalCer powder to your media. Use a multi-step process.
Experimental Protocol: α-GalCer Solubilization
This protocol provides several methods adapted from common laboratory practices.[7] Note: Always sonicate in glass vials, as it is less effective in plastic tubes.
Method 1: Tween20/Saline
-
Prepare a vehicle solution of 0.5% Tween20 in 0.9% NaCl.
-
Add α-GalCer powder to the vehicle solution to the desired concentration.
-
Heat the solution to 80-85°C until it appears cloudy.
-
Remove from heat and allow it to cool to room temperature; the solution should become clear.
-
If particulates remain, sonicate in a water bath sonicator.
-
Filter the final solution through a 0.2 µm filter.
Method 2: DMSO
-
Dissolve α-GalCer in 100% DMSO to a stock concentration of 1 mg/mL.
-
Heating at 80°C for several minutes and sonicating for up to 2 hours may be required.[7]
-
This stock solution can be further diluted in PBS or cell culture media for final use.
Method 3: Chloroform/Methanol (for thin-film preparation)
-
Dissolve α-GalCer in a 2:1 mixture of chloroform:methanol.
-
Aliquot the desired amount into a glass vial.
-
Evaporate the solvent under a gentle stream of nitrogen, creating a thin, dry film at the bottom of the vial.
-
Resuspend the film in your desired final buffer (e.g., PBS + 0.5% Tween20 or DMSO) to the final concentration. This thin film method greatly improves dissolution.[7]
-
Heating and sonication may still be necessary.
Problem 2: Low or Inconsistent NKT Cell Activation In Vitro
-
Question: I am not observing significant NKT cell activation (e.g., low IFN-γ or IL-2 secretion) in my co-culture experiments. What could be wrong?
-
Answer: Suboptimal in vitro NKT cell activation can stem from several factors, including incorrect stimulation conditions, the type and health of APCs used, and species-specific differences.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low in-vitro NKT cell activation.
Data Summary: Optimal Ex Vivo NKT Cell Activation Conditions
Conditions that are optimal for mouse NKT cells are often suboptimal for human and macaque NKT cells.[12][13]
| Parameter | Mouse Splenocytes (Suboptimal for Primates) | Human/Macaque Whole Blood (Optimal) | Reference |
| α-GalCer Conc. | 0.1 µg/mL | 1.0 µg/mL | [12][13] |
| Incubation Time | 6-8 hours | 6 hours | [12][13] |
| Protein Transport Inhibitor | Monensin (last 4h) | Brefeldin A (last 4h) | [12][13] |
Problem 3: Failure to Overcome NKT Cell Anergy In Vivo
-
Question: After an initial injection of my α-GalCer formulation, I see a strong primary response, but subsequent injections fail to elicit IFN-γ production. How can I avoid this anergy?
-
Answer: This is a classic sign of iNKT cell anergy induced by soluble α-GalCer. The key to overcoming this is to formulate α-GalCer in a delivery vehicle that targets professional APCs like DCs and macrophages while avoiding B cells.
Targeted Delivery Strategies to Avoid Anergy
| Delivery Vehicle | Targeting Mechanism | Key Outcome | References |
| Dendritic Cells (Ex vivo loaded) | Direct administration of pre-loaded DCs. | Avoids anergy and shows potent anti-tumor activity. | [4][8] |
| Poly-lactic acid (PLA) Nanoparticles | Preferential uptake by CD11c+ DCs and CD11b+ macrophages, with poor uptake by B220+ B cells. | Allows for repeated stimulation of NKT cells and IFN-γ production without inducing anergy. | [6][9][10] |
| Liposomes / Lipopolyplexes | Passive targeting to APCs based on size and surface charge; can be modified for active targeting. | Can be optimized to enhance delivery to DCs and stimulate strong immune responses. | [14][15][16] |
| Anti-DEC205 Decorated Nanoparticles | Active targeting to the DEC205 receptor on CD8α+ DCs. | Enhances transactivation of NK cells and triggers optimal antigen-specific CD8+ T cell responses. | [2] |
Data Summary: IFN-γ Secretion Upon Repeated Stimulation (In Vivo)
A study using poly-lactic acid nanoparticles demonstrated the ability to overcome anergy.
| Formulation | 1st Injection (pg/mL IFN-γ) | 2nd Injection (pg/mL IFN-γ) | 3rd Injection (pg/mL IFN-γ) | Reference |
| Soluble α-GalCer | 2601 ± 257 | 65 ± 2 | 40 ± 11 | [6] |
| Nanoparticle-formulated α-GalCer | 286 ± 39 | 252 ± 62 | 261 ± 102 | [6] |
Key Methodologies and Visualizations
Signaling Pathway: α-GalCer Mediated Immune Activation
The targeted delivery of α-GalCer to a dendritic cell (DC) initiates a cascade of immune activation. The DC processes the delivery vehicle and presents α-GalCer on its CD1d molecule. This complex is recognized by the T-cell receptor (TCR) on an iNKT cell, leading to iNKT cell activation. The activated iNKT cell then provides help to the DC (licensing) and releases cytokines that activate other key immune players like NK cells and CD8+ T cells, leading to a coordinated anti-tumor response.
Caption: Pathway of immune activation via targeted α-GalCer delivery to an APC.
Experimental Protocol: Preparation and Characterization of α-GalCer Lipopolyplexes
This protocol is a generalized workflow based on methodologies for creating nanoparticle delivery systems for α-GalCer and mRNA.[14][17]
1. Materials & Reagents:
-
Cationic polymer (e.g., poly-(β-amino ester) - PbAE)
-
Antigen-encoding mRNA
-
Lipids: Cationic lipid (e.g., MLV5), helper lipid (e.g., DOPE), PEGylated lipid (e.g., DSPE-PEG)
-
α-Galactosylceramide (α-GalCer)
-
Nuclease-free buffers
2. Polyplex Core Formation:
-
Dilute mRNA in an appropriate buffer.
-
Separately, dilute the cationic polymer (PbAE) in the same buffer.
-
Add the polymer solution to the mRNA solution dropwise while vortexing to form the polyplex core via electrostatic interaction.
-
Incubate for 15-30 minutes at room temperature.
3. Lipid Shell and α-GalCer Incorporation:
-
In a separate tube, dissolve the lipids (cationic lipid, DOPE, DSPE-PEG) and α-GalCer in ethanol.
-
Inject the lipid/α-GalCer solution rapidly into an aqueous buffer while stirring vigorously. This will cause the lipids to self-assemble into a lipid shell.
-
Add the pre-formed mRNA/polymer polyplex core to the lipid solution.
-
Incubate to allow the encapsulation of the polyplex within the lipid shell.
4. Characterization:
-
Size and Zeta Potential: Measure the hydrodynamic size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). A typical nanoparticle size might be around 150 nm with a positive zeta potential of +38 mV.[14]
-
Encapsulation Confirmation (Functional Assay):
-
Culture Bone Marrow-Derived Dendritic Cells (BMDCs).
-
Treat BMDCs with nanoparticles containing varying amounts of α-GalCer (e.g., 50, 100, 250, 500 ng) for 24 hours.[14][17]
-
Wash the BMDCs to remove excess nanoparticles.
-
Co-culture the treated BMDCs with an iNKT hybridoma cell line (e.g., DN32.D3) for another 24 hours.
-
Measure the concentration of IL-2 in the supernatant by ELISA. The amount of IL-2 released will be proportional to the amount of α-GalCer successfully presented by the BMDCs, thus confirming functional encapsulation.[14][17]
-
References
- 1. PLS-α-GalCer: a novel targeted glycolipid therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. JCI - Activation or anergy: NKT cells are stunned by α-galactosylceramide [jci.org]
- 4. Activation or anergy: NKT cells are stunned by α-galactosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NKT cell stimulation with glycolipid antigen in vivo: co-stimulation-dependent expansion, Bim-dependent contraction, and hypo-responsiveness to further antigenic challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle formulated alpha-galactosylceramide activates NKT cells without inducing anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lktlabs.com [lktlabs.com]
- 8. Frontiers | α-GalCer and iNKT Cell-Based Cancer Immunotherapy: Realizing the Therapeutic Potentials [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticle formulated alpha-galactosylceramide activates NKT cells without inducing anergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 13. Ex-vivo α-galactosylceramide activation of NKT cells in humans and macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Liposomal Nanovaccine Containing α-Galactosylceramide and Ganglioside GM3 Stimulates Robust CD8+ T Cell Responses via CD169+ Macrophages and cDC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liposomal α-galactosylceramide is taken up by gut-associated lymphoid tissue and stimulates local and systemic immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Codelivery of mRNA with α-Galactosylceramide Using a New Lipopolyplex Formulation Induces a Strong Antitumor Response upon Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Ceramides: C6-Ceramide as an Apoptosis Inducer and Galactosylceramide as a Survival Signal
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, lipids are far more than simple structural components. They are dynamic molecules that actively participate in the regulation of cellular processes, including the critical decision between life and death. Among these signaling lipids, ceramides (B1148491) and their derivatives stand out for their profound and often opposing roles in apoptosis, or programmed cell death. This guide provides a detailed comparison of two such molecules: the well-characterized pro-apoptotic agent C6-ceramide and the increasingly recognized anti-apoptotic molecule, galactosylceramide. While direct comparative studies are limited, a wealth of individual research allows for a thorough examination of their contrasting effects and underlying mechanisms. This information is crucial for researchers designing experiments in cancer biology, neurodegenerative diseases, and other fields where the regulation of apoptosis is a key therapeutic target.
Quantitative Comparison of Apoptotic Effects
The following table summarizes the differential effects of C6-ceramide and galactosylceramide on apoptosis, based on available experimental data. It is important to note that studies on C6-ceramide typically involve its exogenous application to cells, whereas research on galactosylceramide's anti-apoptotic effects often relies on the genetic manipulation of its endogenous levels.
| Feature | C6-Ceramide (Pro-Apoptotic) | Galactosylceramide (Anti-Apoptotic) |
| Typical Concentration | 20 µM - 100 µM | Increased endogenous expression |
| Cell Lines Tested | K562 (Chronic Myeloid Leukemia), Multiple Myeloma cells, IM-FEN (Enteric Neuronal cells), CTCL (Cutaneous T-Cell Lymphoma) cells, HCT116 (Colon Carcinoma), OVCAR-3 (Ovarian Cancer), C6 (Glioma), MDA-MB-468 & MDA-MB-231 (Triple-Negative Breast Cancer) | MDA-MB-231, MCF7, T47D (Breast Cancer) |
| Exposure Time | 30 minutes - 72 hours | Not applicable (stable expression) |
| Key Apoptotic Readouts | Increased caspase-3, -8, and -9 activation, PARP cleavage, DNA fragmentation (TUNEL assay), Annexin V staining, cytochrome c release.[1] | Decreased sensitivity to drug-induced apoptosis (Doxorubicin, Paclitaxel, Cisplatin).[2] |
| Signaling Pathway Modulation | Activation of JNK and p38 MAPK pathways, mitochondrial outer membrane permeabilization.[3] | Upregulation of anti-apoptotic BCL2 gene expression, downregulation of pro-apoptotic TNFRSF1B and TNFRSF9 gene expression.[2][4] |
Signaling Pathways: A Study in Contrasts
The signaling pathways activated by C6-ceramide and galactosylceramide are fundamentally different, leading to their opposing effects on cell fate.
C6-Ceramide: The Pro-Apoptotic Cascade
C6-ceramide is a potent inducer of apoptosis through multiple interconnected pathways. It can directly activate stress-related kinases and trigger both the intrinsic and extrinsic apoptotic pathways.
Caption: Pro-apoptotic signaling pathways induced by C6-ceramide.
Galactosylceramide: The Anti-Apoptotic Shield
In contrast, galactosylceramide promotes cell survival by modulating the expression of key apoptosis-regulating genes, tipping the balance away from cell death. This is often observed in the context of cancer cell resistance to chemotherapy.
References
- 1. biotna.net [biotna.net]
- 2. Galactosylceramide Upregulates the Expression of the BCL2 Gene and Downregulates the Expression of TNFRSF1B and TNFRSF9 Genes, Acting as an Anti-Apoptotic Molecule in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association of TNFRSF1B Promoter Polymorphisms with Human Disease: Further Studies Examining T-Regulatory Cells Are Required - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
Short-Chain Ceramides in Cell Signaling: A Comparative Analysis
An objective guide for researchers on the differential effects and experimental considerations of short-chain ceramides (B1148491) in cellular signaling pathways.
Ceramides, a class of bioactive sphingolipids, are central players in a multitude of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2][3][4] While endogenous ceramides typically possess long acyl chains (C16 and longer), synthetic, cell-permeable short-chain ceramides (e.g., C2, C4, C6) are invaluable tools for investigating ceramide-mediated signaling.[2][5][6] This guide provides a comparative analysis of these short-chain analogs, summarizing their effects on signaling pathways, presenting quantitative data, and detailing experimental protocols for their use.
The biological activity of ceramides is highly dependent on their acyl chain length, which influences their biophysical properties and interactions with downstream effectors.[4][7] Short-chain ceramides are widely used because they can more readily cross the plasma membrane compared to their long-chain counterparts.[5] However, it is crucial to recognize that once inside the cell, they can be metabolized and incorporated into longer-chain ceramides, thus exerting effects that may not be solely attributable to the short-chain species administered.[8][9]
Comparative Effects of Short-Chain Ceramides on Cell Viability
Short-chain ceramides, particularly C2 and C6-ceramide, are potent inducers of apoptosis in a wide range of cell lines. Their efficacy, however, varies depending on the ceramide's chain length, concentration, and the specific cell type.
| Ceramide | Cell Line | Concentration (µM) | Effect | Reference |
| C2-Ceramide | Human Monocytes | 6 | Inhibition of LPS-primed superoxide (B77818) release | [10][11] |
| SH-SY5Y (Neuroblastoma) | 25 | ~60% decrease in cell viability | [12] | |
| HCT116 (Colon Carcinoma) | Not specified | Induces apoptosis via caspase cascade | [1] | |
| C6-Ceramide | K562 (Chronic Myelogenous Leukemia) | 25 | Significant induction of apoptosis | [13] |
| K562 (Chronic Myelogenous Leukemia) | 50 | Nearly all cells Annexin V positive after 72h | [13] | |
| Human Monocytes | 60 | Inhibition of LPS-primed superoxide release | [10][11] | |
| HTB12 (Glioblastoma) | Not specified | ~65% cell death | [3] | |
| Breast Cancer Cells (MCF-7, MDA-231) | Not specified | Enhances docetaxel-induced apoptosis | [14] |
Table 1: Summary of quantitative data on the effects of C2 and C6-ceramides on various cell lines. The data illustrates the concentration-dependent and cell-type-specific activity of these signaling lipids.
Key Signaling Pathways Modulated by Short-Chain Ceramides
Short-chain ceramides influence several critical signaling cascades, primarily converging on the regulation of apoptosis and stress responses.
1. Ceramide-Activated Protein Phosphatase (CAPP) Pathway: Ceramides can directly activate members of the protein phosphatase 1 (PP1) and 2A (PP2A) families, collectively known as CAPPs.[15][16][17] This activation is a key mechanism through which ceramides exert their anti-proliferative and pro-apoptotic effects.
-
Mechanism: Short-chain ceramides (C2, C6) have been shown to activate PP1 and PP2A in vitro.[16] PP2A activation, in turn, can dephosphorylate and inactivate pro-survival proteins like Akt and the anti-apoptotic protein Bcl-2, thereby promoting cell death.[5][18]
Figure 1. Ceramide-activated PP2A signaling pathway leading to apoptosis.
2. JNK/p38 MAPK Stress-Activated Pathway: Short-chain ceramides are potent activators of stress-activated protein kinases, such as c-Jun N-terminal kinase (JNK) and p38 MAPK.[2][13]
-
Mechanism: In K562 leukemia cells, C6-ceramide was shown to promote JNK activation and subsequent phosphorylation of c-Jun.[13] Pharmacological inhibition of JNK protected these cells from C6-ceramide-induced apoptosis, confirming the essential role of this pathway.[13]
3. Caspase-Mediated Apoptosis: A common downstream effect of ceramide signaling is the activation of the caspase cascade, leading to programmed cell death.
-
Mechanism: C6-ceramide treatment in K562 cells induces the cleavage of both caspase-8 and caspase-9, although only caspase-8 was found to be essential for the apoptotic process in this model.[13][19] This suggests an activation of the extrinsic apoptosis pathway. C2 and C6-ceramides also lead to caspase-3 activation and PARP degradation in other cancer cell lines.[1]
Figure 2. C6-Ceramide induced apoptosis via JNK and Caspase-8 activation.
Experimental Protocols
Precise and reproducible experimental design is critical when studying the effects of short-chain ceramides.
Protocol 1: Preparation and Cellular Treatment with Short-Chain Ceramides
Short-chain ceramides are lipids and require careful handling for effective delivery to cells in culture.
Materials:
-
N-acetyl-D-erythro-sphingosine (C2-Ceramide) or N-hexanoyl-D-erythro-sphingosine (C6-Ceramide)
-
Ethanol (EtOH) or Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Target cells in culture
Procedure:
-
Stock Solution Preparation: Dissolve the short-chain ceramide in EtOH or DMSO to create a concentrated stock solution (e.g., 10-20 mM).[20] Store stock solutions at -80°C in small aliquots in dark glass vials to prevent degradation.[20]
-
Working Solution Preparation: Immediately before use, dilute the stock solution in complete cell culture medium to the desired final concentration. It is crucial to vortex or sonicate the solution to ensure the ceramide is well-dispersed.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of short-chain ceramide. Include a vehicle control (medium with an equivalent amount of DMSO or EtOH) in all experiments.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[2]
Note: The optimal solvent and final concentration should be determined empirically for each cell line, as sensitivity can vary significantly.[20]
Protocol 2: Quantification of Apoptosis using Annexin V Staining
This flow cytometry-based assay is a standard method to quantify apoptosis induced by ceramide treatment.
Materials:
-
Cells treated with short-chain ceramides (from Protocol 1)
-
FITC-conjugated Annexin V
-
A viability dye such as Propidium Iodide (PI) or 7-AAD
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the treatment period, harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells by resuspending the pellet in cold PBS, followed by centrifugation. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[18]
-
Staining: Add FITC-conjugated Annexin V and the viability dye (PI or 7-AAD) to the cell suspension.[18]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[18]
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic) can be distinguished based on their fluorescence signals.
Figure 3. Experimental workflow for assessing ceramide-induced apoptosis.
References
- 1. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. C-6 Ceramide Induces p53 Dependent Apoptosis in Human Astrocytoma Grade4 (Glioblastoma Multiforme) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The long and the short of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide analog C2-cer induces a loss in insulin sensitivity in muscle cells through the salvage/recycling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C2-ceramide and C6-ceramide inhibited priming for enhanced release of superoxide in monocytes, but had no effect on the killing of leukaemic cells by monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C2-ceramide and C6-ceramide inhibited priming for enhanced release of superoxide in monocytes, but had no effect on the killing of leukaemic cells by monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C6 ceramide dramatically enhances docetaxel-induced growth inhibition and apoptosis in cultured breast cancer cells: a mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Serine/Threonine Protein Phosphatases in Ceramide Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Ceramide-activated protein phosphatase - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Octanoyl-Galactosylceramide as a Lipid Raft Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Octanoyl-galactosylceramide as a potential lipid raft marker. Due to the limited direct experimental data on the octanoyl derivative, this guide draws upon the established role of its parent molecule, Galactosylceramide (GalCer), in membrane microdomains. We compare the inferred properties of this compound with well-established lipid raft markers, offering a framework for its potential validation and use in research and drug development.
Introduction to Lipid Rafts and Their Markers
Lipid rafts are dynamic, nanoscale microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins. These domains are thought to play a crucial role in various cellular processes, including signal transduction, membrane trafficking, and viral entry. The study of lipid rafts relies on markers that preferentially partition into these ordered membrane environments. An ideal marker should be specific, non-perturbative, and easily detectable.
Galactosylceramide (GalCer) is a glycosphingolipid known to be a major component of myelin and is found in cholesterol-rich membrane domains. Molecular dynamics simulations suggest that GalCer can increase the thickness of raft-like membranes and interacts specifically with cholesterol, shielding it from the aqueous phase.[1][2] These properties make GalCer and its derivatives interesting candidates for lipid raft probes. This guide explores the potential of a short-chain derivative, this compound, for this purpose.
Comparative Analysis of Lipid Raft Markers
The validation of a novel lipid raft marker requires a thorough comparison with existing, well-characterized markers. Below is a summary of commonly used markers and a prospective analysis of this compound.
Table 1: Comparison of Properties of Selected Lipid Raft Markers
| Marker Type | Specific Marker | Principle of Raft Association | Detection Method | Advantages | Disadvantages |
| Glycosphingolipid | This compound (Hypothesized) | Preferential partitioning due to saturated acyl chain and interaction with cholesterol. | Fluorescence microscopy (if fluorescently labeled). | Potentially mimics a natural raft component; small size may be less perturbing than protein markers. | Not experimentally validated. Short acyl chain may reduce partitioning into ordered domains. |
| Ganglioside | GM1 | Enriched in lipid rafts; binds with high specificity to the B subunit of Cholera Toxin (CT-B). | Fluorescently labeled or antibody-detected CT-B. | High specificity of CT-B for GM1; widely used and well-characterized. | CT-B binding can induce patching and artifacts; may not represent all raft populations. |
| GPI-Anchored Protein | Thy-1, CD59 | The glycosylphosphatidylinositol (GPI) anchor has a high affinity for ordered lipid domains. | Immunofluorescence, fluorescent protein fusions (e.g., GFP-GPI). | Represents a class of proteins physiologically localized to rafts. | Overexpression can lead to artifacts; distribution may not be exclusive to rafts. |
| Fluorescent Lipid Probe | Laurdan | Environment-sensitive dye; exhibits a spectral shift in ordered vs. disordered membrane phases. | Fluorescence microscopy, spectrophotometry. | Provides information on membrane fluidity and lipid packing. | Does not label a specific molecule; interpretation can be complex. |
| Sterol Analog | NBD-Cholesterol | Mimics the behavior of cholesterol, a key component of lipid rafts. | Fluorescence microscopy. | Directly probes the distribution of a core raft component. | The fluorescent tag may alter the natural behavior of cholesterol. |
Experimental Protocols for Marker Validation
Validating a new lipid raft marker like this compound involves demonstrating its co-localization with established markers and its enrichment in biochemically isolated raft fractions.
Protocol 1: Isolation of Detergent-Resistant Membranes (DRMs)
This method is a classical biochemical approach to enrich for lipid raft components.
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors, ice-cold
-
Sucrose (B13894) solutions: 80%, 30%, and 5% (w/v) in TNE buffer
-
Ultracentrifuge and swing-out rotor
Procedure:
-
Grow cells to confluency and harvest. For suspension cells, collect by centrifugation.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 1 ml of ice-cold lysis buffer for 30 minutes on ice.
-
Homogenize the lysate by passing it through a 22-gauge needle 10 times.
-
In an ultracentrifuge tube, mix the 1 ml of lysate with 1 ml of 80% sucrose solution to create a 40% sucrose layer.
-
Carefully overlay the 40% sucrose layer with 8 ml of 30% sucrose, followed by 4 ml of 5% sucrose.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
After centrifugation, a light-scattering band at the 5%/30% sucrose interface should be visible. This is the DRM fraction.
-
Carefully collect 1 ml fractions from the top of the gradient.
-
Analyze fractions by Western blotting or other methods to detect the presence of the marker of interest and known raft (e.g., Flotillin-1) and non-raft (e.g., Transferrin Receptor) markers.
Protocol 2: Co-localization Analysis by Fluorescence Microscopy
This protocol is used to visualize the distribution of the putative marker in relation to a known raft marker in living or fixed cells.
Materials:
-
Fluorescently labeled this compound
-
Fluorescently labeled established raft marker (e.g., Alexa Fluor 594-conjugated Cholera Toxin B subunit for GM1)
-
Cells grown on glass coverslips
-
Imaging medium (e.g., DMEM without phenol (B47542) red)
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips and grow to 50-70% confluency.
-
Incubate cells with the fluorescently labeled this compound according to the manufacturer's instructions.
-
Wash the cells gently with pre-warmed imaging medium.
-
Incubate the cells with a fluorescently labeled established raft marker (e.g., Alexa Fluor 594-CT-B at 1 µg/ml) for 10-15 minutes at 37°C.
-
Wash the cells again with imaging medium.
-
Mount the coverslips on a microscope slide with a drop of imaging medium.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for the chosen fluorophores.
-
Analyze the images for co-localization of the two markers using appropriate software (e.g., ImageJ with the JaCoP plugin). A high degree of co-localization would support the association of this compound with lipid rafts.
Visualizations of Key Concepts
To aid in the understanding of lipid rafts and the experimental workflows used to study them, the following diagrams are provided.
Conclusion and Future Directions
While this compound presents an intriguing possibility as a lipid raft marker due to the known properties of its parent molecule, GalCer, its utility is currently hypothetical. The short octanoyl chain is a significant modification that would likely alter its partitioning behavior within the membrane. It may, in fact, serve as a useful control molecule that is excluded from highly ordered domains, in contrast to its long-chain counterparts.
To validate this compound as a bona fide lipid raft marker, further research is essential. This would involve:
-
Synthesis of a fluorescently labeled version of this compound.
-
Biophysical studies in model membranes to determine its partition coefficient in liquid-ordered versus liquid-disordered phases.
-
Cell-based assays , such as the DRM isolation and fluorescence co-localization experiments detailed in this guide, to compare its behavior to established markers.
Until such data is available, researchers should exercise caution and consider using well-validated markers for their studies of lipid raft structure and function. This guide provides the foundational information and experimental framework necessary for the scientific community to undertake such a validation.
References
A Comparative Guide to the Immunomodulatory Effects of Alpha- and Beta-Galactosylceramide on NKT Cells
For Researchers, Scientists, and Drug Development Professionals
Natural Killer T (NKT) cells represent a unique subset of T lymphocytes that bridge the innate and adaptive immune systems. Their activation by specific glycolipid antigens presented by the CD1d molecule can profoundly influence the course of immune responses in cancer, autoimmunity, and infectious diseases. The stereochemistry of the glycosidic bond linking the sugar to the ceramide backbone in these antigens is a critical determinant of their immunological activity. This guide provides a detailed comparison of the effects of two key galactosylceramides, the potent agonist alpha-galactosylceramide (B1228890) (α-GalCer) and its anomer, beta-galactosylceramide (β-GalCer), on NKT cell function.
At a Glance: α-GalCer vs. β-GalCer
| Feature | α-Galactosylceramide (α-GalCer) | β-Galactosylceramide (β-GalCer) |
| NKT Cell Activation | Potent Agonist | Weak Agonist / Antagonist |
| CD1d Binding | Strong | Binds effectively, but with weaker NKT cell stimulation[1] |
| Primary Effect | Rapid and robust activation of NKT cells[2] | Inhibition of α-GalCer-induced activation, weak stimulation alone[3][4] |
| Cytokine Profile | Mixed Th1 (IFN-γ) and Th2 (IL-4) response[3][5] | Minimal to no cytokine induction alone; reduces α-GalCer-induced cytokine secretion[4][6] |
| Therapeutic Potential | Adjuvant for cancer immunotherapy and vaccines[7] | Treatment for Th1-mediated autoimmune diseases like lupus[4][6] |
| In Vivo Response | Pro-inflammatory cascade, activation of NK, T, and B cells[2] | Reduces NKT cell helper activity for IgG secretion[4] |
Signaling Pathways and Molecular Interactions
The differential effects of α-GalCer and β-GalCer on NKT cells stem from their distinct interactions with the NKT cell T-cell receptor (TCR) when presented by the CD1d molecule on an antigen-presenting cell (APC).
Caption: Differential signaling in NKT cells by α- and β-GalCer.
Comparative Experimental Data
The following tables summarize quantitative data from studies comparing the effects of α-GalCer and β-GalCer.
Table 1: In Vivo Cytokine Production in Mice
| Glycolipid | Dose | Time Point | Serum IFN-γ (pg/mL) | Serum IL-4 (pg/mL) | Reference |
| Vehicle | - | 2 hours | < 100 | < 50 | [6] |
| α-GalCer | 2 µ g/mouse | 2 hours | ~15,000 | ~2,500 | [6] |
| β-GalCer | 2 µ g/mouse | 2 hours | < 100 | < 50 | [6] |
| β-GalCer + α-GalCer | 2 µg each/mouse | 2 hours | ~5,000 | ~1,000 | [6] |
Data are approximate values derived from published graphs for illustrative purposes.
Table 2: NKT Cell Proliferation and Activation
| Treatment | NKT Cell Proliferation (% CFSE low) | CD69 Expression on NKT cells (% positive) | Reference |
| Unstimulated | < 5% | < 10% | [8] |
| α-GalCer | ~44% | High | [8] |
| β-anomer (general) | Significantly lower than α-GalCer | Low | [8] |
Note: Direct comparative studies quantifying β-GalCer's effect on proliferation are limited, with most studies noting its weak agonistic properties.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to evaluate the effects of galactosylceramides on NKT cells.
In Vitro NKT Cell Stimulation Assay
This assay measures the direct effect of glycolipids on NKT cells in a controlled environment.
Caption: Workflow for in vitro NKT cell stimulation assays.
Methodology:
-
APC Preparation: Isolate dendritic cells (DCs) from bone marrow or spleen and culture them with appropriate cytokines (e.g., GM-CSF and IL-4) to induce differentiation.
-
Glycolipid Loading: Incubate the immature DCs with α-GalCer, β-GalCer (typically 100 ng/mL to 1 µg/mL), or a vehicle control for 4-18 hours. This allows the glycolipids to be loaded onto CD1d molecules.
-
NKT Cell Co-culture: Isolate NKT cells from splenocytes. Co-culture the loaded APCs with the purified NKT cells at a suitable ratio (e.g., 1:5 APC to NKT cell ratio).
-
Analysis:
-
Cytokine Production: After 48-72 hours, collect the culture supernatant and measure cytokine levels (IFN-γ, IL-4) using ELISA or a multiplex bead array.
-
Proliferation: For proliferation assays, label NKT cells with CFSE before co-culture. After 72 hours, analyze CFSE dilution by flow cytometry.
-
Activation Markers: After 24 hours, stain cells for surface markers like CD69 and CD25 and analyze by flow cytometry.
-
In Vivo Mouse Model for NKT Cell Activation
This model assesses the systemic effects of glycolipid administration.
Methodology:
-
Animal Model: Use C57BL/6 mice, which have a well-characterized NKT cell population.
-
Administration: Inject mice intravenously or intraperitoneally with α-GalCer or β-GalCer (typically 1-5 µg per mouse) dissolved in a suitable vehicle (e.g., polysorbate-20 in saline). A control group should receive the vehicle alone.
-
Sample Collection:
-
Serum Cytokines: Collect blood at various time points (e.g., 2, 6, 12, 24 hours) post-injection. Separate serum to measure systemic cytokine levels by ELISA.
-
Cellular Analysis: At desired time points, harvest spleen and liver to isolate lymphocytes.
-
-
Analysis:
-
NKT Cell Frequency: Use CD1d tetramers loaded with α-GalCer in conjunction with anti-TCRβ antibodies to identify and quantify NKT cells by flow cytometry. Note that TCR down-modulation can occur shortly after activation[9].
-
Intracellular Cytokine Staining: Restimulate splenocytes or liver lymphocytes ex vivo for a short period (e.g., 4 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A). Then, perform intracellular staining for IFN-γ and IL-4 in the identified NKT cell population.
-
Concluding Remarks
The structural difference between α- and β-galactosylceramide leads to profoundly different immunological outcomes. α-GalCer is a powerful tool for stimulating NKT cells to produce a broad range of cytokines, making it a candidate for enhancing anti-tumor and anti-viral immunity.[5] Conversely, β-GalCer acts as a weak agonist or antagonist, capable of dampening NKT cell responses.[3] This property makes it a potential therapeutic for autoimmune conditions where NKT cell activity is pathogenic.[4] Understanding these differences is paramount for the rational design of glycolipid-based immunotherapies tailored to either boost or suppress specific immune responses. Further research into the precise molecular interactions and downstream signaling events will continue to refine our ability to harness the therapeutic potential of NKT cells.
References
- 1. researchgate.net [researchgate.net]
- 2. JCI - Activation or anergy: NKT cells are stunned by α-galactosylceramide [jci.org]
- 3. Alpha versus beta: are we on the way to resolve the mystery as to which is the endogenous ligand for natural killer T cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-galactosylceramide alters invariant natural killer T cell function and is effective treatment for lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of NKT cells and alpha-galactosyl ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Galactosylceramide Alters Invariant Natural Killer T Cell Function and is Effective Treatment for Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Mouse and human iNKT cell agonist β-mannosylceramide reveals a distinct mechanism of tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
A Comparative Guide to C2-Ceramide and C8-Galactosylceramide: Differential Effects on Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of two bioactive sphingolipids: C2-ceramide (N-acetyl-D-erythro-sphingosine) and C8-galactosylceramide. While both are derivatives of the central sphingolipid, ceramide, their distinct chemical structures lead to markedly different, and often opposing, biological activities. This document summarizes their differential effects on key cellular processes such as apoptosis and cell cycle progression, presents available quantitative data, outlines experimental methodologies, and visualizes their known signaling pathways.
At a Glance: Key Differences
| Feature | C2-Ceramide | C8-Galactosylceramide |
| Primary Effect | Pro-apoptotic, Pro-senescent, Cell Cycle Arrest | Anti-apoptotic (in breast cancer), Pro-inflammatory |
| Mechanism of Action | Inhibits pro-survival pathways (Akt, NF-κB), Activates stress pathways (JNK), Induces ROS | Upregulates anti-apoptotic proteins (Bcl-2), Downregulates pro-apoptotic receptors, Activates NF-κB |
| Therapeutic Potential | Anti-cancer agent | Potential immunomodulator, Role in cancer drug resistance |
Data Presentation: A Quantitative Comparison
Direct comparative studies under identical experimental conditions for C2-ceramide and C8-galactosylceramide are limited. The following tables summarize quantitative data from independent investigations.
Table 1: Pro-Apoptotic and Cytotoxic Effects of C2-Ceramide
| Cell Line | Assay | Concentration | Effect |
| H1299 (NSCLC) | Flow Cytometry | 10, 20, 50 µM | Induced G1 arrest.[1] |
| H1299 (NSCLC) | Trypan Blue Assay | High dose | Inhibited cell survival after 24h.[1] |
| HEp-2 (Laryngeal Carcinoma) | MTT Assay | 12.5-100 µM | Decreased cell viability.[1] |
| HEp-2 (Laryngeal Carcinoma) | Annexin-V Assay | IC50 value | 61.4% total apoptosis.[1] |
| T-98G (Glioma) | MTT Assay | 25 µM | 21% decrease in cell viability after 24h. |
| T-98G (Glioma) | MTT Assay | 50 µM | 58% decrease in cell viability after 24h. |
| U-87MG (Glioma) | MTT Assay | 25 µM | 36% decrease in cell viability after 24h. |
| U-87MG (Glioma) | MTT Assay | 50 µM | 86% decrease in cell viability after 24h. |
| C6 (Rat Glioma) | MTT Assay | 25 µM | 11% decrease in cell viability after 24h. |
| C6 (Rat Glioma) | MTT Assay | 50 µM | 47% decrease in cell viability after 24h. |
Table 2: Anti-Apoptotic and Proliferative Effects of C8-Galactosylceramide
| Cell Line | Assay | Concentration | Effect |
| MDA-MB-231 (Breast Cancer) | Doxorubicin-induced apoptosis assay | Not specified | Increased resistance to apoptosis.[2] |
| Murine Spleen Cells | Mixed Leukocyte Reaction | Concentration-dependent | Suppressed allogeneic MLR response. |
| C6 (Glioma) | NF-κB Reporter Assay | 10 µM | Activated NF-κB production.[3] |
| Splenocytes | Proliferation Assay | 100-1,000 ng/ml | Induced proliferation and cytokine production.[3] |
Signaling Pathways: A Visual Representation
The signaling pathways initiated by C2-ceramide and C8-galactosylceramide are distinct, reflecting their opposing biological effects.
C2-Ceramide: A Pro-Apoptotic Network
C2-ceramide induces apoptosis and cell cycle arrest through a multi-pronged approach that involves the inhibition of survival signals and the activation of stress-induced death pathways.
Caption: C2-Ceramide induced apoptosis and G1 arrest.
C8-Galactosylceramide: An Anti-Apoptotic and Pro-Inflammatory Cascade
In contrast to C2-ceramide, C8-galactosylceramide has been shown to promote cell survival in breast cancer cells by upregulating the anti-apoptotic protein Bcl-2. It also exhibits pro-inflammatory properties through the activation of NF-κB.
Caption: C8-Galactosylceramide's divergent signaling roles.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the differential effects of C2-ceramide and C8-galactosylceramide.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of C2-ceramide or C8-galactosylceramide for the desired time period (e.g., 24, 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
-
Trypan Blue Assay: This exclusion assay is used to count viable cells.
-
Treat cells with the desired concentrations of C2-ceramide or C8-galactosylceramide.
-
After treatment, harvest the cells and resuspend them in a small volume of media.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Apoptosis Assays
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Treat cells with C2-ceramide or C8-galactosylceramide.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Western Blot Analysis for Signaling Proteins
-
This technique is used to detect changes in the expression and phosphorylation status of proteins involved in signaling pathways.
-
Treat cells with C2-ceramide or C8-galactosylceramide for the appropriate duration.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, NF-κB, Bcl-2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Gene Expression Analysis (for C8-Galactosylceramide's effect on Bcl-2)
-
Quantitative Real-Time PCR (qRT-PCR): This method is used to quantify changes in mRNA levels of target genes.
-
Treat breast cancer cells with C8-galactosylceramide.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for the BCL2 gene and a reference gene (e.g., GAPDH or ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in BCL2 expression relative to the control.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the effects of C2-ceramide and C8-galactosylceramide on a cancer cell line.
Caption: General experimental workflow for ceramide studies.
References
A Comparative Analysis of Glucosylceramide and Galactosylceramide in Neurological Diseases
For Researchers, Scientists, and Drug Development Professionals
Glucosylceramide (GlcCer) and galactosylceramide (GalCer) are structurally similar glycosphingolipids that play divergent and critical roles in the central nervous system (CNS). While both are essential for normal neurological function, their dysregulation and accumulation are central to the pathogenesis of distinct and severe neurological disorders. This guide provides a comprehensive comparison of GlcCer and GalCer in the context of neurological diseases, supported by experimental data and detailed methodologies to assist researchers in this field.
Introduction to Glucosylceramide and Galactosylceramide
GlcCer and GalCer are monohexosylceramides, differing only in the stereochemistry of the hexose (B10828440) attached to the ceramide backbone. This subtle structural difference dictates their metabolic pathways, localization, and biological functions.
Glucosylceramide (GlcCer) is a ubiquitous precursor for the synthesis of complex glycosphingolipids and is involved in various cellular processes, including signal transduction and apoptosis.[1] It is synthesized by the enzyme glucosylceramide synthase (GCS) and degraded by glucocerebrosidase (GBA).[1]
Galactosylceramide (GalCer) is a primary component of the myelin sheath, the insulating layer around neuronal axons, and is crucial for proper nerve conduction.[2][3] It is synthesized by the enzyme ceramide galactosyltransferase (CGT) and catabolized by galactosylceramidase (GALC).[2]
Role in Neurological Diseases: A Comparative Overview
The accumulation of either GlcCer or GalCer due to enzymatic deficiencies leads to distinct lysosomal storage disorders with severe neurological manifestations.
Gaucher Disease and Parkinson's Disease: The Glucosylceramide Axis
Mutations in the GBA1 gene result in deficient GBA activity, leading to the lysosomal accumulation of GlcCer and its deacylated form, glucosylsphingosine (B128621). This is the hallmark of Gaucher disease , the most common lysosomal storage disorder.[4] Neuronopathic forms of Gaucher disease are characterized by profound neurological impairment.[5] Furthermore, mutations in GBA1 are a significant genetic risk factor for Parkinson's disease , highlighting a crucial link between GlcCer metabolism and α-synuclein pathology.[1][2]
Krabbe Disease: A Consequence of Galactosylceramide and Psychosine Accumulation
Krabbe disease , or globoid cell leukodystrophy, is a devastating demyelinating disorder caused by mutations in the GALC gene.[6] The resulting deficiency in GALC leads to the accumulation of GalCer and, more critically, its cytotoxic metabolite, galactosylsphingosine (psychosine).[7][8] Psychosine is highly toxic to oligodendrocytes, the myelin-producing cells in the CNS, leading to widespread demyelination and neurodegeneration.[7]
Quantitative Data on Lipid Accumulation
The following tables summarize the quantitative changes in GlcCer, GalCer, and related metabolites in affected neurological tissues.
Table 1: Glucosylceramide and Glucosylsphingosine (Psychosine) Levels in Gaucher Disease Brain
| Analyte | Brain Region | Gaucher Disease Type II (Acute Neuronopathic) | Gaucher Disease Type III (Subacute Neuronopathic) | Normal Control | Fold Increase (vs. Normal) | Reference |
| Glucosylceramide | Cerebral Cortex | 140-530 µmol/kg | 37-65 µmol/kg | ~2.5-7 µmol/kg | 20-80x | [9] |
| Cerebellar Cortex | 51-450 µmol/kg | 59-1750 µmol/kg | ~10-13 µmol/kg | 5-40x | [9] | |
| Glucosylsphingosine | Cerebral Cortex | 3.8-8.8 µmol/kg | 0.8-4.6 µmol/kg | Not Detected | >100x | [9] |
| Cerebellar Cortex | 3.9-12.3 µmol/kg | 1.4-6.3 µmol/kg | Not Detected | >100x | [9] |
Table 2: Galactosylsphingosine (Psychosine) Levels in Krabbe Disease Brain
| Analyte | Brain Region | Krabbe Disease | Normal Control | Fold Increase (vs. Normal) | Reference |
| Psychosine | Total Brain | ~170 pmol/g tissue (in lipid rafts) | ~9.4 pmol/g tissue (in lipid rafts) | ~18x | [10] |
| Periventricular White Matter | 5-fold increase | - | 5x | [8] |
Table 3: Glucosylceramide Levels in Cerebrospinal Fluid (CSF) in Parkinson's Disease
| Analyte | Patient Group | Median Glucosylceramide Fraction (%) | Normal Control | p-value | Reference |
| Glucosylceramide | GBA-Associated Parkinson's Disease | 0.93 | 0.79 | 0.0001 | [11] |
| Idiopathic Parkinson's Disease | 0.81 | 0.79 | Not Significant | [11] |
Experimental Protocols
Accurate quantification and localization of GlcCer and GalCer are crucial for studying their roles in neurological diseases. Below are representative protocols for key experimental techniques.
Protocol 1: Quantification of Glucosylceramide and Galactosylceramide in Brain Tissue by UPLC-MS/MS
This method allows for the sensitive and specific quantification of GlcCer and GalCer isoforms.
1. Sample Preparation:
- Homogenize ~50 mg of brain tissue in a suitable buffer.
- Perform lipid extraction using a modified Folch method with chloroform/methanol/water.
- Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for injection.
2. UPLC-MS/MS Analysis:
- Chromatographic Separation: Use a normal-phase silica (B1680970) column to separate GlcCer and GalCer isomers. A typical mobile phase gradient could be a mixture of acetonitrile, methanol, and water with a small percentage of formic acid.
- Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
- Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each GlcCer and GalCer isoform.
3. Data Analysis:
- Quantify the concentration of each lipid by comparing the peak area to a standard curve generated with known amounts of purified GlcCer and GalCer standards.
- Normalize the results to the initial tissue weight.
Protocol 2: Galactosylceramidase (GALC) Enzyme Activity Assay
This fluorometric assay measures the enzymatic activity of GALC in cell or tissue lysates.
1. Lysate Preparation:
- Homogenize cells or tissues in a lysis buffer (e.g., citrate (B86180)/phosphate buffer, pH 4.0) containing a non-ionic detergent like Triton X-100.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
2. Enzymatic Reaction:
- Incubate a known amount of protein lysate with a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-galactopyranoside (4-MU-βGal), in the assay buffer.
- The reaction should be carried out at 37°C for a defined period (e.g., 2 hours).
3. Measurement:
- Stop the reaction by adding a high pH stop buffer (e.g., sodium carbonate/bicarbonate buffer, pH 10.7).
- Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer with excitation at ~365 nm and emission at ~448 nm.
4. Calculation:
- Calculate the GALC activity based on a standard curve of 4-MU and express it as nmol of substrate hydrolyzed per hour per mg of protein.
Protocol 3: Immunohistochemistry for Galactosylceramide in Human Brain Tissue
This protocol allows for the visualization of GalCer localization within brain tissue sections.
1. Tissue Preparation:
- Use formalin-fixed, paraffin-embedded human brain tissue sections.
- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
- Perform antigen retrieval using a heat-mediated method in a citrate buffer (pH 6.0).
2. Immunohistochemical Staining:
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
- Incubate the sections with a primary antibody specific for GalCer overnight at 4°C.
- Wash the sections and incubate with a biotinylated secondary antibody.
- Apply an avidin-biotin-peroxidase complex (ABC) reagent.
- Develop the signal with a chromogen such as diaminobenzidine (DAB).
3. Visualization:
- Counterstain the sections with hematoxylin.
- Dehydrate the sections, clear in xylene, and mount with a coverslip.
- Visualize under a light microscope.
Signaling Pathways and Pathogenic Mechanisms
The accumulation of GlcCer and GalCer/psychosine initiates distinct downstream pathological cascades.
Glucosylceramide-Mediated Pathogenesis
In Gaucher and Parkinson's diseases, GlcCer accumulation in lysosomes is thought to impair lysosomal function, leading to the accumulation of other substrates, including α-synuclein.[1] This creates a bidirectional feedback loop where increased α-synuclein further inhibits GBA activity. GlcCer can also modulate cellular signaling pathways related to inflammation and apoptosis.
References
- 1. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myelination in the absence of UDP-galactose:ceramide galactosyl-transferase and fatty acid 2 -hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The Pathogenic Sphingolipid Psychosine is Secreted in Extracellular Vesicles in the Brain of a Mouse Model of Krabbe Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galactosylceramidase deficiency and pathological abnormalities in cerebral white matter of Krabbe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accumulation of glucosylceramide and glucosylsphingosine (psychosine) in cerebrum and cerebellum in infantile and juvenile Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Psychosine Accumulates in Membrane Microdomains in the Brain of Krabbe Patients, Disrupting the Raft Architecture | Journal of Neuroscience [jneurosci.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Role of C8-Galactosylceramide in Modulating Membrane Fluidity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of C8-galactosylceramide's role in modulating membrane fluidity, offering insights into its performance relative to other membrane-active agents. While direct quantitative comparative data for C8-galactosylceramide is limited in the current literature, this document synthesizes available information on galactosylceramides and short-chain ceramides (B1148491) to provide a comprehensive overview. Detailed experimental protocols for key analytical techniques are also presented to facilitate further research in this area.
Introduction to C8-Galactosylceramide and Membrane Fluidity
Galactosylceramides (GalCer) are a class of glycosphingolipids that are integral components of cellular membranes, particularly abundant in the nervous system.[1] They are known to play a role in membrane organization and the regulation of membrane fluidity.[2] The acyl chain length of ceramides is a critical determinant of their biophysical effects on the membrane.[3] C8-galactosylceramide, a synthetic derivative with a short C8 acyl chain, is a valuable tool for studying the influence of acyl chain length on membrane dynamics. It is hypothesized that the shorter acyl chain of C8-galactosylceramide may lead to distinct effects on membrane fluidity compared to its long-chain counterparts and other membrane modulators like cholesterol.
Comparative Analysis of Membrane Fluidity Modulation
Due to the limited availability of direct quantitative data for C8-galactosylceramide, the following tables provide a qualitative and extrapolated comparison of its expected effects on membrane fluidity relative to cholesterol and long-chain galactosylceramides. These comparisons are based on the known biophysical properties of short-chain ceramides and general findings on galactosylceramides.
Table 1: Qualitative Comparison of Effects on Membrane Fluidity
| Feature | C8-Galactosylceramide (Expected) | Cholesterol | Long-Chain Galactosylceramide |
| Primary Effect | May have a dual role, potentially increasing fluidity at low concentrations and decreasing it at higher concentrations by forming small, unstable domains. | Decreases fluidity in the liquid-disordered phase and increases fluidity in the gel phase, leading to the formation of the liquid-ordered phase. | Decreases membrane fluidity by promoting the formation of ordered, gel-like domains through strong hydrogen bonding.[4][5] |
| Domain Formation | Likely forms small, transient, and less stable microdomains compared to long-chain GalCer. | Induces the formation of liquid-ordered (Lo) domains, also known as lipid rafts.[6] | Induces the formation of highly ordered, stable gel-like domains.[7] |
| Lipid Packing | May locally disrupt lipid packing due to its shorter acyl chain, creating packing defects. | Increases the packing and order of phospholipid acyl chains. | Significantly increases lipid packing and order.[2] |
Table 2: Expected Quantitative Effects on Membrane Fluidity Parameters
| Parameter | C8-Galactosylceramide | Cholesterol | Long-Chain Galactosylceramide |
| Fluorescence Anisotropy (e.g., with DPH) | Variable; may show a slight increase or decrease depending on concentration and lipid composition. | Significant increase, indicating decreased fluidity.[8] | Significant increase, indicating decreased fluidity. |
| Laurdan Generalised Polarization (GP) | Likely to cause a smaller increase in GP value compared to long-chain GalCer, indicating less pronounced ordering. | Increases GP value, reflecting a more ordered membrane environment.[9] | Substantially increases GP value, indicating a highly ordered, dehydrated membrane interface.[9] |
| FRAP (Diffusion Coefficient) | May lead to a slight decrease or no significant change in the diffusion coefficient of membrane components. | Decreases the diffusion coefficient of lipids and proteins within the membrane. | Significantly decreases the lateral diffusion of membrane components.[5] |
Experimental Protocols for Measuring Membrane Fluidity
Accurate assessment of membrane fluidity is crucial for validating the effects of C8-galactosylceramide. The following are detailed protocols for three widely used techniques.
Fluorescence Anisotropy using DPH
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A higher anisotropy value corresponds to a more ordered and less fluid membrane.[10] 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is a commonly used hydrophobic probe for these measurements.[11][12][13]
Methodology:
-
Liposome (B1194612) Preparation:
-
Prepare a lipid film containing the desired lipid composition (e.g., POPC with or without C8-galactosylceramide/cholesterol) by evaporating the organic solvent under a stream of nitrogen.
-
Hydrate the lipid film with an appropriate buffer (e.g., PBS, pH 7.4) to form multilamellar vesicles (MLVs).
-
Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) from MLVs by sonication or extrusion, respectively.
-
-
DPH Labeling:
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide) at a concentration of approximately 2 mM.
-
Add the DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of 1:500 to 1:1000.
-
Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to ensure complete incorporation of the probe.
-
-
Anisotropy Measurement:
-
Use a fluorometer equipped with polarizers.
-
Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.[2]
-
Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.
-
Measure the correction factor (G-factor) by exciting with horizontally polarized light and measuring the parallel (IHH) and perpendicular (IHV) emission intensities (G = IHV / IHH).
-
Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In more ordered, less hydrated membranes, its emission is blue-shifted, while in more fluid, hydrated membranes, it is red-shifted. The GP value quantifies this shift and provides a measure of membrane packing and water penetration.[14][15]
Methodology:
-
Cell or Liposome Preparation:
-
For cellular studies, culture cells to the desired confluency.
-
For liposome studies, prepare vesicles as described in the fluorescence anisotropy protocol.
-
-
Laurdan Labeling:
-
Prepare a stock solution of Laurdan in an organic solvent (e.g., ethanol (B145695) or DMSO) at a concentration of 1-5 mM.
-
Add the Laurdan stock solution to the cell suspension or liposome solution to a final concentration of 5-10 µM.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
GP Measurement:
-
Use a fluorometer or a confocal microscope equipped with two emission channels.
-
Set the excitation wavelength to 340-360 nm.[7]
-
Measure the fluorescence intensities at two emission wavelengths, typically around 440 nm (for the ordered phase) and 490 nm (for the disordered phase).[9]
-
Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490)[7]
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP measures the lateral diffusion of fluorescently labeled molecules within the membrane. A slower recovery of fluorescence in a photobleached area indicates slower diffusion and thus, lower membrane fluidity.[1][16][17]
Methodology:
-
Fluorescent Labeling:
-
Label the membrane component of interest (e.g., a lipid analog like NBD-PE or a fluorescently tagged protein) by adding the fluorescent probe to the cells or incorporating it into the liposomes during preparation.
-
-
FRAP Experiment:
-
Use a confocal laser scanning microscope.
-
Acquire a pre-bleach image of the region of interest (ROI).
-
Irreversibly photobleach a defined area within the ROI using a high-intensity laser beam.
-
Acquire a time-lapse series of images of the ROI at low laser intensity to monitor the recovery of fluorescence as unbleached molecules diffuse into the bleached area.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached region over time.
-
Correct for photobleaching during image acquisition by monitoring the fluorescence intensity of a non-bleached region.
-
Normalize the recovery curve.
-
Fit the recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf). A simplified equation to extract the diffusion coefficient is: D = γ * (ω2 / 4τ1/2), where ω is the radius of the bleached spot, τ1/2 is the half-time of recovery, and γ is a correction factor.[16]
-
Experimental and Logical Workflows
Caption: Workflow for validating the role of C8-galactosylceramide on membrane fluidity.
Signaling Pathways Modulated by Membrane Fluidity
Changes in membrane fluidity, such as those potentially induced by C8-galactosylceramide, can have profound effects on cellular signaling by altering the organization and function of membrane proteins. Galactosylceramides are known to be components of lipid rafts, which are microdomains that serve as platforms for signal transduction.[2]
One of the key signaling pathways modulated by lipid rafts is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . The clustering of receptors and signaling molecules within these ordered domains can facilitate the activation of downstream kinases that ultimately lead to the activation of NF-κB. C8-galactosylceramide has been shown to activate NF-κB production in glioma cells.[18]
Another important signaling molecule influenced by the membrane environment is Protein Kinase C (PKC) . Some PKC isoforms are recruited to the plasma membrane upon activation, and their activity can be modulated by the lipid composition and fluidity of the membrane. Ceramide, the backbone of C8-galactosylceramide, is known to directly activate certain PKC isoforms.[19]
Caption: Putative signaling pathway modulated by C8-galactosylceramide via lipid raft alteration.
Conclusion
While further direct comparative studies are needed to fully elucidate the specific quantitative effects of C8-galactosylceramide on membrane fluidity, the existing body of knowledge on related lipids provides a strong framework for its expected behavior. C8-galactosylceramide likely acts as a modulator of membrane order and domain formation, with consequences for cellular signaling pathways. The experimental protocols provided herein offer a robust toolkit for researchers to quantitatively assess these effects and further validate the role of this and other short-chain glycosphingolipids in membrane biology and drug development.
References
- 1. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 2. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of galactosylceramide on the dynamics of cholesterol-rich lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of cholesterol on the lactosylceramide domains in phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of galactosylceramides on the nanomechanical properties of lipid bilayer models: an AFM-force spectroscopy study - Soft Matter (RSC Publishing) DOI:10.1039/C5SM01252J [pubs.rsc.org]
- 8. Cholesterol-rich Fluid Membranes Solubilize Ceramide Domains: IMPLICATIONS FOR THE STRUCTURE AND DYNAMICS OF MAMMALIAN INTRACELLULAR AND PLASMA MEMBRANES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laurdan generalized polarization fluctuations measures membrane packing micro-heterogeneity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FRAP Analysis of Membrane-Associated Proteins: Lateral Diffusion and Membrane-Cytoplasmic Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FRAP to Characterize Molecular Diffusion and Interaction in Various Membrane Environments | PLOS One [journals.plos.org]
- 18. [PDF] Exploring Membrane Lipid and Protein Diffusion by FRAP | Semantic Scholar [semanticscholar.org]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to Synthetic vs. Natural Galactosylceramides in Immune Modulation
For Researchers, Scientists, and Drug Development Professionals
The activation of invariant Natural Killer T (iNKT) cells by galactosylceramides has emerged as a potent strategy for modulating immune responses in a variety of disease contexts, from cancer to autoimmune disorders. Both naturally occurring and synthetically derived galactosylceramides can trigger these powerful immune reactions. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific immunotherapeutic goals.
Introduction to Galactosylceramides and iNKT Cell Activation
Galactosylceramides are a class of glycolipids that, when presented by the CD1d molecule on antigen-presenting cells (APCs), are recognized by the T-cell receptor (TCR) of iNKT cells.[1][2] This interaction triggers the rapid secretion of a broad spectrum of cytokines, including both pro-inflammatory (Th1) and anti-inflammatory (Th2) types, thereby bridging the innate and adaptive immune systems.[3][4][5]
The prototypical synthetic α-galactosylceramide, KRN7000, was developed based on a glycolipid isolated from the marine sponge Agelas mauritianus.[1][4][6] Its discovery spurred extensive research into the structure-activity relationship of these molecules, leading to the development of numerous synthetic analogs with tailored immunological profiles.[3][7] Concurrently, researchers have identified several natural sources of iNKT cell-activating glycolipids, including those from commensal bacteria and endogenous mammalian pathways.[3][5][8]
Comparative Analysis of Immune Response Profiles
The key difference between many synthetic and natural galactosylceramides lies in the balance of the Th1/Th2 cytokine response they elicit. While the archetypal synthetic compound KRN7000 induces a mixed Th1/Th2 response, various analogs have been engineered to polarize the immune reaction towards a specific phenotype.[3][9]
Th1-Biased Response
A Th1-polarized response, characterized by the production of interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12), is generally sought for anti-tumor and anti-viral immunity.[1][10] The synthetic C-glycoside analog of α-GalCer, α-C-GalCer, has consistently demonstrated a potent and prolonged Th1-skewed response compared to its O-glycoside counterpart.[1][3] This is attributed to its enhanced stability and potentially different interactions within the CD1d binding groove.[9][10]
Th2-Biased Response
Conversely, a Th2-biased response, marked by the secretion of cytokines like IL-4 and IL-13, can be beneficial in the context of autoimmune diseases.[4] Synthetic analogs with truncated lipid chains, such as OCH, have been shown to preferentially induce a Th2-skewed cytokine profile.[3][11]
Natural Galactosylceramides
Naturally occurring iNKT cell agonists often exhibit more varied and sometimes less potent responses compared to their optimized synthetic counterparts. For instance, glycolipids from bacteria like Sphingomonas and Borrelia burgdorferi can activate iNKT cells, playing a role in the host defense against these pathogens.[5][8] Endogenous glycolipids, such as isoglobotrihexosylceramide (B1236086) (iGb3), are also recognized by iNKT cells and are thought to be involved in their development and homeostasis.[3][12]
Quantitative Data Summary
The following tables summarize the comparative performance of representative synthetic and natural galactosylceramides based on their ability to induce cytokine production and NKT cell activation.
Table 1: Cytokine Production Profile of Synthetic α-Galactosylceramide Analogs
| Compound | Predominant Response | Key Cytokines Induced | Reference |
| KRN7000 (α-GalCer) | Mixed Th1/Th2 | IFN-γ, IL-4 | [3][4] |
| α-C-GalCer | Th1-biased | High IFN-γ, low IL-4 | [1][3][10] |
| OCH | Th2-biased | High IL-4, low IFN-γ | [3] |
| C20:2 | Th2-biased | High IL-4, reduced IFN-γ | [13] |
Table 2: Comparison of Synthetic vs. Natural Galactosylceramides
| Feature | Synthetic Galactosylceramides (e.g., KRN7000, α-C-GalCer) | Natural Galactosylceramides (e.g., bacterial glycolipids, iGb3) |
| Potency | Generally high and can be optimized | Variable, often lower than synthetic analogs |
| Immune Skewing | Can be precisely engineered for Th1 or Th2 bias | Typically induces a mixed response, less defined |
| Source | Chemical synthesis | Bacteria, marine sponges, endogenous pathways |
| Applications | Cancer immunotherapy, vaccine adjuvants, autoimmune disease models | Host defense, immune homeostasis |
| References | [1][3][4][7] | [3][5][8][12] |
Experimental Protocols
In Vitro NKT Cell Activation Assay
Objective: To assess the ability of galactosylceramides to activate NKT cells in a co-culture system with antigen-presenting cells.
Materials:
-
Purified NKT cells (e.g., from mouse splenocytes or human peripheral blood mononuclear cells)
-
Antigen-presenting cells (APCs), such as bone marrow-derived dendritic cells (BMDCs)[14]
-
Synthetic or natural galactosylceramide of interest
-
Complete RPMI 1640 medium
-
Cytokine detection assay (e.g., ELISA or flow cytometry with intracellular cytokine staining)
-
Cell activation markers (e.g., anti-CD69, anti-CD107a)
Methodology:
-
APC Preparation: Culture and mature BMDCs as per standard protocols.
-
Co-culture Setup:
-
Incubation: Incubate the co-culture for 24-72 hours at 37°C in a 5% CO2 incubator. For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation.[15][16]
-
Analysis:
-
Cytokine Secretion: Collect the supernatant and measure cytokine concentrations (e.g., IFN-γ, IL-4) using ELISA.
-
Cell Activation: Harvest the cells and stain for surface activation markers (e.g., CD69) and intracellular cytokines using flow cytometry.[15]
-
Ex Vivo NKT Cell Activation in Whole Blood
Objective: To measure the activation of NKT cells in a more physiologically relevant whole blood sample.
Materials:
-
Freshly drawn heparinized whole blood from human or macaque subjects
-
α-Galactosylceramide
-
Brefeldin A
-
Antibodies for flow cytometry (e.g., anti-CD3, anti-TCR Vα24-Jα18, anti-IFN-γ, anti-TNF, anti-IL-2, anti-CD107a)
-
Red blood cell lysis buffer
Methodology:
-
Stimulation:
-
In a 96-well U-bottom plate, add 200 µL of whole blood per well.
-
Add α-Galactosylceramide to a final concentration of 1-5 µg/mL.[15]
-
Incubate for 6 hours at 37°C, 5% CO2.
-
Add Brefeldin A (10 µg/mL) for the last 4 hours of incubation.[15]
-
Anti-CD107a can be added at the beginning of the incubation to detect degranulation.[15]
-
-
Staining and Analysis:
-
Lyse red blood cells using a lysis buffer.
-
Wash the remaining cells and stain with antibodies for surface markers (CD3, iNKT TCR).
-
Fix and permeabilize the cells, followed by staining for intracellular cytokines (IFN-γ, TNF, IL-2).
-
Analyze the samples by flow cytometry, gating on the iNKT cell population.[15]
-
Visualizations
Signaling Pathway of iNKT Cell Activation
Caption: iNKT cell activation by galactosylceramide presented on CD1d.
Experimental Workflow for In Vitro iNKT Cell Activation
Caption: Workflow for in vitro assessment of iNKT cell activation.
Conclusion
Both synthetic and natural galactosylceramides are powerful tools for probing and manipulating the immune system through the activation of iNKT cells. Synthetic analogs offer the distinct advantage of being able to fine-tune the immune response, skewing it towards a Th1 or Th2 phenotype to suit specific therapeutic applications. Natural galactosylceramides, while generally less potent and more varied in their effects, provide crucial insights into the physiological roles of iNKT cells in immunity and homeostasis. The choice between synthetic and natural compounds will ultimately depend on the specific research question and the desired immunological outcome. This guide provides a foundational understanding to aid in that decision-making process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic glycolipid activators of natural killer T cells as immunotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. adipogen.com [adipogen.com]
- 5. Glycolipid ligands of invariant natural killer T cells as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Galactosyl Ceramide: Glycolipid for Activationg NKT Cells | TCI Deutschland GmbH [tcichemicals.com]
- 7. Structure-activity relationship studies of novel glycosphingolipids that stimulate natural killer T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycolipid antigen recognition by invariant natural killer T cells and its role in homeostasis and antimicrobial responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. State of play in the molecular presentation and recognition of anti-tumor lipid-based analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C-Galactosylceramide: Synthesis and Immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of truncated α-galactosylceramide derivatives focusing on cytokine induction profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. Nanoparticle formulated alpha-galactosylceramide activates NKT cells without inducing anergy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 16. Ex-vivo α-galactosylceramide activation of NKT cells in humans and macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Stereochemistry of Synthetic Galactosylceramide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of synthetic galactosylceramide analogs is a critical determinant of their biological activity, particularly their ability to activate invariant Natural Killer T (iNKT) cells through presentation by the CD1d molecule. This guide provides a comparative overview of key experimental techniques used to confirm the stereochemistry of these synthetic analogs, supported by experimental data and detailed protocols.
Data Presentation: Comparative Analysis of Stereoisomers
The primary method for distinguishing between α- and β-anomers of galactosylceramides is through spectroscopic and crystallographic analysis. The data presented below highlights the key differences observed for synthetic analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry of glycosidic linkages. The chemical shift (δ) and coupling constant (J) of the anomeric proton (H-1 of the galactose) are particularly informative.
| Parameter | α-Galactosylceramide Analog | β-Galactosylceramide Analog | Reference |
| Anomeric Proton (¹H) Chemical Shift (δ) | ~4.64 ppm | ~4.53 ppm | [1] |
| Anomeric Proton (¹H) Coupling Constant (J) | Small (typically < 4 Hz) | Large (typically > 7 Hz) | [2][3] |
| Anomeric Carbon (¹³C) Chemical Shift (δ) | ~99.5 ppm | ~103.6 ppm | [2][4] |
Note: Specific chemical shifts can vary slightly depending on the solvent, temperature, and the specific structure of the ceramide portion of the analog.
X-ray Crystallography
X-ray crystallography provides unambiguous determination of the absolute stereochemistry by revealing the three-dimensional arrangement of atoms in a crystal. This technique is particularly valuable for visualizing the interaction between the galactosylceramide analog and the CD1d binding groove.
| Parameter | α-Galactosylceramide Analog in complex with CD1d | Reference |
| PDB ID | 1ZT4 | [5] |
| Resolution | 3.0 Å | [5] |
| Key Finding | The α-anomeric linkage is clearly defined, showing the galactose headgroup positioned for interaction with the T-cell receptor of iNKT cells. | [5][6] |
Note: While crystal structures of CD1d in complex with α-galactosylceramide analogs are available, similar data for β-anomers is less common due to their significantly lower binding affinity and biological activity.
Enzymatic Assays
Enzymatic assays using stereospecific enzymes, such as galactosylceramidase, can differentiate between anomers. These enzymes typically exhibit a strong preference for one stereoisomer over the other.
| Enzyme | Substrate | Expected Outcome |
| Galactosylceramidase (GALC) | α-Galactosylceramide Analog | Minimal to no hydrolysis |
| Galactosylceramidase (GALC) | β-Galactosylceramide Analog | Efficient hydrolysis |
Note: While specific kinetic parameters (Km, Vmax) for synthetic analogs are often determined on a case-by-case basis, the general principle of stereospecificity holds true.
Experimental Protocols
NMR Spectroscopy for Stereochemical Confirmation
Objective: To determine the anomeric configuration (α or β) of a synthetic galactosylceramide analog.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified synthetic galactosylceramide analog in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or a mixture). The choice of solvent is critical for achieving good resolution.
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Pay close attention to the region between 4.0 and 5.5 ppm, where the anomeric proton signal is expected to appear.
-
Acquire a 1D ¹³C NMR spectrum to observe the chemical shift of the anomeric carbon.
-
For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to correlate the anomeric proton with other protons in the sugar ring and directly to the anomeric carbon.
-
-
Data Analysis:
-
¹H NMR:
-
Identify the anomeric proton signal. For α-anomers, this signal typically appears at a lower field (e.g., ~4.64 ppm) compared to β-anomers (e.g., ~4.53 ppm).[1]
-
Measure the coupling constant (J-value) between the anomeric proton (H-1) and the adjacent proton (H-2). A small coupling constant (typically < 4 Hz) is indicative of an α-anomer (axial-equatorial or equatorial-equatorial coupling), while a large coupling constant (typically > 7 Hz) suggests a β-anomer (axial-axial coupling).[2][3]
-
-
¹³C NMR:
-
X-ray Crystallography for Absolute Stereochemical Determination
Objective: To obtain a high-resolution three-dimensional structure of a synthetic galactosylceramide analog, preferably in complex with the CD1d molecule, to definitively confirm its stereochemistry.
Methodology:
-
Crystallization:
-
Co-crystallize the synthetic galactosylceramide analog with a purified and soluble form of the CD1d protein. This typically involves screening a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration).
-
Alternatively, crystallize the analog on its own, although this may be more challenging.
-
-
Data Collection:
-
Mount a suitable single crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source.
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem using methods such as molecular replacement (if a similar structure is known) or experimental phasing.
-
Build an atomic model into the resulting electron density map and refine it against the experimental data.
-
-
Analysis:
-
Visualize the final refined structure using molecular graphics software.
-
Examine the geometry of the glycosidic bond to confirm the anomeric configuration (α or β).
-
Analyze the interactions between the galactosylceramide analog and the CD1d binding groove.
-
Enzymatic Assay for Stereospecificity
Objective: To assess the stereochemical purity of a synthetic galactosylceramide analog by measuring its susceptibility to hydrolysis by a stereospecific enzyme.
Methodology:
-
Reagents and Buffers:
-
Purified galactosylceramidase (GALC).
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl-β-D-galactopyranoside as a control for β-galactosidase activity).
-
Synthetic α- and β-galactosylceramide analogs.
-
Assay Buffer (e.g., 50 mM Sodium Citrate, 125 mM NaCl, 0.5% Triton® X-100, pH 4.5).[7]
-
Stop Solution (e.g., 0.5 M Glycine, pH 10.4).
-
-
Assay Procedure:
-
Prepare serial dilutions of the synthetic galactosylceramide analogs.
-
In a microplate, add the enzyme solution to the assay buffer.
-
Initiate the reaction by adding the substrate (synthetic analog or control).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Stop Solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the released product (e.g., 4-methylumbelliferone) using a fluorescence plate reader (e.g., excitation at 365 nm and emission at 445 nm).[7]
-
Calculate the rate of hydrolysis for each substrate. A significantly higher rate of hydrolysis for the β-anomer compared to the α-anomer would confirm the stereospecificity of the enzyme and, by extension, the stereochemistry of the synthetic analogs.
-
Mandatory Visualization
Caption: Experimental workflow for confirming the stereochemistry of synthetic galactosylceramide analogs.
Caption: Signaling pathway of iNKT cell activation by α-galactosylceramide presented by CD1d.
References
- 1. Production of α-Galactosylceramide by a Prominent Member of the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Spin-Labeled α-/β-Galactosylceramides and Glucosylceramides as Electron Paramagnetic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Efficient synthesis of α-galactosylceramide and its C-6 modified analogs [frontiersin.org]
- 5. The crystal structure of human CD1d with and without ?-galactosylceramide - ePrints Soton [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. resources.rndsystems.com [resources.rndsystems.com]
validation of Octanoyl-galactosylceramide's pro-apoptotic activity in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides, a class of sphingolipids, are crucial signaling molecules involved in a variety of cellular processes, including the regulation of apoptosis or programmed cell death. The ability to modulate apoptotic pathways is a cornerstone of many therapeutic strategies, particularly in oncology. Short-chain ceramides, which are cell-permeable analogs of endogenous ceramides, are valuable tools for studying these pathways.
This guide focuses on the pro-apoptotic activity of N-octanoyl-sphingosine (C8-Ceramide), a well-characterized short-chain ceramide. Due to the limited availability of public data on the pro-apoptotic effects of Octanoyl-galactosylceramide, this document will use C8-Ceramide as a representative model to explore the in vitro validation of short-chain ceramide-induced apoptosis. The data and protocols presented here offer a comparative framework for researchers investigating the therapeutic potential of related sphingolipid analogs.
Quantitative Analysis of Pro-Apoptotic Activity
The efficacy of a pro-apoptotic agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the pro-apoptotic efficacy of C8-Ceramide across a range of cancer cell lines and provides a comparison with two standard chemotherapeutic agents, Paclitaxel and Doxorubicin.
| Cell Line | Cell Type | C8-Ceramide IC50 (µM) | Paclitaxel IC50 (µM) | Doxorubicin IC50 (µM) | Notes |
| H1299 | Human Non-Small Cell Lung Cancer | 22.9[1] | ~0.02-0.04 | >10 | C8-Ceramide shows moderate potency. |
| OV2008 | Human Ovarian Cancer | 41.69 (in DMSO), 0.45 (in Ethanol)[1] | ~0.002-0.008 | ~0.1-0.5 | Solvent choice significantly impacts C8-Ceramide IC50. |
| HT-29 | Human Colon Adenocarcinoma | 42.16 (in DMSO), 0.45 (in Ethanol)[1] | ~0.005-0.01 | ~0.1-0.4 | Similar solvent dependency as seen in OV2008 cells. |
| MDA-MB-231 | Human Breast Cancer | 11.3[1] | ~0.01-0.03[2][3] | ~0.1-0.5[4][5][6] | C8-Ceramide is effective in this triple-negative breast cancer line. |
| NCI/ADR-RES | Doxorubicin-Resistant Human Breast Cancer | 86.9[1] | Not Available | Resistant | C8-Ceramide retains some activity in a drug-resistant cell line. |
| C6 | Rat Glioma | 32.7 (in DMSO)[1] | ~0.05-0.1 | ~0.2-0.8 | Demonstrates activity in a non-human cancer cell line. |
Note: IC50 values for Paclitaxel and Doxorubicin are approximate ranges compiled from various sources and can vary based on experimental conditions such as exposure time and assay type.
Key Signaling Pathways in C8-Ceramide-Induced Apoptosis
C8-Ceramide initiates apoptosis through multiple signaling cascades. A primary mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of downstream apoptotic machinery. This includes the activation of the caspase cascade, a family of proteases that execute the final stages of apoptosis.
Experimental Protocols
Accurate validation of pro-apoptotic activity relies on robust and well-defined experimental protocols. Below are methodologies for two key assays used to quantify apoptosis.
Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of cells with a compromised membrane, such as late apoptotic and necrotic cells.
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with desired concentrations of C8-Ceramide for the specified time. Include untreated and positive controls.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
Results Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7. Cleavage of this substrate by active caspases releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Procedure:
-
Assay Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate. Allow it to equilibrate to room temperature.
-
-
Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with C8-Ceramide.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Conclusion
C8-Ceramide demonstrates significant pro-apoptotic activity across a variety of cancer cell lines, including those resistant to conventional chemotherapeutics. Its mechanism of action, primarily through the induction of ROS and activation of the caspase cascade, highlights the therapeutic potential of targeting ceramide signaling pathways. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers working to validate the anti-cancer properties of novel sphingolipid analogs and other apoptosis-inducing compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Octanoyl-galactosylceramide: A Procedural Guide
Core Principles of Chemical Waste Disposal
The fundamental principle of chemical waste disposal is to prevent harm to human health and the environment. This involves proper segregation, containment, labeling, and transfer of chemical waste to a licensed disposal facility. For Octanoyl-galactosylceramide, which is intended for research use only, it is crucial to handle it as a potentially hazardous chemical and avoid releasing it into the environment.
Personal Protective Equipment (PPE)
Before handling any chemical waste, including this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood |
Step-by-Step Disposal Procedure
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, compatible waste container.
-
Containerization:
-
Use a clearly labeled, leak-proof container made of a material compatible with lipids and any solvents used.
-
The container should be kept securely closed when not in use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
If dissolved in a solvent, list all components and their approximate concentrations.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]
-
Follow any specific storage temperature requirements for the compound, if known.
-
-
Disposal:
-
Arrange for the collection of the chemical waste by a licensed environmental disposal company.
-
Provide the disposal company with all available information about the waste, including its composition.
-
Never dispose of this compound down the drain or in regular trash.[1]
-
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[1] Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area of the spill.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2]
-
Ingestion: Rinse mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Octanoyl-galactosylceramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Octanoyl-galactosylceramide. The following procedures are based on best practices for handling similar lipid compounds and powdered chemicals to ensure laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for hazardous chemicals.[1][2][3]
| Scenario | Required PPE | Justification |
| Small-Scale Handling (e.g., weighing, preparing solutions) | - Nitrile or butyl rubber gloves- Safety glasses with side shields or safety goggles- Laboratory coat | To prevent skin and eye contact from minor splashes or spills of the powdered or dissolved compound.[4][5] |
| Large-Scale Handling or Operations with Splash Potential | - Chemical-resistant gloves (double-gloving recommended)- Chemical splash goggles and a face shield- Chemical-resistant lab coat or apron | To provide a higher level of protection for the skin and face in situations with an increased risk of significant splashes.[2][4] |
| Cleaning Spills | - Chemical-resistant gloves- Safety goggles- Lab coat- Dust respirator if the substance is in powder form and airborne dust is generated | To ensure protection during the cleanup of potentially hazardous material and to prevent inhalation of dust.[5] |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Preparation : Before handling, ensure all required PPE is correctly worn. The designated workspace within the fume hood should be clean and uncluttered.
-
Weighing : If working with the powdered form, carefully weigh the required amount on a tared weigh boat or paper. Avoid creating dust.
-
Dissolving : Promptly dissolve the weighed lipid in a suitable inert, non-alcoholic solvent. Use only clean glassware with Teflon-lined stoppers to prevent contamination.
-
Storage : For long-term storage, it is recommended to store the compound at -20°C.
-
Handwashing : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Chemical : Collect all unused this compound in a designated, clearly labeled, and sealed container for chemical waste. Do not mix with other waste streams unless compatibility has been confirmed. Arrange for pickup by a licensed hazardous waste disposal service.
-
Contaminated Materials : All materials that have come into contact with this compound, including gloves, lab coats, absorbent materials, and empty containers, should be considered contaminated.[6] These items must be collected in a designated and sealed hazardous waste container.
-
Waste Labeling : Clearly label all waste containers with "Hazardous Waste: this compound" and include any other relevant hazard information.
Experimental Workflow
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
